6-Thio-GTP
Description
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Propriétés
Formule moléculaire |
C10H16N5O13P3S |
|---|---|
Poids moléculaire |
539.25 g/mol |
Nom IUPAC |
[[(2R,3R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(32)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,32)/t3-,5+,6?,9-/m1/s1 |
Clé InChI |
QENYANNAQSWPLM-ACJOCUEISA-N |
Origine du produit |
United States |
Foundational & Exploratory
6-Thio-GTP: A Technical Guide to its Core Functions and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Thioguanosine-5'-triphosphate (6-Thio-GTP) is a pivotal active metabolite of thiopurine prodrugs, including azathioprine (B366305), 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG). These medications are cornerstones in the treatment of various conditions, from acute lymphoblastic leukemia to autoimmune disorders. The therapeutic efficacy of thiopurines is largely attributed to the actions of this compound and its deoxy- a nalog, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP). This technical guide provides an in-depth exploration of this compound's mechanism of action, its metabolic pathway, and detailed experimental protocols for its study. A key focus is its role as an inhibitor of the Rac1 GTPase signaling pathway, a critical component of T-cell activation, and its enzymatic degradation by NUDT15, a process with significant pharmacogenetic implications.
Introduction
This compound is a purine (B94841) analog that exerts its effects by interfering with normal cellular processes involving guanosine (B1672433) triphosphate (GTP). As the triphosphate form of the nucleoside 6-thioguanosine, it is structurally similar to GTP, allowing it to interact with GTP-binding proteins. Its primary recognized mechanism of action in the context of immunosuppression is the inhibition of the Rac1 small GTPase, a key regulator of cytoskeletal dynamics, cell proliferation, and survival.[1] This inhibition ultimately disrupts T-cell function. Furthermore, the intracellular concentration and efficacy of this compound are modulated by the enzyme Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 15 (NUDT15), which hydrolyzes it into an inactive monophosphate form. Genetic variants of NUDT15 can lead to altered enzyme activity, impacting patient tolerance and response to thiopurine therapy.
Physicochemical Properties and Quantitative Data
A summary of the key physicochemical and kinetic data for this compound is presented below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₆N₅O₁₃P₃S (free acid) | |
| Molecular Weight | 539.24 g/mol (free acid) | |
| CAS Number | 17670-19-8 | |
| Appearance | Colorless to slightly yellow solution in water | |
| Spectroscopic Properties | λmax: 257 nm (ε = 8.8 L mmol⁻¹ cm⁻¹), 342 nm (ε = 24.8 L mmol⁻¹ cm⁻¹) in Tris-HCl pH 7.5 |
Table 1: Physicochemical Properties of this compound
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| NUDT15 (Wild-Type) | This compound | 1.8 | 1.3 | 7.2 x 10⁵ | [1] |
| NUDT15 (Wild-Type) | GTP | 254 | 1.1 | 4.3 x 10³ | [1] |
| NUDT15 (R139C Variant) | This compound | 5.3 | 1.1 | 2.1 x 10⁵ | [1] |
| NUDT15 (R139C Variant) | GTP | 300 | 0.7 | 2.3 x 10³ | [1] |
Table 2: Kinetic Parameters of NUDT15-mediated Hydrolysis of this compound and GTP
Note: Direct binding affinity (Kd) and IC50 values for the interaction of this compound with Rac1 were not quantitatively defined in the reviewed literature. However, its inhibitory effect on Rac1-dependent signaling pathways is well-established.
Signaling and Metabolic Pathways
The metabolic activation of azathioprine to this compound and its subsequent mechanism of action and degradation are depicted in the following diagrams.
Experimental Protocols
NUDT15-mediated Hydrolysis of this compound by HPLC
This protocol is adapted from Valerie, N. C. K., et al. (2016).[1]
Objective: To determine the kinetic parameters of NUDT15-mediated hydrolysis of this compound.
Materials:
-
Recombinant human NUDT15 (wild-type and variants)
-
This compound
-
Assay Buffer: 100 mM Tris-Acetate pH 7.5, 40 mM NaCl, 10 mM Mg-Acetate, 1 mM DTT
-
Methanol (B129727) (ice-cold)
-
HPLC system with a C18 column
Procedure:
-
Prepare reaction mixtures containing assay buffer, NUDT15 (e.g., 4 nM), and varying concentrations of this compound (e.g., 0-40 µM).
-
Incubate the reactions at 22°C.
-
At specific time points (e.g., 10, 20, and 30 minutes), withdraw an aliquot (e.g., 40 µL) of the reaction mixture and quench it by adding it to ice-cold methanol (e.g., 60 µL).
-
Store the quenched samples at -20°C for at least 20 minutes to precipitate the enzyme.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness using a vacuum centrifuge.
-
Reconstitute the dried pellet in a suitable mobile phase for HPLC analysis.
-
Inject the samples onto the HPLC system and separate the substrate (this compound) from the product (6-Thio-GMP).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 342 nm).
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.
-
Calculate the initial reaction rates and determine the kinetic parameters (K_m_ and k_cat_) by fitting the data to the Michaelis-Menten equation.
Rac1 Activation Assay (Pull-down)
This is a general protocol for a Rac1 activation assay, which can be adapted to study the inhibitory effect of this compound.
Objective: To measure the levels of active, GTP-bound Rac1 in cell lysates.
Materials:
-
Cells of interest (e.g., T-lymphocytes)
-
Cell lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
GST-PAK-PBD (p21-binding domain of p21-activated kinase 1) fusion protein immobilized on glutathione-agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-Rac1 antibody
-
Western blotting reagents and equipment
Procedure:
-
Culture and treat cells as required. To study the effect of this compound, cells would typically be treated with a thiopurine drug to allow for its metabolic conversion.
-
Lyse the cells on ice using a suitable lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Incubate a portion of the cell lysate with GST-PAK-PBD beads to specifically pull down active Rac1-GTP.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1.
-
A separate aliquot of the total cell lysate should be run on the same gel to determine the total amount of Rac1 in each sample for normalization.
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence) and quantify the band intensities.
Measurement of 6-Thioguanine Nucleotides in Red Blood Cells by HPLC
This protocol is based on methods for the analysis of thiopurine metabolites in erythrocytes.
Objective: To quantify the levels of 6-thioguanine nucleotides (as a proxy for this compound) in red blood cells from patients undergoing thiopurine therapy.
Materials:
-
Whole blood sample
-
Hanks' balanced salt solution (or similar)
-
Dithiothreitol (DTT)
-
Perchloric acid
-
HPLC system with a C18 column
-
UV detector
Procedure:
-
Isolate red blood cells (RBCs) from the whole blood sample by centrifugation.
-
Wash the RBCs with a suitable buffer (e.g., Hanks' solution).
-
Lyse a known number of RBCs (e.g., 8 x 10⁸ cells) in a solution containing DTT.
-
Precipitate proteins by adding perchloric acid.
-
Centrifuge to remove the protein precipitate.
-
Transfer the supernatant to a new tube and hydrolyze the thioguanine nucleotides to 6-thioguanine by heating (e.g., 100°C for 45 minutes).
-
Cool the sample and inject an aliquot directly onto the HPLC system.
-
Separate the 6-thioguanine from other components using a C18 column with a suitable mobile phase.
-
Detect the 6-thioguanine using a UV detector at an appropriate wavelength (e.g., 342 nm).[2]
-
Quantify the amount of 6-thioguanine by comparing the peak area to a standard curve.
-
Express the results as pmol of 6-thioguanine nucleotides per 8 x 10⁸ RBCs.
Conclusion
This compound is a critical mediator of the therapeutic effects of thiopurine drugs. Its inhibitory action on the Rac1 signaling pathway provides a key mechanism for its immunosuppressive and anti-leukemic properties. The enzymatic degradation of this compound by NUDT15 is a crucial determinant of its intracellular concentration and, consequently, patient response and toxicity. The experimental protocols detailed in this guide provide a framework for researchers to investigate the intricate roles of this compound in cellular signaling and drug metabolism. Further research to precisely quantify the interaction between this compound and Rac1 will provide a more complete understanding of its mechanism of action and may aid in the development of more targeted and personalized therapeutic strategies.
References
6-Thio-GTP mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 6-Thio-GTP
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Thioguanosine-5'-triphosphate (this compound) is a crucial active metabolite of thiopurine prodrugs, including azathioprine (B366305), 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), which are widely used as immunosuppressants and anti-cancer agents.[1][2] Its primary mechanism of action involves the disruption of intracellular signaling pathways by acting as an antagonist to the endogenous nucleotide guanosine (B1672433) triphosphate (GTP). This guide provides a detailed examination of the molecular interactions, affected signaling cascades, and the experimental methodologies used to elucidate the function of this compound, with a particular focus on its interaction with small GTPases of the Rho family.
Metabolic Activation and Regulation
This compound is not administered directly but is synthesized intracellularly from its precursor prodrugs. The metabolic pathway is a multi-step enzymatic process. For instance, azathioprine is first converted to 6-MP, which is then metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and subsequent kinases to form 6-thioguanine nucleotides (TGNs), including this compound.[2][3]
A key enzyme that negatively regulates the levels of active this compound is the nucleoside diphosphate (B83284) hydrolase NUDT15.[1][4] NUDT15 preferentially hydrolyzes this compound and its deoxy counterpart (6-thio-dGTP) to their respective monophosphate forms, thereby reducing their cellular concentration and tempering their therapeutic and toxic effects.[1][5] Genetic variants in NUDT15 that reduce its enzymatic activity or protein stability are strongly associated with thiopurine intolerance in patients, highlighting its critical role in this pathway.[1][4]
Core Mechanism: Inhibition of Small GTPases
The primary molecular target of this compound's immunosuppressive action is the family of Rho GTPases, particularly Rac1.[6][7] These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate a multitude of cellular processes, including cytoskeletal organization, cell proliferation, and survival.[8]
The mechanism of inhibition proceeds as follows:
-
Binding: this compound, as a GTP analogue, binds to small GTPases such as Rac1, Rac2, RhoA, and Cdc42.[3][9]
-
Covalent Adduct Formation: Studies have shown that this compound can form a disulfide adduct with a redox-sensitive cysteine residue within the GXXXXGK(S/T)C motif of Rac1.[9]
-
Inhibition of Nucleotide Exchange: While GTPase Activating Proteins (GAPs) can still hydrolyze the bound this compound to 6-Thio-GDP, the resulting 6-Thio-GDP-Rac1 complex is a dead-end product.[9] Guanine Nucleotide Exchange Factors (GEFs), such as Vav in T-cells, are unable to catalyze the exchange of this adducted 6-Thio-GDP for a new GTP molecule.[3][9]
-
Accumulation of Inactive State: This "trapping" of Rac1 in an inactive conformation prevents its activation and leads to the accumulation of the biologically inert 6-Thio-GDP-Rac1 complex.[9] This effectively shuts down downstream signaling pathways dependent on Rac1 activity.[7]
While this compound can bind to several GTPases, its therapeutic effect in T-cells is primarily attributed to the potent and selective inhibition of Rac1 and Rac2 activation.[3][9]
References
- 1. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
6-Thio-GTP in Signal Transduction: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanosine-5'-triphosphate (6-Thio-GTP) is a crucial active metabolite of thiopurine prodrugs, such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), which are widely used as immunosuppressants and anti-cancer agents.[1][2] As a structural analog of guanosine (B1672433) triphosphate (GTP), this compound competitively interferes with cellular processes that are dependent on GTP, most notably the function of small GTP-binding proteins (G-proteins). This guide provides a comprehensive technical overview of the role of this compound in signal transduction, with a particular focus on its interaction with the Rho family of GTPases.
Core Mechanism of Action: A GTP Analog with Inhibitory Effects
Small GTPases, such as those belonging to the Ras superfamily (including the Ras, Rho, Rab, Arf, and Ran families), act as molecular switches in a multitude of cellular signaling pathways. These proteins cycle between an active GTP-bound state and an inactive GDP-bound state. The exchange of GDP for GTP, facilitated by Guanine (B1146940) Nucleotide Exchange Factors (GEFs), activates the G-protein, allowing it to interact with and modulate the activity of downstream effector proteins. Conversely, GTPase Activating Proteins (GAPs) accelerate the intrinsic GTP hydrolysis activity of the G-protein, returning it to its inactive state.
This compound, due to its structural similarity to GTP, can be utilized by G-proteins. However, the substitution of an oxygen atom with a sulfur atom at the 6-position of the guanine base alters the electronic properties of the molecule, leading to significant consequences for G-protein function. A primary target of this compound is the Rho family GTPase, Rac1.[1][2][3]
The binding of this compound to Rac1 leads to a state of persistent inactivation. While the this compound-bound Rac1 can be hydrolyzed to 6-Thio-GDP by GAPs, the subsequent reactivation by GEFs is inhibited.[2][3] This is because GEFs are unable to efficiently displace the bound 6-Thio-GDP, effectively trapping Rac1 in an inactive conformation and disrupting its signaling cascades.[3]
Quantitative Data on this compound Interactions
A comprehensive understanding of the potency and specificity of this compound requires quantitative analysis of its interactions with target proteins. The following table summarizes the available kinetic data for the interaction of this compound with NUDT15, a nudix hydrolase that metabolizes thiopurine nucleotides.[1]
| Enzyme | Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| NUDT15 | This compound | 1.8 | 1.6 | 909,000 | [1] |
| NUDT15 | GTP | 254 | 1.5 | 5,900 | [1] |
| NUDT15 | 6-Thio-dGTP | 1.9 | 1.5 | 789,000 | [1] |
| NUDT15 | dGTP | 43 | 1.4 | 32,600 | [1] |
Signaling Pathways Modulated by this compound
The inhibition of Rac1 by this compound has profound effects on downstream signaling pathways, primarily those involved in cytoskeletal dynamics, cell proliferation, and inflammation.
Rac1 Signaling and its Inhibition by this compound
Rac1 is a central regulator of the actin cytoskeleton, promoting the formation of lamellipodia and membrane ruffles. Upon activation, Rac1 interacts with a variety of effector proteins, including p21-activated kinase (PAK) and the WAVE regulatory complex (WRC). The WAVE complex, in turn, activates the Arp2/3 complex, which is a key nucleator of branched actin filaments.
Downstream Effects on the Actin Cytoskeleton
By inhibiting Rac1, this compound disrupts the signaling cascade leading to actin polymerization. This results in impaired lamellipodia formation, reduced cell motility, and alterations in cell morphology.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in signal transduction.
Rac1 Activation Pull-Down Assay
This assay is used to specifically isolate the active, GTP-bound form of Rac1 from cell lysates, allowing for the assessment of how this compound affects its activation status. The protocol is adapted from general Rho GTPase activation assay kits.
Materials:
-
GST-PAK-PBD (p21-binding domain of PAK1) fusion protein bound to glutathione-agarose beads.
-
Lysis/Binding/Wash Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors.
-
2X SDS-PAGE Sample Buffer.
-
Anti-Rac1 antibody.
-
This compound solution.
-
GTPγS (non-hydrolyzable GTP analog, positive control).
-
GDP (negative control).
Procedure:
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with the desired concentration of a thiopurine prodrug or directly with a cell-permeable form of this compound for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in Lysis/Binding/Wash Buffer on ice for 10-15 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Loading with Nucleotides (Controls): For positive and negative controls, incubate an aliquot of lysate with 100 µM GTPγS or 1 mM GDP, respectively, for 30 minutes at 30°C with agitation. Stop the reaction by adding 1 M MgCl₂ to a final concentration of 60 mM.
-
Pull-Down of Active Rac1: Incubate 500 µg to 1 mg of cell lysate with GST-PAK-PBD beads for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads three times with Lysis/Binding/Wash Buffer.
-
Elution: Resuspend the beads in 2X SDS-PAGE Sample Buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rac1 antibody to detect the amount of active Rac1.
Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of a GEF to catalyze the exchange of GDP for a fluorescently labeled GTP analog on Rac1. It can be adapted to assess the inhibitory effect of 6-Thio-GDP on this process.
Materials:
-
Purified recombinant Rac1 protein.
-
Purified recombinant GEF protein for Rac1 (e.g., Tiam1, Vav).
-
Mant-GTP or a similar fluorescent GTP analog.
-
6-Thio-GDP.
-
Exchange Buffer: 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
Fluorometer.
Procedure:
-
Loading Rac1 with 6-Thio-GDP: Incubate purified Rac1 with a 10-fold molar excess of 6-Thio-GDP in the presence of 10 mM EDTA at room temperature for 30 minutes to facilitate nucleotide exchange. Stop the reaction by adding MgCl₂ to a final concentration of 20 mM.
-
Removal of Unbound Nucleotide: Pass the Rac1-6-Thio-GDP complex through a desalting column to remove excess unbound nucleotide.
-
Initiate Exchange Reaction: In a fluorometer cuvette, mix the Rac1-6-Thio-GDP complex with the fluorescent GTP analog (e.g., 1 µM Mant-GTP) in Exchange Buffer.
-
Measure Baseline Fluorescence: Record the baseline fluorescence.
-
Start the Reaction: Add the GEF to initiate the exchange reaction.
-
Monitor Fluorescence: Monitor the increase in fluorescence over time, which corresponds to the displacement of 6-Thio-GDP and the binding of the fluorescent GTP analog.
-
Data Analysis: Calculate the initial rate of nucleotide exchange. Compare the rate in the presence of 6-Thio-GDP to the rate with Rac1 pre-loaded with GDP to determine the inhibitory effect.
Conclusion
This compound serves as a powerful pharmacological tool to investigate G-protein signaling, particularly the pathways regulated by the Rho family of GTPases. Its ability to trap Rac1 in an inactive state provides a specific mechanism to dissect the complex roles of this G-protein in cellular processes such as actin dynamics, cell migration, and inflammatory responses. The experimental protocols outlined in this guide offer a starting point for researchers to further explore the intricate effects of this compound and to leverage its properties in the development of novel therapeutic strategies. Further research is warranted to obtain more precise quantitative data on the binding affinities of this compound to a wider range of G-proteins, which will undoubtedly provide deeper insights into its mechanism of action and potential off-target effects.
References
6-Thio-GTP Interaction with GTP-binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the interaction of 6-Thio-GTP, a critical active metabolite of thiopurine drugs, with GTP-binding proteins. Thiopurines are essential medications in the treatment of autoimmune diseases and certain cancers. Their mechanism of action is multifaceted, but a key aspect of their immunosuppressive effect is the modulation of GTP-binding protein signaling by this compound. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for studying these interactions, and visualizations of the relevant signaling pathways.
Introduction to this compound and GTP-Binding Proteins
Thiopurine prodrugs, such as azathioprine (B366305), 6-mercaptopurine (B1684380), and 6-thioguanine (B1684491), undergo extensive metabolism to form active metabolites, including 6-thioguanosine (B559654) triphosphate (this compound).[1] These metabolites can be incorporated into DNA and RNA, but they also directly interact with intracellular signaling molecules. Among the most significant targets are small GTP-binding proteins (GTPases) of the Ras superfamily, which act as molecular switches in a vast array of cellular processes.[1]
GTP-binding proteins cycle between an active, GTP-bound state and an inactive, GDP-bound state. This cycle is tightly regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote GTP binding and activation, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis and inactivation. By interfering with this cycle, this compound can profoundly alter cellular signaling.
The primary focus of this compound's interaction with GTPases has been on the Rho family, particularly Rac1. Inhibition of Rac1 activation in T-lymphocytes is a key mechanism behind the immunosuppressive effects of thiopurines.[1] This guide will delve into the specifics of this interaction, as well as the broader context of this compound's role in cellular signaling.
Data Presentation: Quantitative Analysis of this compound Interactions
While the inhibitory effect of this compound on certain GTP-binding proteins is well-documented, specific quantitative binding affinities (e.g., K_d, K_i, IC_50) for these interactions are not extensively reported in the literature. However, quantitative kinetic data is available for the interaction of this compound with the enzyme NUDT15, a nudix hydrolase that metabolizes this compound and thereby modulates its intracellular concentration.
NUDT15-Mediated Hydrolysis of this compound
NUDT15 plays a crucial role in thiopurine metabolism by hydrolyzing this compound to its monophosphate form, thus reducing its availability to interact with GTP-binding proteins.[2] The kinetic parameters for this enzymatic reaction have been determined and are summarized in the table below.
| Substrate | NUDT15 Variant | K_M (µM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_M) (M⁻¹s⁻¹) |
| This compound | Wild-Type | 1.8 | 1.6 | 909,000 |
| GTP | Wild-Type | 254 | 1.5 | 5,900 |
| 6-Thio-dGTP | Wild-Type | 1.9 | 1.6 | 842,000 |
| dGTP | Wild-Type | 43 | 1.5 | 35,000 |
Data sourced from a study on NUDT15 hydrolysis of thiopurine metabolites.[2]
This data clearly indicates that NUDT15 has a significantly higher affinity and catalytic efficiency for this compound and its deoxy- a nalog compared to the canonical nucleotides GTP and dGTP, highlighting its specific role in thiopurine metabolism.[2]
Interaction with GTP-Binding Proteins
Signaling Pathways Modulated by this compound
The interaction of this compound with GTP-binding proteins has significant downstream consequences on cellular signaling. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Thiopurine Metabolism and this compound Formation
This pathway illustrates the metabolic conversion of thiopurine prodrugs into the active metabolite this compound, which can then interact with GTP-binding proteins.
Simplified Ras Signaling Pathway
Ras proteins are key upstream regulators of many signaling cascades involved in cell growth, proliferation, and survival.
Simplified Rac1 Signaling Pathway
Rac1 is a critical regulator of the actin cytoskeleton, leading to the formation of lamellipodia and membrane ruffles, which are essential for cell migration.
Simplified RhoA Signaling Pathway
RhoA is primarily involved in the formation of stress fibers and focal adhesions, which are important for cell contraction and adhesion.
Simplified Cdc42 Signaling Pathway
Cdc42 is a master regulator of cell polarity and is involved in the formation of filopodia, which are sensory projections involved in cell migration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of this compound with GTP-binding proteins.
GTPase Activation Pull-Down Assay
This assay is used to measure the amount of active, GTP-bound GTPase in a cell lysate. It utilizes a fusion protein containing the GTPase-binding domain (GBD) of a downstream effector, which specifically binds to the active conformation of the GTPase.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
If applicable, serum-starve cells overnight.
-
Treat cells with agonists, antagonists, or 6-mercaptopurine (the precursor to this compound) for the desired time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with 0.5-1.0 mL of ice-cold Lysis/Binding/Wash Buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifuging at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Affinity Pull-Down:
-
Determine the protein concentration of the cell lysate.
-
To 500-1000 µg of cell lysate, add 20-30 µg of the appropriate GST-GBD fusion protein (e.g., GST-PAK-PBD for Rac1/Cdc42, GST-Rhotekin-RBD for RhoA) pre-coupled to glutathione-agarose beads.
-
Incubate at 4°C for 1 hour with gentle rotation.
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Wash the bead pellet three times with 0.5 mL of Lysis/Binding/Wash Buffer.
-
-
Elution and Detection:
-
After the final wash, carefully remove all supernatant.
-
Resuspend the bead pellet in 40 µL of 2x reducing SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blot analysis using a specific primary antibody against the GTPase of interest (e.g., anti-Rac1, anti-RhoA, or anti-Cdc42).
-
Also, load a small fraction of the initial total cell lysate to determine the total amount of the GTPase.
-
Quantify the band intensities to determine the ratio of active to total GTPase.
-
Non-Radioactive GTP Binding Assay
This assay measures the binding of a fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-FL-GTP) to a purified GTPase. The assay can be used to screen for inhibitors of GTP binding, such as this compound.
Detailed Protocol:
-
Reagent Preparation:
-
Purify the GTPase of interest (e.g., Rac1, RhoA, Cdc42).
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Prepare solutions of BODIPY-FL-GTP and varying concentrations of the test compound (e.g., this compound).
-
-
Assay Procedure:
-
In a 96-well black plate, add the purified GTPase to the reaction buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding BODIPY-FL-GTP to a final concentration in the nanomolar range.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization or fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
A decrease in fluorescence polarization or a change in fluorescence intensity indicates displacement of the fluorescent GTP analog by the test compound.
-
Plot the signal as a function of the test compound concentration to determine the IC_50 value.
-
Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of a GEF to catalyze the exchange of GDP for GTP on a GTPase. It can be adapted to study the effect of inhibitors like this compound on this process. A common method uses a fluorescently labeled GDP analog (e.g., MANT-GDP).
Detailed Protocol:
-
Loading GTPase with MANT-GDP:
-
Incubate the purified GTPase with a molar excess of MANT-GDP in a low-magnesium buffer containing EDTA to facilitate nucleotide exchange.
-
After incubation, add an excess of MgCl₂ to stop the exchange and trap the MANT-GDP on the GTPase.
-
Remove unbound MANT-GDP using a desalting column.
-
-
Nucleotide Exchange Reaction:
-
In a fluorometer cuvette or 96-well plate, add the MANT-GDP-loaded GTPase in reaction buffer.
-
Add the test compound (e.g., this compound) if investigating its inhibitory effect.
-
Add the purified GEF to initiate the reaction.
-
Immediately add a large excess of unlabeled GTP.
-
Monitor the decrease in fluorescence over time as MANT-GDP is released from the GTPase and replaced by GTP. The fluorescence of MANT-GDP is sensitive to its environment and decreases upon release into the aqueous buffer.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decrease.
-
Compare the rates in the presence and absence of the test compound to determine its effect on GEF activity.
-
Conclusion
This compound plays a significant role in the therapeutic effects of thiopurine drugs, largely through its interaction with and inhibition of GTP-binding proteins, most notably Rac1. While quantitative data on the direct binding affinity of this compound to these proteins remains an area for further investigation, the available evidence points to a mechanism involving covalent modification and subsequent inactivation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore the intricate role of this compound in cellular signaling and to develop novel therapeutic strategies targeting these pathways.
References
[2] Carter, M., et al. (2015). NUDT15 is a nucleotide diphosphatase that hydrolyzes 6-thio-deoxyguanosine triphosphate. Cancer Research, 75(18), 3813-3822. [3] Tiede, I., et al. (2003). CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes. Journal of Clinical Investigation, 111(8), 1133-1145. [4] Poppe, D., et al. (2006). Azathioprine suppresses ezrin-radixin-moesin-dependent T cell-APC conjugation through inhibition of Vav guanosine (B1672433) exchange activity on Rac proteins. The Journal of Immunology, 176(1), 640-651. [5] Atreya, I., & Neurath, M. F. (2005). Molecular mechanisms of immunosuppression by azathioprine. Journal of Crohn's and Colitis, 2(2), 99-106. [1] Seinen, M. L., et al. (2013). 6-thioguanine-GTP competitively inhibits Rac1-GTP binding to its effector PAK1. Biochemical Pharmacology, 86(5), 659-666.
References
- 1. "Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecul" by Lin Hong, S. Ray Kenney et al. [digitalcommons.cedarville.edu]
- 2. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. Tumor-derived RHOA mutants interact with effectors in the GDP-bound state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Cellular Impact of 6-Thio-GTP: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cellular effects of 6-Thio-GTP, a critical active metabolite of thiopurine drugs. Designed for researchers, scientists, and professionals in drug development, this document details the mechanisms of action, effects on key signaling pathways, and methodologies for studying this potent molecule.
Introduction
6-Thioguanosine-5'-triphosphate (this compound) is a pivotal metabolite of thiopurine prodrugs such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG).[1][2] These medications are extensively used in the treatment of autoimmune disorders and certain cancers.[3] The therapeutic and cytotoxic effects of these drugs are largely attributed to the intracellular actions of this compound and its deoxy counterpart, 6-thio-dGTP. This guide explores the multifaceted cellular consequences of this compound accumulation, from its interaction with small GTPases to its role in inducing apoptosis and cell cycle arrest.
Mechanism of Action: Targeting Small GTPases
A primary mechanism through which this compound exerts its effects is by targeting small GTP-binding proteins, particularly those of the Rho family, such as Rac1, RhoA, and Cdc42.[3]
Covalent Modification of Rac1
This compound covalently binds to a redox-sensitive cysteine residue within the GXXXXGK(S/T)C motif of Rac1, forming a disulfide adduct.[3] This modification has profound consequences for the GTPase cycle. While the GTPase-activating protein (GAP), RhoGAP, can still hydrolyze the this compound bound to Rac1 to 6-Thio-GDP, the guanine (B1146940) nucleotide exchange factor (GEF), RhoGEF, is unable to exchange the resulting 6-Thio-GDP for a new GTP molecule.[3] This leads to the accumulation of a biologically inactive 6-Thio-GDP-Rac1 adduct, effectively trapping Rac1 in an "off" state.[3] In activated T-cells, Rac1 is the predominant activated Rho GTPase, making it a key target for the immunosuppressive actions of thiopurines.[3]
Regulation by NUDT15
The intracellular concentration of this compound is regulated by the enzyme Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type motif 15 (NUDT15). NUDT15 is a hydrolase that converts this compound and 6-thio-dGTP to their respective monophosphate forms (6-Thio-GMP and 6-thio-dGMP), which are less active.[4][5] This enzymatic activity acts as a protective mechanism, limiting the efficacy and toxicity of thiopurine drugs.[4] Genetic variants of NUDT15 that result in decreased enzyme activity are associated with increased sensitivity to thiopurines.[6]
Cellular Consequences
The accumulation of this compound and the subsequent inactivation of small GTPases trigger a cascade of cellular events, including effects on cell signaling, apoptosis, and cell cycle progression.
Impact on Signaling Pathways
The inhibition of Rac1 by this compound disrupts downstream signaling pathways crucial for cell proliferation and survival. Rac1 is a key activator of several pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[7][8] By inhibiting Rac1, this compound can suppress the activation of these pro-survival pathways, contributing to its cytotoxic effects.
Induction of Apoptosis and Cell Cycle Arrest
Studies have shown that 6-thioguanine, the precursor to this compound, can induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.[9][10] This is, in part, a consequence of the inhibition of Rac1 and its downstream survival signals. The disruption of normal cellular signaling and the accumulation of inactive GTPases can trigger the intrinsic apoptotic pathway.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of this compound with cellular components.
Table 1: Kinetic Parameters of NUDT15 for this compound and Related Substrates
| Substrate | NUDT15 Variant | KM (μM) | kcat (s-1) | kcat/KM (μM-1s-1) |
|---|---|---|---|---|
| This compound | Wild-Type | 1.8 | 0.44 | 0.24 |
| GTP | Wild-Type | 254 | 0.21 | 0.00083 |
| 6-Thio-dGTP | Wild-Type | 1.9 | 0.46 | 0.24 |
| dGTP | Wild-Type | 43 | 0.74 | 0.017 |
Data sourced from Carter et al. (2015).[4]
Table 2: Therapeutic and Toxic Concentrations of 6-Thioguanine Nucleotides (6-TGN) in Red Blood Cells (RBCs)
| Parameter | Concentration (pmol/8 x 108 RBCs) | Associated Outcome |
|---|---|---|
| Therapeutic Range | 235 - 400 | Clinical efficacy in IBD |
| Myelotoxicity Threshold | > 450 | Increased risk of myelosuppression |
| Hepatotoxicity Threshold (for 6-MMPR) | > 5700 | Increased risk of liver toxicity |
Data compiled from meta-analysis by de Boer et al. (2021).[11]
Experimental Protocols
Measurement of NUDT15 Enzymatic Activity
Objective: To quantify the hydrolysis of this compound by NUDT15.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Reaction Setup:
-
Sample Collection:
-
Sample Preparation:
-
Store samples at -20°C for at least 20 minutes to precipitate the protein.
-
Centrifuge the samples to pellet the precipitate.
-
Transfer the supernatant to a new tube and evaporate to dryness using a vacuum centrifuge.[4]
-
-
HPLC Analysis:
-
Reconstitute the dried sample in an appropriate mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Monitor the elution of this compound and its hydrolysis product, 6-Thio-GMP, by UV absorbance.[4]
-
Quantify the peak areas to determine the extent of hydrolysis.
-
Rac1 Activation Assay
Objective: To measure the levels of active, GTP-bound Rac1 in cell lysates.
Methodology: Pull-down assay using p21-activated kinase (PAK) binding domain (PBD).
-
Cell Lysis:
-
Affinity Precipitation (Pull-down):
-
Aliquot 0.5 - 1 mL of cell lysate into a microcentrifuge tube.
-
Add PAK-PBD agarose (B213101) beads to each lysate.[12] The PBD of PAK specifically binds to the GTP-bound, active form of Rac1.
-
Incubate at 4°C for 1 hour with gentle agitation.[12]
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 14,000 x g for 10 seconds).[12]
-
Aspirate the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
Conclusion
This compound is a potent cellular effector that plays a central role in the therapeutic action of thiopurine drugs. Its ability to covalently modify and inactivate small GTPases, particularly Rac1, disrupts key signaling pathways, leading to apoptosis and cell cycle arrest. The cellular levels of this compound are tightly regulated by the NUDT15 enzyme, highlighting the importance of pharmacogenetic considerations in thiopurine therapy. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate cellular effects of this important metabolite and to develop novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 3. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiopurine Methyltransferase (TPMT) and Nudix Hydrolase (NUDT15) Genotyping, Varies - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Rac1 by phosphatidylinositol 3-kinase in vivo: role in activation of mitogen-activated protein kinase (MAPK) pathways and retinoic acid-induced neuronal differentiation of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thiopurines’ Metabolites and Drug Toxicity: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]
understanding 6-Thio-GTP's role in T-cell activation
An In-Depth Technical Guide to the Role of 6-Thio-GTP in T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
6-Thioguanine (B1684491) (6-TG), a thiopurine prodrug, and its active metabolite, 6-thioguanosine (B559654) triphosphate (this compound), are potent immunosuppressants. A primary mechanism of their action in T-lymphocytes is the targeted inhibition of the Rho family small GTPase, Rac1. This guide elucidates the molecular interactions and downstream signaling consequences of this compound on T-cell activation, providing a comprehensive resource for researchers in immunology and drug development. This document details the biochemical mechanism of Rac1 inhibition, the subsequent effects on downstream signaling cascades, including the p21-activated kinase (PAK) pathway and actin cytoskeleton dynamics, and the ultimate impact on T-cell function. Detailed experimental protocols and structured quantitative data are provided to facilitate further research in this area.
Introduction: T-Cell Activation and the Role of Small GTPases
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with peptide-MHC complexes on antigen-presenting cells (APCs). This interaction triggers a complex cascade of intracellular signaling events, leading to T-cell proliferation, differentiation, and effector functions. Small GTPases of the Rho family, particularly Rac1 and Cdc42, are critical molecular switches in this process. They cycle between an inactive GDP-bound state and an active GTP-bound state, regulating a multitude of cellular processes, including cytoskeletal rearrangement, gene transcription, and cell survival.
The Core Mechanism: this compound's Inhibition of Rac1
The immunosuppressive effects of thiopurines are, in large part, mediated by the intracellular conversion of 6-thioguanine to 6-thioguanosine triphosphate (this compound). This active metabolite directly targets and inhibits Rac1 activation in T-cells.
Formation of a Stable, Inactive Rac1 Adduct
This compound inhibits Rac1 through a unique mechanism. It has been proposed that 6-TGTP forms a disulfide adduct with a redox-sensitive GXXXXGK(S/T)C motif within the Rac1 protein.[1] This covalent modification allows for the subsequent hydrolysis of the bound this compound to 6-thioguanosine diphosphate (B83284) (6-Thio-GDP) by GTPase-activating proteins (GAPs). However, a critical feature of this inhibition is that guanine (B1146940) nucleotide exchange factors (GEFs), such as Vav1, are unable to exchange the adducted 6-Thio-GDP for a new GTP molecule.[1] This effectively traps Rac1 in an inactive state, preventing its participation in downstream signaling. While other Rho GTPases like RhoA and Cdc42 also possess this motif, Rac1 is the predominant target in activated T-cells due to its higher expression and activation levels upon T-cell stimulation.[1]
Signaling Pathway: this compound Mediated Inhibition of the Rac1 Activation Cycle
Caption: Mechanism of Rac1 Inactivation by this compound.
Downstream Consequences of Rac1 Inhibition
The sequestration of Rac1 in an inactive state by this compound has profound effects on downstream signaling pathways that are critical for T-cell activation and survival.
Impaired PAK Activation and Actin Polymerization
Activated Rac1 normally binds to and activates p21-activated kinases (PAKs). PAKs are crucial serine/threonine kinases that regulate a wide array of cellular processes, including cytoskeletal dynamics. By preventing Rac1 activation, this compound indirectly inhibits PAK activation. This disruption in the Rac1-PAK signaling axis leads to impaired actin polymerization.[2] Proper actin cytoskeleton rearrangement is essential for the formation and stabilization of the immunological synapse, the specialized interface between a T-cell and an APC.[2][3]
Disruption of Key Signaling Cascades and Induction of Apoptosis
The inhibition of Rac1 by this compound has been shown to suppress the activation of downstream signaling pathways, including the mitogen-activated protein kinase kinase (MEK) and nuclear factor-kappa B (NF-κB) pathways.[4][5] These pathways are vital for the transcription of genes involved in T-cell proliferation, survival, and cytokine production. The suppression of these pro-survival signals ultimately leads to a mitochondrial-mediated pathway of apoptosis in activated T-cells.[4][6]
Signaling Pathway: Downstream Effects of this compound on T-Cell Activation
Caption: Downstream Consequences of this compound-Mediated Rac1 Inhibition.
Quantitative Data
The following tables summarize the available quantitative data on the effects of 6-thioguanine and its metabolites.
Table 1: Kinetic Parameters of NUDT15 for this compound and Related Substrates
| Substrate | KM (μM) | kcat (s-1) | kcat/KM (μM-1s-1) |
| 6-Thio-dGTP | 1.9 | 0.53 | 0.28 |
| This compound | 1.8 | 0.44 | 0.24 |
| dGTP | 43 | 0.88 | 0.02 |
| GTP | 254 | 0.25 | 0.001 |
| Data from a study on the hydrolysis of thiopurine metabolites by the NUDT15 enzyme, indicating that this compound is a preferred substrate over canonical GTP.[7] |
Table 2: Effect of 6-Thioguanine on Rac1 Activation in CD4+ T-cells
| Treatment | Rac1-GTP (arbitrary units) | pERM (arbitrary units) | IFN-γ Secretion (pg/mL) |
| Control | 1.00 | 1.00 | 1.00 |
| 6-Thioguanine | Significantly Reduced | Significantly Increased | Significantly Reduced |
| Semi-quantitative data from a study showing that treatment of CD4+ T-cells with 6-thioguanine leads to a significant inactivation of Rac1.[4] |
Experimental Protocols
Rac1 Activation Pull-Down Assay
This protocol is adapted from commercially available kits and published studies for the detection of active, GTP-bound Rac1 in T-cells.[8][9][10][11][12][13]
Materials:
-
T-cells (e.g., Jurkat cell line or primary human T-cells)
-
6-Thioguanine or this compound
-
Stimulating agents (e.g., anti-CD3/anti-CD28 antibodies)
-
Lysis/Binding/Wash Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-PAK1-PBD (p21-binding domain) fusion protein immobilized on glutathione-agarose beads
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture T-cells to the desired density. Treat cells with 6-thioguanine for the desired time and concentration.
-
Cell Stimulation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies to induce Rac1 activation.
-
Cell Lysis: Pellet the cells by centrifugation and lyse in ice-cold Lysis/Binding/Wash Buffer.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Positive and Negative Controls: In parallel, treat aliquots of lysate from unstimulated cells with GTPγS (positive control) or GDP (negative control).
-
Pull-Down of Active Rac1: Incubate the clarified lysates with GST-PAK1-PBD beads with gentle agitation at 4°C.
-
Washing: Pellet the beads by centrifugation and wash several times with Lysis/Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rac1 antibody to detect the amount of pulled-down (active) Rac1. Also, probe a sample of the total cell lysate to determine the total amount of Rac1.
Workflow Diagram: Rac1 Activation Pull-Down Assay
Caption: Workflow for Rac1 Activation Pull-Down Assay.
In Vitro PAK Kinase Assay
This protocol provides a general framework for measuring PAK activity, which can be adapted to assess the downstream effects of Rac1 inhibition by this compound.[5][6][14][15][16]
Materials:
-
Recombinant active PAK protein (e.g., PAK1 or PAK2)
-
Kinase substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate like PAKtide)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based detection)
-
Test compounds (e.g., cell lysates from this compound treated T-cells containing inhibited Rac1)
-
Method for detection (e.g., phosphocellulose paper and scintillation counting for radiolabeled assays, or a luminescence-based kit like ADP-Glo™)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the Kinase Assay Buffer, recombinant PAK, and the kinase substrate.
-
Addition of Test Compound: Add the cell lysate containing the potentially inhibited Rac1 or a purified Rac1 protein pre-incubated with this compound.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection:
-
Radiolabeled Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and convert the generated ADP to ATP. Then, add the kinase detection reagent to produce a luminescent signal that is inversely proportional to the kinase activity. Measure the luminescence using a plate reader.
-
Conclusion and Future Directions
This compound exerts its immunosuppressive effects on T-cells through a well-defined mechanism of Rac1 inhibition. By forming a stable, inactive adduct with Rac1, this compound effectively uncouples TCR stimulation from downstream signaling pathways that are essential for actin polymerization, cell survival, and proliferation. This leads to the induction of apoptosis in activated T-lymphocytes.
Future research should focus on obtaining more precise quantitative data, such as the IC50 of this compound for Rac1 inhibition in a cellular context. Furthermore, direct visualization and quantification of the effects of this compound on immunological synapse formation and actin dynamics in T-cells would provide a more complete understanding of its mechanism of action. Such studies will be invaluable for the development of more targeted and effective therapies for autoimmune diseases and in transplantation medicine.
References
- 1. Structural Basis of Guanine Nucleotide Exchange Mediated by the T-cell Essential Vav1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical roles for Rac GTPases in T-cell migration to and within lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of actin cytoskeletal dynamics in T cell development and function [frontiersin.org]
- 4. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structures of the p21-Activated Kinases PAK4, PAK5, and PAK6 Reveal Catalytic Domain Plasticity of Active Group II PAKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPase-Glo™ Assay [promega.com]
- 8. The actin cytoskeleton and cytotoxic T lymphocytes: evidence for multiple roles that could affect granule exocytosis-dependent target cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A report on the potential of Rac1/pSTAT3 protein levels in T lymphocytes to assess the pharmacodynamic effect of thiopurine therapy in Inflammatory Bowel Disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Exploring the Cellular Targets of 6-Thio-GTP: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Thioguanosine triphosphate (6-Thio-GTP) is a critical active metabolite of thiopurine prodrugs, such as azathioprine, 6-mercaptopurine, and 6-thioguanine (B1684491), which are widely used as immunosuppressants and anti-cancer agents. The therapeutic and cytotoxic effects of these drugs are largely attributed to the cellular interactions of this compound. This technical guide provides a comprehensive exploration of the known cellular targets of this compound, with a primary focus on small GTP-binding proteins and the enzyme NUDT15. We present detailed experimental protocols for identifying and characterizing these interactions, summarize key quantitative data, and visualize the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in drug development and cellular biology investigating the mechanisms of thiopurine drugs.
Introduction
Thiopurine drugs are a cornerstone in the treatment of various autoimmune diseases and cancers. Their mechanism of action involves a complex metabolic conversion to active thioguanine nucleotides (TGNs), with this compound being a principal effector molecule. This compound exerts its cellular effects through multiple mechanisms, including incorporation into RNA and, more significantly, by directly interacting with and modulating the function of key cellular proteins. Understanding these molecular targets is crucial for optimizing therapeutic strategies and mitigating the toxicity associated with thiopurine treatment.
This guide delves into the primary cellular targets of this compound, providing the necessary technical details for their investigation.
Primary Cellular Targets of this compound
Current research has identified two major classes of cellular proteins that are directly affected by this compound: small GTPases of the Ras superfamily and the nudix hydrolase NUDT15.
Small GTPases: Rac1, Cdc42, and RhoA
Small GTPases function as molecular switches in a multitude of cellular processes, cycling between an active GTP-bound state and an inactive GDP-bound state. This compound has been shown to bind to several small GTPases, including Rac1, Ras, Cdc42, and RhoA, with a particularly significant interaction observed with Rac1.[1]
Mechanism of Action: this compound interferes with the function of small GTPases, most notably by inhibiting the activation of Rac1.[1] In activated T-cells, Rac1 is a key target of this compound, leading to the suppression of downstream signaling pathways essential for T-cell proliferation and survival.[1][2] This interaction is believed to involve the formation of a covalent disulfide adduct between this compound and a cysteine residue within the GXXXXGK(S/T)C motif of Rac1.[2] This covalent modification traps Rac1 in an inactive state, as the guanine (B1146940) nucleotide exchange factors (GEFs) are unable to exchange the adducted 6-Thio-GDP for GTP.[2]
While this compound can bind to other GTPases like RhoA and Cdc42, which also possess the conserved cysteine motif, Rac1 appears to be the primary target in activated T-cells due to its higher activation status in these cells.[2]
NUDT15 (Nudix Hydrolase 15)
NUDT15 is a nucleoside diphosphate (B83284) hydrolase that has been identified as a key enzyme in the metabolism of thiopurine nucleotides. It functions to limit the efficacy of thiopurines by hydrolyzing their active metabolites.
Mechanism of Action: NUDT15 catalyzes the hydrolysis of this compound and 6-thio-deoxyguanosine triphosphate (6-thio-dGTP) to their respective monophosphate forms (6-thio-GMP and 6-thio-dGMP).[3][4][5] This conversion renders the metabolites inactive, preventing their incorporation into nucleic acids and their interaction with other cellular targets like Rac1.[4][5] Kinetic studies have demonstrated that this compound and 6-thio-dGTP are preferred substrates for NUDT15 compared to their canonical counterparts, GTP and dGTP.[3][4][5]
Genetic variants of NUDT15, particularly the R139C missense mutation, are associated with reduced enzyme stability and decreased activity, leading to an accumulation of active thiopurine metabolites and increased patient sensitivity to thiopurine toxicity.[3][4]
Quantitative Data on this compound Interactions
The following table summarizes the available quantitative data for the interaction of this compound with its primary targets.
| Target | Parameter | Value | Species | Method | Reference |
| NUDT15 (Wild-Type) | KM for this compound | 1.8 ± 0.46 µM | Human | PPiLight™ assay | [5] |
| kcat for this compound | 1.6 ± 0.11 s-1 | Human | PPiLight™ assay | [5] | |
| Catalytic Efficiency (kcat/KM) | 909,000 M-1s-1 | Human | PPiLight™ assay | [5] | |
| NUDT15 (Wild-Type) | KM for GTP | 254 ± 25 µM | Human | PPiLight™ assay | [5] |
| kcat for GTP | 0.8 ± 0.17 s-1 | Human | PPiLight™ assay | [5] | |
| Catalytic Efficiency (kcat/KM) | 3,140 M-1s-1 | Human | PPiLight™ assay | [5] | |
| NUDT15 (R139C Mutant) | KM for this compound | 4.9 ± 0.5 µM | Human | PPiLight™ assay | [5] |
| kcat for this compound | 1.51 ± 0.04 s-1 | Human | PPiLight™ assay | [5] | |
| Catalytic Efficiency (kcat/KM) | 308,163 M-1s-1 | Human | PPiLight™ assay | [5] | |
| Small GTPases | Binding Affinity | Qualitatively lower than GTP | Human | Competition Assays | [6] |
Signaling Pathways Targeted by this compound
The immunosuppressive effects of thiopurines are largely mediated by the disruption of T-cell signaling pathways. The inhibition of Rac1 activation by this compound is a key event in this process.
CD28-Vav1-Rac1 Signaling Pathway in T-Cell Activation
T-cell activation requires two main signals: the first is initiated by the T-cell receptor (TCR) recognizing an antigen presented by an antigen-presenting cell (APC), and the second is a co-stimulatory signal, primarily delivered through the CD28 receptor on the T-cell surface. The CD28 signaling cascade is crucial for a robust immune response.
Upon co-stimulation, the guanine nucleotide exchange factor (GEF) Vav1 is activated. Vav1, in turn, activates Rac1 by catalyzing the exchange of GDP for GTP. Activated Rac1 then initiates a cascade of downstream signaling events that are essential for T-cell proliferation, cytokine production, and survival.
This compound directly interferes with this pathway by binding to and inactivating Rac1, thereby blocking the downstream effects of CD28 co-stimulation. This leads to anergy or apoptosis of the T-cell, contributing to the immunosuppressive action of thiopurine drugs.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular targets of this compound.
Affinity Chromatography for Identifying this compound Binding Proteins
This protocol describes the synthesis of a this compound-agarose resin and its use in affinity chromatography to isolate interacting proteins from cell lysates.
5.1.1. Synthesis of this compound-Agarose Resin
Materials:
-
CNBr-activated Sepharose 4B
-
6-Thioguanosine 5'-triphosphate (this compound)
-
Coupling buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking buffer: 0.1 M Tris-HCl, pH 8.0
-
Wash buffer: 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0, followed by 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
Procedure:
-
Swell and wash the CNBr-activated Sepharose 4B with 1 mM HCl according to the manufacturer's instructions.
-
Dissolve this compound in coupling buffer to a final concentration of 5-10 mM.
-
Immediately mix the washed Sepharose with the this compound solution and incubate with gentle rotation for 2 hours at room temperature or overnight at 4°C.
-
Centrifuge the resin and discard the supernatant.
-
Block any remaining active groups by incubating the resin with blocking buffer for 2 hours at room temperature.
-
Wash the resin extensively with alternating cycles of wash buffer (pH 4.0 and pH 8.0) to remove non-covalently bound ligand.
-
Store the this compound-agarose resin in a suitable storage buffer (e.g., PBS with 20% ethanol) at 4°C.
5.1.2. Affinity Pull-Down Assay
Materials:
-
This compound-agarose resin
-
Control agarose (B213101) resin (without this compound)
-
Cell lysate
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Wash buffer (Lysis buffer with reduced detergent concentration, e.g., 0.1% NP-40)
-
Elution buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM GTP or 1 M NaCl)
-
SDS-PAGE sample buffer
Procedure:
-
Prepare cell lysate by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.
-
Pre-clear the lysate by incubating with control agarose resin for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the this compound-agarose resin (and a parallel control with control agarose) for 2-4 hours at 4°C with gentle rotation.
-
Pellet the resin by centrifugation and wash 3-5 times with wash buffer.
-
Elute the bound proteins by incubating the resin with elution buffer. Alternatively, boil the resin directly in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting with specific antibodies. For protein identification, the eluted sample can be subjected to mass spectrometry.
Rac1 Activation Assays
5.2.1. GTP-Rac1 Pulldown Assay
This assay specifically isolates the active, GTP-bound form of Rac1 from cell lysates.
Materials:
-
PAK1-PBD (p21-binding domain) fused to GST (Glutathione S-transferase) and immobilized on agarose beads
-
Cell lysate
-
Lysis/Wash buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease inhibitors)
-
SDS-PAGE sample buffer
-
Anti-Rac1 antibody
Procedure:
-
Treat cells with appropriate stimuli (and controls) to modulate Rac1 activity.
-
Lyse cells in ice-cold Lysis/Wash buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with GST-PAK1-PBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash 3 times with Lysis/Wash buffer.
-
Boil the beads in SDS-PAGE sample buffer to elute the bound proteins.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Rac1 antibody.
-
A sample of the total cell lysate should also be run to determine the total Rac1 levels for normalization.
5.2.2. G-LISA (GTPase ELISA) for Rac1 Activation
G-LISA is a 96-well plate-based assay for quantifying active Rac1.
Materials:
-
G-LISA kit for Rac1 activation (containing a plate pre-coated with Rac-GTP-binding protein)
-
Cell lysate
-
Anti-Rac1 primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent or colorimetric substrate
Procedure:
-
Lyse cells according to the kit manufacturer's protocol.
-
Add the cell lysate to the wells of the G-LISA plate and incubate to allow the active Rac1 to bind.
-
Wash the wells to remove unbound proteins.
-
Add the anti-Rac1 primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the substrate.
-
Measure the signal (absorbance or luminescence) using a plate reader. The signal intensity is proportional to the amount of active Rac1 in the sample.
NUDT15 Enzymatic Activity Assay
This protocol describes an HPLC-based method to measure the hydrolysis of this compound by NUDT15.
Materials:
-
Recombinant NUDT15 protein
-
This compound
-
Assay buffer (e.g., 100 mM Tris-Acetate pH 7.5, 40 mM NaCl, 10 mM Mg-Acetate, 1 mM DTT)
-
Methanol (for quenching)
-
HPLC system with a C18 column
Procedure:
-
Set up the enzymatic reaction by incubating a known concentration of NUDT15 with a saturating concentration of this compound in the assay buffer at 37°C.
-
At various time points, take aliquots of the reaction and quench by adding ice-cold methanol.
-
Centrifuge the quenched samples to precipitate the protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the substrate (this compound) and product (6-thio-GMP) using an appropriate gradient (e.g., a gradient of triethylammonium (B8662869) acetate buffer and acetonitrile).
-
Monitor the elution profile by UV absorbance at the appropriate wavelength for thiopurines (e.g., 342 nm).
-
Quantify the amount of product formed over time by integrating the peak areas and comparing them to a standard curve.
-
Calculate the initial reaction velocity and determine the kinetic parameters (KM and kcat) by performing the assay at varying substrate concentrations.
Alternative Method: Malachite Green Assay A colorimetric malachite green-based assay can also be used to measure the release of inorganic pyrophosphate (PPi) or phosphate (B84403) during the hydrolysis of this compound. This method is often more amenable to high-throughput screening.
Mass Spectrometry for Identification of this compound Adducts
This protocol provides a general workflow for identifying covalent adducts of this compound on target proteins like Rac1 using mass spectrometry.
5.4.1. In Vitro Labeling and Sample Preparation
Materials:
-
Purified recombinant Rac1 protein
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂)
-
DTT (for reduction)
-
Iodoacetamide (for alkylation)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Incubate purified Rac1 with an excess of this compound in the reaction buffer.
-
After incubation, denature the protein, reduce the disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide.
-
Digest the protein into peptides using trypsin.
-
Desalt the resulting peptide mixture using a C18 ZipTip or similar method.
5.4.2. LC-MS/MS Analysis
Procedure:
-
Inject the peptide mixture onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a reverse-phase column with an appropriate gradient.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Analyze the MS/MS data using a proteomics search engine (e.g., Mascot, MaxQuant) against a protein database containing the sequence of Rac1.
-
In the search parameters, include a variable modification corresponding to the mass of the 6-Thio-GDP adduct on cysteine residues. The expected mass shift will be that of 6-thio-guanosine diphosphate minus a hydrogen atom.
-
Manually validate the MS/MS spectra of peptides identified with the modification to confirm the site of adduction.
Conclusion
The cellular interactions of this compound are central to the therapeutic efficacy and toxicity of thiopurine drugs. The primary targets identified to date, small GTPases (particularly Rac1) and the metabolizing enzyme NUDT15, provide a framework for understanding the immunosuppressive and anti-proliferative effects of these agents. The inhibition of Rac1 activation disrupts crucial T-cell signaling pathways, while the hydrolysis of this compound by NUDT15 acts as a key determinant of drug potency and patient tolerance.
The experimental protocols and quantitative data presented in this guide offer a robust toolkit for researchers to further investigate the complex cellular pharmacology of this compound. Future research in this area, including the identification of additional targets and a more precise quantification of binding affinities, will be instrumental in the development of more effective and safer therapeutic strategies involving thiopurines. The continued exploration of the this compound interactome holds promise for personalizing medicine and improving patient outcomes.
References
- 1. T-Cell Receptor- and CD28-induced Vav1 activity is required for the accumulation of primed T cells into antigenic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vav1 Regulates T-Cell Activation through a Feedback Mechanism and Crosstalk between the T-Cell Receptor and CD28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
6-Thio-GTP's Effect on Cellular Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanosine triphosphate (6-Thio-GTP) is a pivotal active metabolite of thiopurine prodrugs, including 6-thioguanine (B1684491) (6-TG) and azathioprine, which are widely employed as anticancer and immunosuppressive agents.[1][2] The therapeutic efficacy of these prodrugs is intrinsically linked to the intracellular conversion to this compound and its deoxy-form, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP). This technical guide provides an in-depth exploration of the mechanisms by which this compound exerts its anti-proliferative effects, with a focus on its interaction with key cellular signaling pathways. This document summarizes quantitative data on cellular proliferation, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
The anti-proliferative effects of this compound are primarily mediated through two distinct, yet interconnected, mechanisms:
-
Inhibition of Small GTPases: this compound acts as a potent inhibitor of small GTPases, particularly Rac1. This inhibition disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and cytoskeletal dynamics.
-
Incorporation into Nucleic Acids: The deoxy-form, 6-thio-dGTP, can be incorporated into DNA, leading to cytotoxicity and the induction of apoptosis.[1]
This guide will primarily focus on the former mechanism, the inhibition of small GTPases, which is a key driver of the immunosuppressive and anti-proliferative effects observed in T-lymphocytes and various cancer cell lines.
Quantitative Data on Cellular Proliferation
The anti-proliferative activity of thiopurines, which are metabolized to this compound, has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Compound | IC50 Value (µM) | Citation |
| HeLa (Human cervical carcinoma) | 6-Thioguanine | 28.79 | [3] |
| Jurkat (T-cell acute lymphoblastic leukemia) | 6-Thioguanine | Not explicitly stated, but sensitivity is noted. | [4] |
| A549 (Lung cancer) | 6-Thioguanine | Sensitivity is noted to be dependent on MTAP expression. | [4] |
Signaling Pathways Modulated by this compound
The primary molecular target of this compound's anti-proliferative action is the Rac1 signaling pathway. Rac1, a member of the Rho family of small GTPases, is a critical regulator of cell proliferation, cytoskeletal organization, and cell survival. The activity of Rac1 is tightly controlled by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, leading to Rac1 activation, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis, leading to inactivation.
This compound disrupts this cycle by binding to Rac1. This interaction prevents the release of the nucleotide, effectively locking Rac1 in an inactive state and inhibiting downstream signaling. One of the key GEFs for Rac1 is T-lymphoma invasion and metastasis-inducing protein 1 (Tiam1). The Tiam1-Rac1 signaling axis is crucial for various cellular processes, and its disruption by this compound is a key aspect of the compound's mechanism of action.
Another important protein in the metabolism of this compound is the enzyme nudix hydrolase 15 (NUDT15). NUDT15 hydrolyzes this compound and 6-thio-dGTP to their respective monophosphates, thereby reducing their intracellular concentrations and limiting their cytotoxic effects.[1][2][3] Genetic variants of NUDT15 that result in decreased enzyme activity are associated with increased sensitivity to thiopurine drugs.[2]
Signaling Pathway Diagrams
Experimental Protocols
Rac1 Activation Assay (Pull-down Method)
This protocol is designed to measure the levels of active, GTP-bound Rac1 in cell lysates.
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, 10% glycerol, protease inhibitors)
-
PAK1-PBD (p21-binding domain) agarose (B213101) beads
-
Wash buffer (25 mM Tris-HCl pH 7.5, 30 mM MgCl2, 40 mM NaCl)
-
SDS-PAGE sample buffer
-
Anti-Rac1 antibody
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
Procedure:
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or control vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Affinity Precipitation of Active Rac1:
-
Incubate an aliquot of cell lysate with PAK1-PBD agarose beads for 1 hour at 4°C with gentle rocking.
-
For controls, preload separate lysate aliquots with GTPγS or GDP before adding the beads.
-
Pellet the beads by centrifugation at 5,000 x g for 3 minutes at 4°C.
-
Wash the beads three times with wash buffer.
-
-
Western Blot Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody to detect the amount of pulled-down active Rac1.
-
Analyze a separate aliquot of the total cell lysate to determine the total Rac1 protein levels.
-
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, thereby measuring the long-term proliferative capacity of cells after treatment with a cytotoxic agent.[5]
Materials:
-
Complete cell culture medium
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed a known number of cells (e.g., 500-1000 cells/well) into 6-well plates.
-
-
Treatment:
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound or its prodrug, 6-thioguanine, for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with crystal violet solution for 15 minutes.
-
Gently wash with water and air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
NUDT15 Enzymatic Assay (HPLC-based)
This protocol describes a method to determine the enzymatic activity of NUDT15 by measuring the hydrolysis of this compound.[3]
Materials:
-
Recombinant NUDT15 enzyme
-
Assay buffer (100 mM Tris-Acetate pH 7.5, 40 mM NaCl, 10 mM Mg-Acetate, 1 mM DTT)
-
This compound substrate
-
Perchloric acid (to stop the reaction)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, a known concentration of NUDT15 enzyme, and varying concentrations of this compound.
-
Initiate the reaction by adding the substrate.
-
Incubate at a controlled temperature (e.g., 22°C) for a defined time course (e.g., 10, 20, 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding perchloric acid.
-
-
HPLC Analysis:
-
Centrifuge the samples to pellet precipitated protein.
-
Inject the supernatant onto a C18 HPLC column.
-
Use a suitable mobile phase to separate the substrate (this compound) from the product (6-Thio-GMP).
-
Detect the nucleotides by UV absorbance at an appropriate wavelength.
-
-
Data Analysis:
-
Quantify the amount of product formed over time to determine the initial reaction rates.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and kcat).
-
Kinetic Parameters of NUDT15 for this compound:
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Citation |
| This compound | 1.8 | 0.31 | 0.17 | [3] |
| GTP | 254 | 0.28 | 0.0011 | [3] |
| 6-thio-dGTP | 1.9 | 0.51 | 0.27 | [3] |
| dGTP | 43 | 0.53 | 0.012 | [3] |
Conclusion
This compound is a critical active metabolite of thiopurine drugs that exerts potent anti-proliferative effects. Its primary mechanism of action involves the inhibition of the small GTPase Rac1, leading to the disruption of downstream signaling pathways essential for cell growth and survival. Additionally, its deoxy-form can be incorporated into DNA, contributing to cytotoxicity. The enzyme NUDT15 plays a crucial role in modulating the intracellular levels of this compound, thereby influencing individual responses to thiopurine therapy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting these pathways.
References
- 1. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NUDT15: A bench to bedside success story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
Methodological & Application
Application Notes and Protocols for Studying G-Protein Activity Using 6-Thio-GTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanosine-5'-triphosphate (6-Thio-GTP) is a purine (B94841) analog and an active metabolite of thiopurine drugs such as azathioprine, 6-mercaptopurine, and 6-thioguanine (B1684491).[1][2] These drugs are widely used as immunosuppressants and in cancer therapy. The immunosuppressive and cytotoxic effects of these drugs are, in part, mediated by the interaction of this compound with small GTP-binding proteins (G-proteins), particularly those of the Rho family, such as Rac1.[3][4] This makes this compound a valuable tool for studying the activity and regulation of these G-proteins.
These application notes provide a comprehensive overview of the use of this compound in G-protein research, including its mechanism of action, relevant quantitative data, and detailed protocols for its use in biochemical assays.
Mechanism of Action
G-proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycling is regulated by two main types of proteins: Guanine (B1146940) Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, leading to activation, and GTPase-Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of the G-protein, leading to its inactivation.
This compound is a substrate for G-proteins and can bind to their nucleotide-binding pocket. Its primary mechanism of action in the context of G-protein signaling is the inhibition of GEF-mediated nucleotide exchange. For example, this compound has been shown to inhibit the GEF activity of Vav on Rac1.[5][6] By binding to Rac1, this compound can lock the G-protein in an inactive state, preventing it from interacting with its downstream effectors and thereby inhibiting downstream signaling pathways.[3][7]
Data Presentation
Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₅O₁₃P₃S | [5] |
| Molecular Weight | 539.24 g/mol (free acid) | [5] |
| Absorbance Maximum (λmax 1) | 257 nm (in Tris-HCl, pH 7.5) | [5] |
| Molar Extinction Coefficient (ε) at λmax 1 | 8,800 L·mol⁻¹·cm⁻¹ | [5] |
| Absorbance Maximum (λmax 2) | 342 nm (in Tris-HCl, pH 7.5) | [5] |
| Molar Extinction Coefficient (ε) at λmax 2 | 24,800 L·mol⁻¹·cm⁻¹ | [5] |
Kinetic Parameters of this compound with NUDT15
| Enzyme | Substrate | K_M (μM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Reference |
| NUDT15 (Wild-Type) | This compound | 1.8 ± 0.46 | 1.6 ± 0.11 | 909,000 | [5] |
| NUDT15 (Wild-Type) | GTP | 254 ± 25 | 0.8 ± 0.17 | 3,140 | [5] |
| NUDT15 (R139C Mutant) | This compound | 4.9 ± 0.5 | 1.51 ± 0.04 | 308,163 | [5] |
| NUDT15 (R139C Mutant) | GTP | 683 ± 90 | 1.27 ± 0.12 | 1,859 | [5] |
Note: The data indicates that this compound is a preferred substrate for NUDT15 compared to the natural nucleotide GTP, as evidenced by the significantly lower K_M and higher catalytic efficiency (k_cat/K_M).
Experimental Protocols
The following are detailed protocols for studying G-protein activity using this compound. These protocols are based on established methods for other GTP analogs and should be optimized for specific experimental conditions.
Guanine Nucleotide Exchange Assay (Fluorescence-Based)
This assay measures the ability of a GEF to catalyze the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for a non-fluorescent guanine nucleotide like this compound on a G-protein. The dissociation of the fluorescent GDP analog leads to a decrease in fluorescence.
Materials:
-
Purified G-protein (e.g., Rac1)
-
Purified GEF (e.g., Vav)
-
mant-GDP (N-methyl-3'-O-anthraniloyl-GDP)
-
This compound
-
GTPγS (for comparison)
-
GDP (for baseline)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm)
Protocol:
-
Prepare G-protein-mant-GDP complex:
-
Incubate the G-protein (final concentration 1 µM) with a 5-fold molar excess of mant-GDP in Assay Buffer for 30 minutes at room temperature in the dark.
-
-
Set up the reaction:
-
In the 96-well plate, add the G-protein-mant-GDP complex to each well.
-
Add Assay Buffer to each well.
-
-
Initiate the exchange reaction:
-
Add the GEF (final concentration 100 nM) to the appropriate wells.
-
Simultaneously, add a 100-fold molar excess of the competing nucleotide (this compound, GTPγS, or GDP) to the respective wells.
-
-
Measure fluorescence:
-
Immediately start monitoring the decrease in fluorescence intensity over time using the plate reader. Take readings every 30-60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Normalize the fluorescence data to the initial fluorescence value.
-
Plot the normalized fluorescence as a function of time.
-
The rate of fluorescence decay corresponds to the rate of nucleotide exchange. Compare the rates obtained with this compound to those with GTPγS and GDP.
-
GTPase Activity Assay (Luminescence-Based)
This protocol utilizes a commercially available assay kit, such as GTPase-Glo™, to measure the intrinsic or GAP-stimulated GTPase activity of a G-protein in the presence of this compound. This assay measures the amount of GTP remaining after the GTPase reaction, which is converted to a luminescent signal.
Materials:
-
GTPase-Glo™ Assay Kit (Promega or similar)
-
Purified G-protein (e.g., RhoA)
-
Purified GAP (optional)
-
This compound
-
GTP (as a control)
-
Assay Buffer (as provided in the kit or a standard GTPase buffer)
-
96-well white microplate
-
Luminometer
Protocol:
-
Prepare GTPase Reaction Mix:
-
In separate tubes, prepare reaction mixes containing Assay Buffer, the G-protein (e.g., 100 nM), and either this compound or GTP (e.g., 10 µM).
-
If measuring GAP-stimulated activity, include the GAP in the reaction mix.
-
-
Incubate:
-
Incubate the reaction mixes at room temperature for a defined period (e.g., 30-60 minutes) to allow for GTP hydrolysis.
-
-
Stop Reaction and Detect Remaining GTP:
-
Add the GTPase-Glo™ Reagent to each well to stop the GTPase reaction and convert the remaining GTP to ATP. Incubate as per the manufacturer's instructions.
-
-
Measure Luminescence:
-
Add the Detection Reagent to each well to generate a luminescent signal from the ATP.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
A lower luminescence signal indicates higher GTPase activity.
-
Compare the luminescence signals from the reactions with this compound and GTP to determine if this compound is hydrolyzed by the G-protein.
-
Active G-Protein Pull-Down Assay
This assay is used to determine the amount of active, GTP-bound G-protein in a cell lysate. It utilizes a protein domain that specifically binds to the active conformation of the G-protein. For Rac1 and Cdc42, this is often the p21-binding domain (PBD) of PAK1.
Materials:
-
Cell culture expressing the G-protein of interest
-
Stimulus for G-protein activation (e.g., growth factor)
-
This compound or GTPγS (as a positive control for loading)
-
GDP (as a negative control for loading)
-
Lysis Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, and protease inhibitors
-
GST-PBD fusion protein immobilized on glutathione-agarose beads
-
Wash Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1% NP-40
-
SDS-PAGE sample buffer
-
Antibody specific to the G-protein of interest
-
Western blotting equipment and reagents
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the desired stimulus to activate the G-protein.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
-
Nucleotide Loading (Optional Control):
-
For control experiments, incubate a portion of the lysate with 100 µM this compound, GTPγS, or 1 mM GDP for 30 minutes at 4°C.
-
-
Pull-Down of Active G-Protein:
-
Add the GST-PBD beads to the cell lysates.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution and Detection:
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the G-protein.
-
-
Data Analysis:
-
The intensity of the band corresponding to the G-protein in the pull-down lane reflects the amount of active G-protein in the lysate. Compare the results from different conditions.
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound serves as a specialized tool for investigating G-protein signaling, particularly for studying Rho family GTPases like Rac1. Its mechanism of inhibiting GEF-mediated activation provides a unique approach to dissecting the roles of these G-proteins in various cellular processes. While detailed kinetic data for its interaction with many G-proteins remains to be fully elucidated, the protocols provided here offer a framework for researchers to utilize this compound in their studies of G-protein activity and regulation. As with any biochemical assay, optimization of the experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of Guanine Nucleotide Exchange Mediated by the T-cell Essential Vav1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Thio-GTP in Cell-Based Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanosine-5'-triphosphate (6-Thio-GTP) is a crucial active metabolite of thiopurine drugs, such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG).[1][2][3] These drugs are widely used as immunosuppressants in the treatment of inflammatory bowel disease, autoimmune disorders, and in organ transplantation, as well as in cancer chemotherapy.[1][3] Unlike the commonly used non-hydrolyzable GTP analog, GTPγS, which is broadly used to study G-protein coupled receptor (GPCR) activation, this compound has a more specific role in intracellular signaling. Its primary mechanism of action involves the targeted inhibition of the Ras-related C3 botulinum toxin substrate 1 (Rac1) GTPase, a key regulator of various cellular processes, including cytoskeletal organization, cell motility, and T-cell activation.[4][5][6]
These application notes provide detailed protocols for cell-based assays to investigate the effects of this compound on Rac1 signaling, present quantitative data from relevant studies, and offer visualizations of the key pathways and experimental workflows.
Signaling Pathway: Thiopurine Metabolism and Rac1 Inhibition
Thiopurine drugs undergo a complex metabolic conversion to produce the active metabolite, this compound.[1] Once formed, this compound exerts its primary immunosuppressive and cytotoxic effects by inhibiting the Rac1 signaling pathway.
The binding of this compound to Rac1 prevents its activation by Guanine Nucleotide Exchange Factors (GEFs) like Vav1.[5] This leads to an accumulation of Rac1 in an inactive, 6-Thio-GDP-bound state.[4][5] The inactivation of Rac1 disrupts downstream signaling cascades, ultimately affecting T-cell activation, proliferation, and inducing apoptosis.[4][6] Another layer of regulation is provided by the enzyme Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 15 (NUDT15), which hydrolyzes this compound to its monophosphate form, thereby modulating its intracellular concentration and therapeutic efficacy.[2][7]
Data Presentation
The following tables summarize quantitative data on the effects of this compound and its prodrugs on Rac1 activity and related enzymatic processes.
Table 1: Kinetic Parameters of NUDT15-mediated Hydrolysis of this compound and Related Nucleotides [2]
| Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |
| This compound | 1.8 ± 0.46 | 1.51 ± 0.04 | 909,000 |
| GTP | 254 ± 25 | 1.27 ± 0.12 | 3,140 |
| 6-Thio-dGTP | 1.9 ± 0.11 | 1.70 ± 0.04 | 900,000 |
| dGTP | 43 ± 4.5 | 1.76 ± 0.06 | 66,000 |
Data are presented as mean ± standard deviation.
Table 2: Effect of Thiopurine Prodrugs on Rac1 Activity in Cellular Models
| Cell Type | Treatment | Concentration | Duration | Rac1 Activity Measurement | Result | Reference |
| Mouse Pancreatic Organoids | Azathioprine | 1 µg/mL | 60 min | G-LISA | Significant decrease in active Rac1 | [4] |
| Human CD4+ T-cells | 6-Thioguanine | Not specified | 3 days | Pull-down assay | Significant inactivation of Rac1 | [8] |
| IBD Patients (in vivo) | Mercaptopurine | Therapeutic dosing | - | G-LISA on PBMCs | Decreased Rac1-GTP in responders | [9] |
Experimental Protocols
Protocol 1: Measurement of this compound-Mediated Inhibition of Rac1 Activation using a G-LISA Assay
This protocol is adapted for researchers wanting to quantify the inhibitory effect of this compound or its prodrugs on Rac1 activation in a 96-well format.[4][10]
Materials:
-
Cell line of interest (e.g., Jurkat T-cells, pancreatic ductal cells)
-
Cell culture medium and supplements
-
Thiopurine drug (e.g., Azathioprine, 6-Thioguanine) or this compound
-
Rac1 activator (optional, e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) or specific growth factors)
-
Rac1 G-LISA Activation Assay Kit (contains Rac-GTP binding plate, lysis buffer, anti-Rac1 antibody, HRP-conjugated secondary antibody, and detection reagents)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 490 nm
Experimental Workflow:
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 6-well or 12-well plates) and grow to the desired confluency.
-
Treat cells with the desired concentrations of this compound or its prodrugs for a predetermined time (e.g., 1-72 hours, depending on the cell type and whether a prodrug is used). Include a vehicle-treated control.
-
(Optional) Stimulate cells with a known Rac1 activator for a short period (e.g., 5-30 minutes) before lysis to induce Rac1 activity.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using the G-LISA kit's lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
G-LISA Assay:
-
Determine the protein concentration of the cell lysates.
-
Add equal amounts of protein from each sample to the wells of the Rac-GTP binding plate.
-
Incubate the plate according to the manufacturer's instructions to allow active Rac1 to bind.
-
Wash the wells to remove unbound, inactive Rac1.
-
Add the anti-Rac1 primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After a final wash, add the HRP substrate and incubate until color develops.
-
Stop the reaction and measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of Rac1 inhibition for each treatment condition relative to the control (vehicle-treated or activator-stimulated).
-
Protocol 2: Rac1 Activation Pull-Down Assay
This method provides a more traditional approach to measuring Rac1-GTP levels and is suitable for subsequent analysis by Western blotting.[1][11]
Materials:
-
Cell line of interest and culture reagents
-
Thiopurine drug or this compound
-
Rac1 activator (optional)
-
Rac1 Activation Assay Kit (containing PAK-PBD agarose (B213101) beads, lysis/wash buffer, and anti-Rac1 antibody)
-
SDS-PAGE and Western blotting reagents and equipment
Experimental Workflow:
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow the same steps for cell culture, treatment, and lysis as described in Protocol 1.
-
-
Pull-Down of Active Rac1:
-
Normalize the protein concentration of the cell lysates.
-
Add PAK-PBD agarose beads to each lysate sample.
-
Incubate at 4°C with gentle rotation for 1 hour to allow the beads to bind to active, GTP-bound Rac1.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with the provided wash buffer to remove non-specifically bound proteins.
-
After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-Rac1 primary antibody.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Perform densitometry on the resulting bands to quantify the amount of active Rac1.
-
It is recommended to also run a Western blot for total Rac1 from the initial cell lysates to normalize the amount of active Rac1 to the total Rac1 expression.
-
Conclusion
This compound is a specialized tool in cell-based signaling assays, primarily for investigating the therapeutic mechanism of thiopurine drugs through the inhibition of the Rac1 GTPase. The protocols provided here for G-LISA and pull-down assays offer robust methods to quantify this inhibitory effect in a cellular context. These assays are invaluable for researchers in pharmacology, immunology, and oncology who are studying thiopurine metabolism, Rac1 signaling, and the development of novel therapeutics targeting these pathways.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiopurines impair the apical plasma membrane expression of CFTR in pancreatic ductal cells via RAC1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-Rac1-GTP antibody and the detection of active Rac1: a tool with a fundamental flaw - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rac1 as a Potential Pharmacodynamic Biomarker for Thiopurine Therapy in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maxanim.com [maxanim.com]
- 11. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Thio-GTP as a GTP Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanosine-5'-triphosphate (6-Thio-GTP) is a crucial GTP analog and an active metabolite of thiopurine drugs, such as azathioprine, 6-mercaptopurine, and 6-thioguanine (B1684491).[1] These drugs are widely used as immunosuppressants and in cancer therapy.[2] this compound exerts its effects by mimicking the endogenous GTP, thereby interacting with and modulating the function of GTP-binding proteins (G-proteins), a large family of molecular switches involved in signal transduction.[1][3]
This document provides detailed application notes and protocols for utilizing this compound in research and drug development, with a focus on studying G-protein signaling pathways.
Properties of this compound
This compound is structurally similar to GTP, with the key difference being the substitution of an oxygen atom with a sulfur atom at the 6th position of the guanine (B1146940) base. This modification allows this compound to bind to GTPases, including Ras, Rac, Cdc42, and RhoA.[4] Notably, it has been shown to selectively inhibit the activation of Rac1 and Rac2.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, primarily focusing on its interaction with the enzyme NUDT15, which hydrolyzes it. While extensive research highlights the interaction of this compound with various G-proteins, specific dissociation constants (Kd) are not widely reported in the literature.
| Parameter | Value | Target Protein | Organism/System | Comments | Reference(s) |
| Michaelis Constant (KM) | 1.8 µM | NUDT15 | Human | Indicates a high affinity of NUDT15 for this compound as a substrate. For comparison, the KM for GTP is 254 µM. | [5] |
| Catalytic Turnover (kcat) | 0.8 s-1 | NUDT15 | Human | Similar to the turnover rate for GTP (0.7 s-1), suggesting the enzyme processes both substrates at a comparable speed once bound. | [5] |
| Catalytic Efficiency (kcat/KM) | 4.4 x 105 M-1s-1 | NUDT15 | Human | Significantly higher than that for GTP (2.8 x 103 M-1s-1), indicating this compound is a much more efficient substrate for NUDT15. | [5] |
Signaling Pathways and Experimental Workflows
G-Protein Activation Cycle
G-proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of the G-protein, leading to its inactivation. This compound can substitute for GTP in this cycle, often leading to prolonged activation due to its slower hydrolysis by some GTPases.
Rac1 Signaling Pathway
Rac1, a member of the Rho family of small GTPases, is a key regulator of the actin cytoskeleton, cell motility, and gene expression. This compound has been shown to inhibit Rac1 activation, making it a valuable tool for studying Rac1-mediated signaling pathways.
Experimental Protocols
GTP-Binding Assay (Filter-Binding Method)
This protocol is designed to measure the binding of this compound to a purified G-protein. It relies on the principle that proteins bind to nitrocellulose filters, while free nucleotides do not.
Materials:
-
Purified G-protein of interest (e.g., Rac1, RhoA, Cdc42)
-
This compound
-
Radiolabeled GTP (e.g., [γ-³²P]GTP or [³⁵S]GTPγS) for competition assays
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Wash Buffer: Same as Binding Buffer
-
Nitrocellulose filters (0.45 µm)
-
Filter apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Binding Reaction Setup:
-
In a microcentrifuge tube, prepare the binding reaction by adding the following components in order:
-
Binding Buffer
-
Purified G-protein (final concentration typically in the nM to low µM range, to be optimized)
-
For saturation binding: Varying concentrations of radiolabeled GTP.
-
For competition binding: A fixed concentration of radiolabeled GTP and varying concentrations of unlabeled this compound.
-
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation: Incubate the reaction mixtures at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Filtration:
-
Pre-soak the nitrocellulose filters in Wash Buffer.
-
Assemble the filter apparatus and apply a vacuum.
-
Apply each binding reaction to a separate filter.
-
Wash each filter rapidly with 3 x 1 mL of ice-cold Wash Buffer to remove unbound nucleotides.
-
-
Quantification:
-
Place each filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, plot the bound radiolabeled GTP against its concentration and fit the data to a one-site binding model to determine the Kd and Bmax.
-
For competition binding, plot the bound radiolabeled GTP against the concentration of this compound and fit the data to a competition binding model to determine the IC50 of this compound. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Rac1 Activation Assay (Pull-Down Method)
This protocol is used to determine the effect of this compound on the activation state of Rac1 in cell lysates. Active, GTP-bound Rac1 binds to the p21-binding domain (PBD) of its effector protein, PAK1.
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, and protease inhibitors)
-
This compound
-
GST-PAK-PBD fusion protein immobilized on glutathione-agarose beads
-
Wash buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol)
-
SDS-PAGE sample buffer
-
Anti-Rac1 antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Loading with this compound (Optional, for in vitro loading):
-
To a portion of the cell lysate, add EDTA to a final concentration of 10 mM to chelate Mg²⁺ and promote nucleotide dissociation.
-
Add this compound to a final concentration of 100 µM.
-
Incubate at 30°C for 15 minutes.
-
Stop the reaction by adding MgCl₂ to a final concentration of 15 mM.
-
-
Pull-Down:
-
Incubate the cell lysates (with or without in vitro loading) with GST-PAK-PBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with ice-cold wash buffer.
-
-
Elution and Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody to detect the amount of activated Rac1 pulled down.
-
Enzyme Kinetics Assay: NUDT15-Mediated Hydrolysis of this compound
This protocol determines the kinetic parameters of this compound hydrolysis by the enzyme NUDT15.[5]
Materials:
-
Purified NUDT15 enzyme
-
This compound
-
Assay Buffer: 100 mM Tris-Acetate (pH 7.5), 40 mM NaCl, 10 mM Mg-Acetate, 1 mM DTT
-
Method for detecting product formation (e.g., HPLC or a pyrophosphate detection kit)
Procedure:
-
Reaction Setup:
-
Prepare a series of reactions in microcentrifuge tubes, each containing:
-
Assay Buffer
-
A fixed, low concentration of NUDT15 (e.g., 4 nM)
-
Varying concentrations of this compound (e.g., 0-40 µM)
-
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the enzyme.
-
Incubate at 22°C for a set period (e.g., 10, 20, and 30 minutes) to ensure initial velocity conditions.
-
-
Termination and Detection:
-
Terminate the reaction (e.g., by adding methanol (B129727) for HPLC analysis or as specified by the detection kit).
-
Quantify the amount of product formed (6-Thio-GMP or pyrophosphate).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the this compound concentration and fit the data to the Michaelis-Menten equation to determine the KM and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.
-
T-Cell Proliferation Inhibition Assay
This protocol assesses the inhibitory effect of this compound (as a metabolite of 6-thioguanine) on T-cell proliferation.
Materials:
-
Primary T-cells or a T-cell line
-
6-thioguanine (6-TG)
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies or PMA/ionomycin)
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., [³H]-thymidine or MTT)
-
Complete cell culture medium
-
Flow cytometer or appropriate plate reader
Procedure:
-
Cell Preparation and Staining (if using CFSE):
-
Isolate primary T-cells or culture a T-cell line.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
-
Cell Treatment and Stimulation:
-
Plate the cells in a multi-well plate.
-
Add varying concentrations of 6-TG to the wells.
-
Stimulate the T-cells to induce proliferation.
-
-
Incubation: Incubate the cells for 3-5 days.
-
Measurement of Proliferation:
-
CFSE: Harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Each cell division halves the fluorescence intensity.
-
[³H]-thymidine: Pulse the cells with [³H]-thymidine for the final 18-24 hours of culture, then harvest the cells onto filter mats and measure incorporated radioactivity.
-
MTT: Add MTT reagent to the wells, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of 6-TG compared to the untreated, stimulated control.
-
Plot the percentage of inhibition against the 6-TG concentration to determine the IC50.
-
Conclusion
This compound is a powerful tool for investigating G-protein signaling pathways. Its ability to mimic GTP and its resistance to hydrolysis by some GTPases make it particularly useful for studying the active state of these molecular switches. The protocols provided here offer a starting point for researchers to explore the diverse roles of G-proteins in cellular processes and to investigate the mechanisms of action of thiopurine drugs. Further optimization of these protocols may be necessary depending on the specific experimental system and research question.
References
- 1. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding of fluorescent analogs of GTP to the exchangeable nucleotide binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS coupled with stable isotope dilution method for the quantification of 6-thioguanine and S(6)-methylthioguanine in genomic DNA of human cancer cells treated with 6-thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Thio-GTP Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanosine-5'-triphosphate (6-Thio-GTP) is a crucial active metabolite of thiopurine drugs, such as azathioprine (B366305) and 6-thioguanine, which are widely used as immunosuppressants and anti-cancer agents. As a structural analog of guanosine (B1672433) triphosphate (GTP), this compound can competitively bind to and modulate the activity of GTP-binding proteins (GTPases), a large family of molecular switches involved in a myriad of cellular processes. This has significant implications for signal transduction pathways that regulate cell proliferation, survival, and motility. Notably, this compound has been shown to inhibit the activation of the Rac1 GTPase, a key regulator of T-cell function, which contributes to the immunosuppressive effects of thiopurine drugs.
These application notes provide a detailed overview of experimental designs and protocols for studying the biochemical and cellular effects of this compound. The included methodologies are intended to guide researchers in investigating the mechanism of action of this compound and its impact on GTPase signaling.
Biochemical Characterization of this compound Interactions
GTP-Binding Assays
GTP-binding assays are essential for characterizing the direct interaction between this compound and specific GTPases. These assays can determine the binding affinity and kinetics of this compound, providing insights into its potential as a competitive inhibitor of GTP.
a. Filter-Binding Assay
This classic method quantifies the binding of a radiolabeled ligand to a protein, which is then captured on a filter.
Protocol: [35S]GTPγS Filter-Binding Assay to Assess Competitive Binding of this compound
Objective: To determine the ability of this compound to compete with the non-hydrolyzable GTP analog, [35S]GTPγS, for binding to a purified GTPase.
Materials:
-
Purified GTPase of interest (e.g., Rac1, RhoA)
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
This compound
-
GTP (for positive control)
-
GDP (for negative control)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10 µM GDP
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂
-
Nitrocellulose filters (0.45 µm)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the purified GTPase (e.g., 100 nM) in binding buffer.
-
Add increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) to the reaction mixture. Include controls with unlabeled GTP (positive control for competition) and buffer only (no competitor).
-
Initiate the binding reaction by adding a fixed concentration of [35S]GTPγS (e.g., 10 nM).
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by filtering the mixture through a pre-wetted nitrocellulose filter under vacuum.
-
Wash the filters rapidly three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of [35S]GTPγS binding at each concentration of this compound relative to the no-competitor control.
Data Presentation:
| Competitor | Concentration (µM) | [35S]GTPγS Bound (CPM) | % Inhibition |
| None | 0 | 15,000 | 0 |
| This compound | 0.1 | 13,500 | 10 |
| This compound | 1 | 9,750 | 35 |
| This compound | 10 | 4,500 | 70 |
| This compound | 100 | 1,500 | 90 |
| GTP | 100 | 1,200 | 92 |
b. Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that eliminates the need for a separation step, making it suitable for high-throughput screening.
Protocol: GTPγS Scintillation Proximity Assay
Objective: To measure the competition of this compound with [35S]GTPγS for binding to a specific G-protein coupled receptor (GPCR) in a membrane preparation.
Materials:
-
Cell membranes expressing the GPCR of interest
-
[35S]GTPγS
-
This compound
-
Agonist for the GPCR
-
GDP
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂
-
Wheat germ agglutinin (WGA)-coated SPA beads
Procedure:
-
In a 96-well plate, combine the cell membranes (5-20 µg protein), WGA-coated SPA beads, and varying concentrations of this compound in the assay buffer.
-
Add a specific agonist to stimulate GTP binding.
-
Add [35S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Measure the emitted light using a microplate scintillation counter.
Data Presentation:
| Compound | Concentration (µM) | SPA Signal (Counts) |
| Basal | 0 | 500 |
| Agonist | 1 | 5,000 |
| Agonist + this compound | 1 | 4,200 |
| Agonist + this compound | 10 | 2,100 |
| Agonist + this compound | 100 | 800 |
GTPase Activity Assays
These assays measure the rate of GTP hydrolysis to GDP, which is a key function of GTPases. This compound can be investigated for its effect on this activity.
a. Radioactive GTPase Assay
This assay measures the release of radioactive phosphate (B84403) from [γ-³²P]GTP.
Protocol: Radioactive GTPase Assay
Objective: To determine the effect of this compound on the intrinsic and GAP-stimulated GTPase activity of a target GTPase.
Materials:
-
Purified GTPase
-
GTPase Activating Protein (GAP) for the specific GTPase (optional)
-
[γ-³²P]GTP
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Charcoal solution (5% activated charcoal in 50 mM NaH₂PO₄)
Procedure:
-
Pre-load the GTPase with [γ-³²P]GTP by incubating them together in the reaction buffer for 10 minutes at 30°C.
-
Add this compound at various concentrations to the reaction mixture.
-
If applicable, add the GAP to stimulate GTP hydrolysis.
-
Incubate at 37°C and take aliquots at different time points (e.g., 0, 5, 10, 20 minutes).
-
Stop the reaction by adding the aliquot to the charcoal solution and vortexing.
-
Centrifuge to pellet the charcoal, which binds the unhydrolyzed [γ-³²P]GTP.
-
Measure the radioactivity of the supernatant, which contains the released ³²Pᵢ.
Data Presentation:
| Condition | Time (min) | ³²Pᵢ Released (pmol) |
| GTPase alone | 0 | 0 |
| GTPase alone | 20 | 5 |
| GTPase + GAP | 20 | 50 |
| GTPase + GAP + 10 µM this compound | 20 | 25 |
b. Colorimetric GTPase Assay
This assay format detects the inorganic phosphate released during GTP hydrolysis using a colorimetric reagent.
Protocol: Colorimetric RhoB G-LISA Activation Assay (Adapted for this compound)
Objective: To measure the effect of this compound on the activation state of a specific Rho GTPase in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
Rho-GTP affinity plate (coated with Rho
6-Thio-GTP: A Powerful Tool for Interrogating Immune Cell Signaling
Application Notes and Protocols for Researchers
6-Thioguanosine-5'-triphosphate (6-Thio-GTP) is a crucial active metabolite of thiopurine prodrugs, such as azathioprine, 6-mercaptopurine, and 6-thioguanine (B1684491), which are widely used as immunosuppressants in the treatment of autoimmune diseases and certain cancers.[1][2] In the realm of immunology research, this compound serves as a potent molecular probe to investigate the intricate signaling pathways governed by small GTPases, particularly the Rho family GTPase, Rac1.[1][3] These application notes provide a comprehensive overview of the utility of this compound, alongside detailed protocols for its application in key immunological assays.
Application Notes
Inhibition of Rac Family GTPases and T-Cell Modulation
This compound is a well-established inhibitor of Rac1 activation, a critical step in T-cell activation and function.[1][3][4] Thiopurine drugs are metabolized in cells to form 6-thioguanine nucleotides (6-TGNs), including this compound.[3] this compound covalently binds to a redox-sensitive motif within Rac1, leading to the formation of a disulfide adduct.[1] This modification prevents Rac1 from participating in downstream signaling cascades that are essential for T-cell proliferation, cytokine production, and cell migration.[1][5] Specifically, the accumulation of the biologically inactive 6-thioguanosine (B559654) diphosphate (B83284) (6-TGDP)-Rac1 adduct disrupts the guanine (B1146940) nucleotide exchange factor (GEF)-mediated activation cycle.[1] While other Rho GTPases like RhoA and Cdc42 also possess the target motif, Rac1 is considered the primary target in activated T-cells due to its higher activation levels upon T-cell receptor (TCR) and CD28 co-stimulation.[1]
Key Applications:
-
Studying the role of Rac1 in T-cell activation, differentiation, and effector functions.[1][6]
-
Investigating the mechanisms of action of thiopurine immunosuppressive drugs.[3][4]
-
Developing novel Rac1-targeting therapeutic agents for autoimmune disorders.[1]
Identification and Profiling of GTP-Binding Proteins
This compound analogs can be utilized in chemical proteomics approaches to identify and quantify GTP-binding proteins within a complex biological sample.[7][8] By employing this compound probes, such as those conjugated with biotin (B1667282) or other tags, researchers can selectively enrich and subsequently identify GTP-binding proteins using mass spectrometry.[7][8] Competitive binding experiments with GTP can further reveal proteins with a higher affinity for the thio-analog.[7] This methodology has been successfully used to identify numerous GTP-binding proteins in various cell lines, including Jurkat T-cells.[8]
Key Applications:
-
Global profiling of the GTP-binding proteome in immune cells.
-
Identifying novel protein targets of thiopurine metabolites.
-
Screening for proteins with altered GTP-binding affinity in disease states.
Modulation of Myeloid-Derived Suppressor Cells (MDSCs)
Recent studies have explored the use of 6-thioguanine, the precursor to this compound, in depleting myeloid-derived suppressor cells (MDSCs).[9] MDSCs are a heterogeneous population of immature myeloid cells known to suppress T-cell responses, thereby hindering effective anti-tumor immunity.[9] Nanoparticle-formulated 6-thioguanine has been shown to effectively deplete monocytic and granulocytic MDSCs in tumor-bearing mice, leading to enhanced efficacy of T-cell-based immunotherapies.[9] This suggests a broader role for thiopurine metabolites in modulating the tumor microenvironment beyond direct T-cell suppression.
Key Applications:
-
Investigating the impact of thiopurines on MDSC biology and function.
-
Developing combination therapies that target both T-cells and MDSCs for improved cancer immunotherapy.
Quantitative Data Summary
The following table summarizes the kinetic parameters of the enzyme NUDT15, which hydrolyzes this compound and its deoxy counterpart, thereby modulating the efficacy of thiopurine drugs.[10][11]
| Substrate | NUDT15 Variant | KM (μM) | kcat (s-1) |
| 6-Thio-dGTP | Wild-Type | 1.9 | Not specified |
| This compound | Wild-Type | 1.8 | Not specified |
| dGTP | Wild-Type | 43 | Not specified |
| GTP | Wild-Type | 254 | Not specified |
Table 1: Kinetic parameters of NUDT15 for various substrates. Data extracted from Carter, M., et al. (2016).[10][11]
Experimental Protocols
Protocol 1: Rac1 Activity Pull-Down Assay Using this compound
This protocol is designed to assess the inhibitory effect of this compound on Rac1 activation in immune cells. The principle involves the specific capture of active, GTP-bound Rac1 using a protein-binding domain (PBD) of a downstream effector, such as p21-activated kinase 1 (PAK1), which is immobilized on beads.[12]
Materials:
-
Immune cells of interest (e.g., Jurkat T-cells, primary human CD4+ T-cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound solution (from a reputable supplier like Jena Bioscience[4])
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
GST-PAK1-PBD beads (or other Rac1-GTP binding domain beads)
-
Wash buffer (e.g., PBS with 0.5% Triton X-100)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: Culture immune cells to the desired density. Treat cells with the desired concentration of a thiopurine prodrug (e.g., 6-thioguanine) for a specified time to allow for intracellular conversion to this compound. Include untreated cells as a control.
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells on ice using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Nucleotide Loading (Optional Control): For positive and negative controls, take aliquots of lysate from untreated cells and incubate them with GTPγS (to activate all GTPases) or GDP (to inactivate all GTPases), respectively, for 30 minutes at 30°C.
-
Pull-Down of Active Rac1:
-
To equal amounts of protein from each lysate (treated and untreated), add the GST-PAK1-PBD beads.
-
Incubate the mixture for 1 hour at 4°C with gentle rotation to allow the beads to bind to active Rac1.
-
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, resuspend the beads in elution buffer and boil for 5-10 minutes to release the bound proteins.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1 pulled down.
-
To ensure equal protein loading, also run a Western blot for total Rac1 on a small fraction of the initial cell lysates.
-
Protocol 2: In Vitro GTPase Activity Assay
This protocol measures the direct effect of this compound on the intrinsic or GAP-stimulated GTPase activity of purified Rac1.
Materials:
-
Purified recombinant Rac1 protein
-
[γ-32P]GTP
-
This compound
-
GTPase reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
GTPase Activating Protein (GAP) for Rac1 (optional)
-
Thin-layer chromatography (TLC) plates
-
TLC running buffer (e.g., 0.75 M KH2PO4, pH 3.5)
-
Phosphorimager or autoradiography film
Procedure:
-
Loading Rac1 with [γ-32P]GTP: Incubate purified Rac1 with an equimolar concentration of [γ-32P]GTP in the GTPase reaction buffer for 10 minutes at 30°C to allow for nucleotide binding.
-
Initiating the Reaction: Start the GTPase reaction by adding a chase of a high concentration of unlabeled GTP or by adding a GAP protein. For the experimental condition, add the desired concentration of this compound along with the chase or GAP.
-
Time Course: At various time points (e.g., 0, 5, 15, 30 minutes), take aliquots of the reaction mixture and stop the reaction by adding a stop solution (e.g., 0.5% SDS, 5 mM EDTA).
-
Separation of Nucleotides: Spot the reaction aliquots onto a TLC plate. Separate the [γ-32P]GTP from the hydrolyzed [32P]Pi using the TLC running buffer.
-
Quantification: Dry the TLC plate and visualize the separated radioactive spots using a phosphorimager or by exposing it to autoradiography film. Quantify the amount of [32P]Pi generated at each time point to determine the rate of GTP hydrolysis.
-
Data Analysis: Compare the rate of GTP hydrolysis in the presence and absence of this compound to determine its effect on Rac1's GTPase activity.
Visualizations
Caption: Inhibition of the Rac1 signaling pathway by this compound in T-cells.
Caption: Experimental workflow for a Rac1 activity pull-down assay.
References
- 1. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 5. Critical roles for Rac GTPases in T-cell migration to and within lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPases and T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Quantitative Profiling of GTP-Binding Proteins in Cancer Cells Using Isotope-Coded GTP Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global and targeted profiling of GTP-binding proteins in biological samples by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Thioguanine-loaded polymeric micelles deplete myeloid-derived suppressor cells and enhance the efficacy of T cell immunotherapy in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Utilizing 6-Thio-GTP as an Inhibitor of Guanine Nucleotide Exchange Factors (GEFs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanosine-5'-triphosphate (6-Thio-GTP) is a crucial active metabolite of thiopurine drugs such as azathioprine, which are widely used as immunosuppressants. A primary mechanism of its immunosuppressive action involves the modulation of small GTPase signaling pathways. Specifically, this compound acts as an indirect inhibitor of certain Guanine (B1146940) Nucleotide Exchange Factors (GEFs), which are pivotal in activating small GTPases. These application notes provide a comprehensive overview of the use of this compound as a tool to study and inhibit GEF activity, particularly for the Rho family GTPase, Rac1.
Small GTPases, often referred to as molecular switches, cycle between an inactive GDP-bound state and an active GTP-bound state. This activation is catalyzed by GEFs, which promote the dissociation of GDP, allowing the more abundant cellular GTP to bind. GTPase Activating Proteins (GAPs) accelerate the intrinsic GTP hydrolysis of the GTPase, returning it to its inactive state. By interfering with the GEF-mediated activation step, this compound provides a valuable tool for investigating the roles of specific GTPase signaling pathways in various cellular processes.
Mechanism of GEF Inhibition by this compound
This compound does not directly inhibit the GEF itself. Instead, its inhibitory effect is mediated through its interaction with the small GTPase, primarily Rac1. The established mechanism is as follows:
-
Binding to Rac1: this compound can bind to various small GTPases, including Rac1, Rac2, Cdc42, and RhoA.[1]
-
Hydrolysis to 6-Thio-GDP: Once bound to Rac1, this compound is hydrolyzed to 6-Thio-GDP.
-
Formation of an Inactive Complex: This results in the formation of a stable, inactive Rac1-6-Thio-GDP complex.
-
Inhibition of GEF Activity: The Rac1-6-Thio-GDP complex is a poor substrate for GEFs, such as Vav1. Vav1 is unable to efficiently catalyze the exchange of 6-Thio-GDP for GTP.[1]
-
Accumulation of Inactive Rac1: This leads to an accumulation of inactive Rac1, effectively suppressing downstream signaling pathways that are dependent on active, GTP-bound Rac1.[1]
This indirect mechanism of inhibition makes this compound a specific tool for studying GEFs whose activity is sensitive to the nature of the bound guanine nucleotide on their target GTPase.
Affected Signaling Pathways and GEFs
The primary and most well-documented target of this compound-mediated inhibition is the Vav1-Rac1 signaling axis , which is crucial for T-cell activation and cytoskeletal rearrangement.
-
Vav1: A hematopoietic-specific GEF for Rac and Rho family GTPases. It is a key transducer of signals from the T-cell receptor (TCR). Inhibition of Vav1's activity on Rac1 by this compound is a cornerstone of the immunosuppressive effects of azathioprine.[1]
While the inhibitory effects of this compound have been specifically demonstrated for Vav1, its mechanism of action suggests that other GEFs for Rac1 and Rac2 could also be affected. However, the literature to date has not extensively reported on the inhibition of other GEF families by this compound. For instance, its effect on GEFs for other GTPase families like Ras (e.g., Sos1) or other Rho family members (e.g., Tiam1 for Rac1) has not been quantitatively established.
Below are diagrams of key GEF-mediated signaling pathways that can be investigated using tools like this compound.
References
Application Notes and Protocols for Studying Rho Family GTPases with 6-Thio-GTP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-Thio-GTP, a GTP analog, for the investigation of Rho family GTPases. This document includes an overview of the mechanism of action, quantitative data on its interaction with key Rho family members, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Introduction to this compound and Rho Family GTPases
The Rho family of small GTPases, including the well-characterized members RhoA, Rac1, and Cdc42, are critical molecular switches that regulate a wide array of cellular processes.[1] These processes include cytoskeleton organization, cell migration, proliferation, and apoptosis.[1] Dysregulation of Rho GTPase signaling is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.
6-Thioguanosine-5'-triphosphate (this compound) is a metabolite of the immunosuppressive thiopurine drugs azathioprine (B366305) and 6-mercaptopurine (B1684380).[2][3] It serves as a valuable tool for studying Rho GTPase function due to its ability to bind to these proteins and modulate their activity.[4] Notably, this compound has been shown to competitively inhibit the binding of GTP to several small GTPases, including RhoA, Rac1, and Cdc42.[4]
Mechanism of Action
The inhibitory effect of this compound on Rac1 is proposed to involve the formation of a disulfide bond between the thiol group of this compound and a conserved cysteine residue (Cys18) within the nucleotide-binding pocket of Rac1. This covalent modification is thought to lock the GTPase in an inactive state by preventing the exchange of GDP for GTP, a crucial step in its activation cycle. While this compound can bind to other Rho family members like RhoA and Cdc42, it exhibits a specific inhibitory effect on the activation of Rac1 and Rac2 in T cells.[4]
Data Presentation
Quantitative Summary of this compound Interaction with Rho Family GTPases
| GTPase Family Member | Binding Characteristic | Functional Effect in T-cells | Reference |
| RhoA | Competitively inhibits GTP binding. | No significant inhibition of activation. | [4] |
| Rac1 | Competitively inhibits GTP binding. | Specific blockade of activation. | [4] |
| Rac2 | Competitively inhibits GTP binding. | Specific blockade of activation. | [4] |
| Cdc42 | Competitively inhibits GTP binding. | No significant inhibition of activation. | [4] |
Experimental Protocols
Protocol 1: Rho GTPase Activation (Pull-Down) Assay to Assess this compound Inhibition
This protocol is designed to measure the levels of active, GTP-bound RhoA, Rac1, or Cdc42 in cell lysates and to determine the inhibitory effect of this compound. The assay utilizes a GST-fusion protein containing the Rho-binding domain (RBD) of an effector protein (e.g., Rhotekin for RhoA, PAK for Rac1/Cdc42) coupled to agarose (B213101) beads to specifically pull down the active GTPase.
Materials:
-
Cells of interest
-
This compound sodium salt solution (e.g., from Jena Bioscience)
-
Cell lysis buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, 10 µg/mL leupeptin, 10 µg/mL aprotinin, 1 mM PMSF)
-
GST-RBD beads (specific for the GTPase of interest)
-
Wash buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 1 mM DTT)
-
2x Laemmli sample buffer
-
Primary antibody against the Rho GTPase of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with desired concentrations of this compound for an appropriate time. Include untreated and positive/negative controls.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Pull-Down Assay:
-
Normalize the protein concentration of all lysates.
-
To 500 µg - 1 mg of cell lysate, add 20-30 µL of GST-RBD agarose bead slurry.
-
Incubate the mixture for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with 500 µL of ice-cold wash buffer. After the final wash, remove all supernatant.
-
-
Elution and Sample Preparation:
-
Resuspend the bead pellet in 30 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Centrifuge at 14,000 x g for 2 minutes to pellet the beads.
-
-
Western Blot Analysis:
-
Load the supernatant onto an SDS-PAGE gel, along with a sample of the total cell lysate (input control).
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the Rho GTPase of interest.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities for the pulled-down active GTPase and the total GTPase in the input. Normalize the active GTPase level to the total GTPase level for each sample. Compare the levels of active GTPase in this compound treated samples to the controls.
Protocol 2: Guanine Nucleotide Exchange Factor (GEF)-Catalyzed Nucleotide Exchange Assay
This fluorescence-based assay monitors the ability of a GEF to catalyze the exchange of a fluorescent GDP analog (e.g., mant-GDP) for a non-fluorescent nucleotide like GTP or this compound on a purified Rho GTPase. A decrease in fluorescence indicates nucleotide exchange.
Materials:
-
Purified recombinant Rho GTPase (e.g., Rac1)
-
Purified recombinant GEF specific for the Rho GTPase
-
mant-GDP (2'/3'-O-(N-Methylanthraniloyl)guanosine 5'-diphosphate)
-
GTP solution
-
This compound solution
-
Exchange buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Fluorometer
Procedure:
-
Loading of mant-GDP:
-
Incubate the purified Rho GTPase with a 10-fold molar excess of mant-GDP in exchange buffer containing 10 mM EDTA for 30 minutes at room temperature in the dark.
-
Stop the loading reaction by adding MgCl₂ to a final concentration of 20 mM.
-
Remove excess unbound mant-GDP using a desalting column.
-
-
Nucleotide Exchange Assay:
-
In a fluorometer cuvette, add the mant-GDP-loaded Rho GTPase to the exchange buffer.
-
Record the baseline fluorescence (Excitation: ~360 nm, Emission: ~440 nm).
-
To initiate the exchange reaction, add the specific GEF to the cuvette and mix.
-
Immediately after GEF addition, add a 100-fold molar excess of either GTP (positive control) or this compound.
-
Monitor the decrease in fluorescence intensity over time.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Calculate the initial rate of nucleotide exchange for both GTP and this compound by fitting the initial phase of the fluorescence decay curve to a single exponential decay function.
-
Compare the rates of exchange to determine if this compound can be loaded by the GEF and at what efficiency compared to GTP.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Rho GTPase (Rac1) signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for a Rho GTPase activation (pull-down) assay.
References
- 1. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]
- 2. Inhibition of GTPase Rac1 in endothelium by 6-mercaptopurine results in immunosuppression in nonimmune cells: new target for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jimmunol.org [jimmunol.org]
- 4. Azathioprine Suppresses Ezrin-Radixin-Moesin-Dependent T Cell-APC Conjugation through Inhibition of Vav Guanosine Exchange Activity on Rac Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Signaling: A Guide to Introducing 6-Thio-GTP into Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanosine-5'-triphosphate (6-Thio-GTP) is a crucial active metabolite of thiopurine drugs, such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), which are widely used as immunosuppressants and anti-cancer agents.[1][2][3] Understanding the precise mechanisms by which this compound exerts its therapeutic and cytotoxic effects is paramount for the development of more effective and safer drugs. A key area of investigation is its role as an inhibitor of small GTPases, particularly Rac1, a critical regulator of various cellular processes including cell motility, proliferation, and apoptosis.[1][4][5] The highly charged nature of this compound, however, prevents its passive diffusion across the cell membrane, necessitating specialized methods for its intracellular delivery.
This document provides detailed application notes and protocols for various methods to introduce this compound into live cells, enabling researchers to dissect its downstream signaling pathways and cellular consequences. The methods covered include the use of cell-permeable prodrugs and direct physical or chemical delivery techniques.
Methods for Intracellular Delivery of this compound
Several strategies can be employed to deliver this compound into the cytoplasm of target cells. The choice of method depends on factors such as the cell type, experimental goals, and available equipment.
1. Indirect Delivery via Cell-Permeable Prodrugs
A highly effective and less invasive method to achieve intracellular this compound is through the use of cell-permeable prodrugs of its precursor, 6-thioguanosine (B559654) monophosphate (6sGMP). These prodrugs are chemically modified to neutralize the negative charges of the phosphate (B84403) group, allowing them to cross the cell membrane. Once inside the cell, endogenous enzymes cleave the modifying groups, releasing 6sGMP, which is then sequentially phosphorylated to 6-thioguanosine diphosphate (B83284) (6-Thio-GDP) and finally to the active this compound.[6][7]
Advantages:
-
High efficiency of delivery.
-
Minimal cell perturbation and toxicity.
-
Suitable for a wide range of cell types.
Disadvantages:
-
Relies on intracellular enzymatic conversion, which can vary between cell types.
-
The kinetics of conversion to this compound may be difficult to control precisely.
2. Direct Delivery Methods
Direct delivery methods introduce this compound into cells through physical or chemical means. These methods offer more direct control over the timing and amount of delivered molecule but can be more stressful to the cells.
-
Electroporation: This technique uses an electrical pulse to create transient pores in the cell membrane, allowing the entry of molecules like this compound from the surrounding medium.[8][9]
-
Microinjection: A fine glass needle is used to directly inject a solution containing this compound into the cytoplasm or nucleus of a single cell.[10][11][12] This method is precise but low-throughput.
-
Lipofection: this compound is encapsulated within lipid-based vesicles (liposomes) that can fuse with the cell membrane, releasing their contents into the cytoplasm.[13][14][15]
-
Scrape-Loading: A simple mechanical method where a layer of adherent cells is gently scraped in the presence of this compound, causing transient membrane disruptions that allow its uptake.[16][17][18]
Quantitative Data Summary
The following table summarizes representative quantitative data for the different delivery methods. It is important to note that specific efficiencies and viabilities will be highly dependent on the cell type, experimental conditions, and the specific molecule being delivered. The data presented here are for analogous small molecules or nucleotides and should be considered as a general guideline for introducing this compound.
| Delivery Method | Typical Delivery Efficiency (%) | Typical Cell Viability (%) | Key Parameters to Optimize | Reference Molecule |
| Cell-Permeable Prodrugs | > 90% (intracellular conversion) | > 90% | Prodrug concentration, incubation time | 6sGMP prodrugs |
| Electroporation | 40 - 80% | 50 - 90% | Voltage, pulse duration, number of pulses, buffer composition, this compound concentration | Plasmid DNA, siRNA |
| Microinjection | ~100% (of injected cells) | > 90% (of injected cells) | Injection pressure, injection time, needle size, buffer composition | Plasmid DNA |
| Lipofection | 30 - 70% | 60 - 95% | Lipid reagent-to-6-Thio-GTP ratio, incubation time, cell density | Plasmid DNA, siRNA |
| Scrape-Loading | Variable (depends on scrape area) | Moderate to High | Scraping force, this compound concentration, incubation time | Lucifer Yellow |
Experimental Protocols
Protocol 1: Intracellular Delivery of this compound using a Cell-Permeable 6sGMP Prodrug
This protocol is adapted from studies on 6sGMP prodrugs.[6]
Materials:
-
Cell-permeable 6sGMP prodrug (e.g., 4-acetyloxybenzyl- or cycloSaligenyl-derivatized 6sGMP)
-
Target cells in culture
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents for downstream analysis
Procedure:
-
Cell Seeding: Seed target cells in an appropriate culture vessel (e.g., 96-well plate, 6-well plate, or culture dish) to achieve 70-80% confluency on the day of treatment.
-
Prodrug Preparation: Prepare a stock solution of the 6sGMP prodrug in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type and experimental endpoint.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the 6sGMP prodrug.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized based on the expected kinetics of prodrug conversion and the biological process being studied.
-
Downstream Analysis: After incubation, wash the cells with PBS and proceed with the desired downstream analysis, such as cell viability assays, western blotting for signaling pathway components, or functional assays.
Protocol 2: Electroporation of this compound into Mammalian Cells
This is a generalized protocol for the electroporation of small molecules and should be optimized for each cell type and electroporation system.[8][9]
Materials:
-
This compound sodium salt
-
Target cells in suspension
-
Electroporation buffer (serum-free, low ionic strength)
-
Electroporation cuvettes (e.g., 0.2 cm or 0.4 cm gap)
-
Electroporator
-
Complete cell culture medium
-
Ice
Procedure:
-
Cell Preparation: Harvest cells and wash them with ice-cold PBS. Resuspend the cell pellet in ice-cold electroporation buffer at a concentration of 1 x 10⁷ cells/mL.
-
This compound Preparation: Prepare a stock solution of this compound in nuclease-free water. The final concentration in the electroporation cuvette should be optimized (typically in the µM to low mM range).
-
Electroporation: a. Add the desired amount of this compound solution to the cell suspension. b. Transfer the cell/6-Thio-GTP mixture to a pre-chilled electroporation cuvette. c. Place the cuvette in the electroporator and deliver the electrical pulse. Optimal electroporation parameters (voltage, capacitance, pulse length) must be determined empirically for each cell line.
-
Recovery: Immediately after the pulse, remove the cuvette and let it sit at room temperature for 10 minutes to allow the cell membranes to reseal.
-
Plating: Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete culture medium.
-
Incubation and Analysis: Incubate the cells at 37°C. Analyze the cells at various time points post-electroporation (e.g., 4, 8, 24 hours) for the desired biological effect. Assess cell viability using a suitable method (e.g., Trypan Blue exclusion or a commercial viability assay).[19][20][21]
Protocol 3: Microinjection of this compound into Single Cells
This protocol requires a micromanipulator and inverted microscope setup.[10][11][12]
Materials:
-
This compound sodium salt
-
Microinjection buffer (e.g., 5 mM Tris-HCl, 0.1 mM EDTA, pH 7.4)
-
Adherent target cells grown on glass-bottom dishes or coverslips
-
Microinjection needles (e.g., borosilicate glass capillaries)
-
Microinjector and micromanipulator
-
Inverted microscope with phase-contrast or DIC optics
Procedure:
-
Needle Preparation: Pull microinjection needles from glass capillaries using a micropipette puller.
-
Sample Preparation: Dissolve this compound in microinjection buffer to the desired final concentration. Centrifuge the solution at high speed to pellet any particulate matter that could clog the needle.
-
Loading the Needle: Load the this compound solution into the microinjection needle.
-
Cell Preparation: Place the dish with adherent cells on the microscope stage.
-
Microinjection: Under microscopic guidance, bring the microinjection needle into contact with the target cell and inject a small volume of the this compound solution into the cytoplasm.
-
Post-Injection Care: After injection, carefully withdraw the needle and allow the cells to recover in the incubator.
-
Analysis: Observe and analyze the injected cells for the desired phenotype at appropriate time points.
Protocol 4: Lipofection-Mediated Delivery of this compound
This is a generalized protocol and should be optimized using different commercially available lipofection reagents suitable for small molecule delivery.[13][14][15]
Materials:
-
This compound sodium salt
-
Cationic lipid-based transfection reagent (e.g., Lipofectamine™)
-
Serum-free medium (e.g., Opti-MEM™)
-
Target cells in culture
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells to be 70-90% confluent at the time of transfection.
-
Complex Formation: a. Dilute the required amount of this compound in serum-free medium. b. In a separate tube, dilute the lipofection reagent in serum-free medium. c. Combine the diluted this compound and the diluted lipofection reagent. Mix gently and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Transfection: Add the this compound-lipid complexes drop-wise to the cells in their culture medium.
-
Incubation: Incubate the cells at 37°C for 4-6 hours.
-
Medium Change (Optional but Recommended): After the initial incubation, the medium containing the complexes can be replaced with fresh, complete culture medium to reduce cytotoxicity.
-
Analysis: Analyze the cells for the effects of intracellular this compound at 24-72 hours post-transfection.
Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound Inhibition of the Rac1 Signaling Cascade
This compound, the active metabolite of thiopurine drugs, directly inhibits the function of the small GTPase Rac1.[1][4] This inhibition occurs through the formation of a disulfide adduct between this compound and a cysteine residue within the GXXXXGK(S/T)C motif of Rac1.[1][4] This modification prevents the exchange of the bound guanine (B1146940) nucleotide, effectively locking Rac1 in an inactive state. The inactivation of Rac1 disrupts downstream signaling pathways that are crucial for T-cell activation and proliferation, contributing to the immunosuppressive effects of thiopurines.[5]
Caption: this compound mediated inhibition of the Rac1 signaling pathway.
Experimental Workflow: Electroporation of this compound
The following diagram illustrates the general workflow for introducing this compound into cells via electroporation.
References
- 1. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | An Efficient Electroporation Protocol for the Genetic Modification of Mammalian Cells [frontiersin.org]
- 9. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracking of microinjected DNA in live cells reveals the intracellular behavior and elimination of extrachromosomal genetic material - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Microinjection of Live Mammalian Cells: A Delivery Method that Provides Added Versatility to the Study of Cellular Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipofectamine® 2000 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Applicability of Scrape Loading-Dye Transfer Assay for Non-Genotoxic Carcinogen Testing [mdpi.com]
- 17. Confluence Mobile - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 18. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dynamics of Cell Death Due to Electroporation Using Different Pulse Parameters as Revealed by Different Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes: 6-Thio-GTP as a Tool in Drug Discovery
Introduction
6-Thioguanosine-5'-triphosphate (6-Thio-GTP) is a crucial active metabolite of thiopurine drugs, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG).[1][2][3] These drugs are widely used as immunosuppressants in treating inflammatory and autoimmune diseases and as chemotherapeutic agents for conditions like childhood leukemia.[1][3][4] this compound functions as an analog of guanosine (B1672433) triphosphate (GTP) and exerts its therapeutic and cytotoxic effects by interfering with the function of GTP-binding proteins (GTPases) and by being incorporated into RNA and DNA.[5][6] This unique mechanism of action makes this compound a valuable tool in drug discovery for screening and characterizing modulators of GTP-dependent signaling pathways.
Mechanism of Action
Thiopurine drugs are prodrugs that undergo extensive metabolic activation to form thioguanine nucleotides (TGNs), with this compound being a primary active species.[3] The central mechanism of this compound involves its interaction with small GTPases, a superfamily of molecular switches that regulate critical cellular processes.
This compound selectively binds to and inhibits the activation of specific small GTPases.[2] A well-characterized target is Rac1, a member of the Rho family of GTPases. By binding to Rac1, this compound prevents it from adopting its active, GTP-bound conformation, thereby blocking downstream signaling cascades that are essential for T-cell activation and proliferation.[2][4][7] This inhibition of Rac1 activation is a key contributor to the immunosuppressive effects of thiopurine drugs.[2][4] While it binds to various GTPases including Ras, Cdc42, and RhoA, its inhibitory effect is most pronounced on Rac1 and Rac2.[2]
Furthermore, the cellular concentration and efficacy of this compound are regulated by the enzyme NUDT15 (Nudix Hydrolase 15). NUDT15 hydrolyzes this compound and its deoxy- form (6-thio-dGTP) back to their monophosphate forms, effectively deactivating them.[1][8][9] This action limits the therapeutic efficacy of thiopurines, and genetic variants of NUDT15 that reduce its activity are associated with increased sensitivity and toxicity to these drugs.[1][8]
Signaling and Metabolism Pathways
Caption: Thiopurine metabolism to active this compound and its mechanism of action.
Applications in Drug Discovery
This compound serves as a powerful tool for probing the function of GTP-binding proteins and for discovering novel therapeutic agents that target these pathways.
-
Screening for GTPase Modulators: this compound can be used in competitive binding assays to identify small molecules that modulate the activity of GTPases. In such assays, a purified GTPase is incubated with a labeled form of GTP (or a non-hydrolyzable analog) and a library of test compounds. Compounds that bind to the GTPase's active site will compete with the GTP analog, leading to a measurable change in signal. This compound can be used as a reference inhibitor, particularly for Rac1, to validate assay performance and characterize the mechanism of "hit" compounds.
-
High-Throughput Screening (HTS): The principles of GTP-binding assays can be adapted to a high-throughput format. For instance, a fluorescence-based assay can be developed where a fluorescent GTP analog (like BODIPY-FL-GTP) is used.[10] Test compounds that inhibit GTP binding to a specific GTPase will prevent the fluorescent signal. This compound can act as a positive control for inhibition in such screens.
-
Investigating Thiopurine Resistance: By studying the interaction between this compound and enzymes like NUDT15, researchers can develop strategies to overcome drug resistance. Assays monitoring the hydrolysis of this compound by NUDT15 can be used to screen for inhibitors of this enzyme. Such inhibitors could potentially be used as adjuvants in thiopurine therapy to increase the intracellular concentration and efficacy of this compound.
Caption: High-throughput screening workflow for identifying GTPase inhibitors.
Quantitative Data
The enzymatic interaction between NUDT15 and this compound has been characterized, providing key kinetic parameters. These data highlight the high affinity and catalytic efficiency of NUDT15 for thiopurine metabolites compared to canonical nucleotides.
| Substrate | Enzyme | K | k | k |
| This compound | NUDT15 WT | 1.8 | 1.4 | 0.78 |
| 6-Thio-dGTP | NUDT15 WT | 1.9 | 1.6 | 0.84 |
| GTP | NUDT15 WT | 254 | 0.7 | 0.0027 |
| dGTP | NUDT15 WT | 43 | 0.8 | 0.019 |
Table adapted from data presented in Carter, M. et al. (2016).[1]
Experimental Protocols
Protocol 1: NUDT15-Mediated this compound Hydrolysis Assay
This protocol is designed to measure the enzymatic activity of NUDT15 on this compound using High-Performance Liquid Chromatography (HPLC).[1]
Materials:
-
Recombinant human NUDT15 (Wild-Type)
-
This compound solution (e.g., 10 mM stock)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.005% Tween-20
-
Stop Solution: -20°C Methanol (B129727)
-
HPLC system with a suitable C18 column
Procedure:
-
Reaction Setup: Prepare a reaction mixture in the Assay Buffer containing 50 μM this compound.
-
Enzyme Preparation: Dilute the NUDT15 enzyme stock in Assay Buffer to a final concentration of 20 nM. Note: The final concentration in the reaction will be 10 nM.
-
Initiate Reaction: Start the reaction by adding an equal volume of the 20 nM NUDT15 solution to the this compound reaction mixture, for a final enzyme concentration of 10 nM. As a negative control, prepare a "No Enzyme" reaction by adding Assay Buffer instead of the enzyme solution.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30 minutes), withdraw 40 μL of the reaction mixture.
-
Stop Reaction: Immediately quench the reaction by adding the 40 μL aliquot to 60 μL of ice-cold Methanol.
-
Sample Preparation: Store the quenched samples at -20°C for at least 20 minutes to precipitate the protein. Centrifuge the samples to pellet the precipitate.
-
HPLC Analysis: Carefully transfer the supernatant to fresh tubes and evaporate the methanol using a vacuum centrifuge. Reconstitute the pellet in a suitable mobile phase and analyze by HPLC to separate and quantify this compound and its hydrolysis product, 6-Thio-GMP.
Protocol 2: Screening for Rac1 Inhibitors using a Competitive Binding Assay
This protocol provides a framework for identifying inhibitors of the Rac1 GTPase by measuring the displacement of a labeled GTP analog.
Materials:
-
Recombinant human Rac1 protein
-
[³⁵S]GTPγS or a fluorescent GTP analog (e.g., BODIPY-FL-GTP)
-
This compound (as a positive control for inhibition)
-
GDP (for loading Rac1 into an inactive state)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Test compound library dissolved in DMSO
-
Filtration apparatus or microplate reader (depending on the label)
Procedure:
-
Protein Preparation: Pre-load Rac1 with GDP by incubating the protein with a 10-fold molar excess of GDP in the absence of MgCl₂ for 10 minutes at 30°C. This ensures the protein is in its inactive state and ready for nucleotide exchange.
-
Assay Plate Setup: Dispense test compounds into a 96- or 384-well plate. Include wells for:
-
Negative Control: DMSO only (no inhibition).
-
Positive Control: A saturating concentration of this compound (e.g., 100 μM).
-
-
Reaction Mixture: Prepare a reaction mixture containing the GDP-loaded Rac1 protein and the labeled GTP analog in Binding Buffer. The concentration of the labeled analog should be close to its K
dfor Rac1. -
Initiate Reaction: Add the reaction mixture to the wells of the assay plate containing the test compounds.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Detection:
-
For [³⁵S]GTPγS: Stop the reaction by rapid filtration through a nitrocellulose membrane. Wash away unbound radiolabel and measure the radioactivity retained on the filter (bound to Rac1) using a scintillation counter.
-
For Fluorescent GTP Analog: Measure the fluorescence (e.g., fluorescence polarization) directly in the microplate.
-
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the positive (this compound) and negative (DMSO) controls. Compounds showing significant inhibition are identified as "hits".
References
- 1. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 5. Global and targeted profiling of GTP-binding proteins in biological samples by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Characterization of SGTP-Binding Proteins by Orthogonal Quantitative SGTP-Affinity Profiling and SGTP/GTP Competition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a Small GTPase Inhibitor using a High-Throughput Flow Cytometry Bead-Based Multiplex Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Thio-GTP Pull-Down Assays
Welcome to the technical support center for 6-Thio-Guanosine-5'-triphosphate (6-Thio-GTP) pull-down assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully identify and characterize proteins that interact with this crucial thiopurine metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a this compound pull-down assay?
A this compound pull-down assay is an in vitro technique used to identify and isolate proteins that bind to this compound, a key active metabolite of thiopurine drugs.[1] This method is particularly valuable for studying the mechanism of action of immunosuppressive and anticancer thiopurine drugs by identifying their cellular targets, such as small GTPases.[1]
Q2: How does a this compound pull-down assay work?
The principle of this assay is based on affinity purification. This compound is immobilized on a solid support, typically agarose (B213101) beads, creating a "bait."[2] A cell lysate or a purified protein solution, containing potential "prey" proteins, is then incubated with these beads. Proteins that bind to this compound are captured and subsequently eluted for identification and analysis by methods like Western blotting or mass spectrometry.[2][3]
Q3: What are the critical controls for a this compound pull-down assay?
To ensure the specificity of the observed interactions, several controls are essential:
-
Negative Control Beads: Using beads without immobilized this compound (e.g., unconjugated agarose beads) helps identify proteins that non-specifically bind to the matrix itself.
-
Competition Control: Pre-incubating the cell lysate with an excess of free this compound or GTP before adding it to the this compound beads can demonstrate the specificity of the interaction. A specific interaction will be outcompeted by the free nucleotide, leading to a reduced signal.
-
Input Control: A sample of the initial cell lysate should be analyzed alongside the pull-down eluates to confirm the presence and abundance of the protein of interest before the pull-down.
Q4: How should this compound be stored and handled?
This compound is typically stored at -20°C or -80°C for long-term stability. It is important to minimize freeze-thaw cycles. When preparing solutions, it is advisable to use buffers that maintain a stable pH and to keep the solutions on ice to prevent degradation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound pull-down assays, providing potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Yield of Target Protein | Inefficient immobilization of this compound to beads. | - Ensure proper activation of the agarose beads and optimal coupling chemistry. - Verify the concentration and purity of the this compound solution before immobilization. |
| The interaction between the target protein and this compound is weak or transient. | - Increase the incubation time of the lysate with the beads (e.g., overnight at 4°C). - Optimize the buffer conditions (pH, salt concentration) to favor the interaction. - Use a higher concentration of cell lysate. | |
| The target protein is not expressed or is at a very low abundance in the lysate. | - Confirm the expression of the target protein in the input lysate by Western blot. - Consider using a cell line or tissue known to express the target protein at higher levels. | |
| Harsh washing steps are disrupting the interaction. | - Reduce the number of washes or the stringency of the wash buffer (e.g., lower salt or detergent concentration). | |
| High Background/Non-Specific Binding | Proteins are binding non-specifically to the agarose beads. | - Pre-clear the lysate by incubating it with unconjugated beads before the pull-down. - Block the this compound beads with a blocking agent like Bovine Serum Albumin (BSA) before adding the lysate. |
| The washing steps are insufficient. | - Increase the number of washes. - Increase the salt concentration (e.g., up to 500 mM NaCl) or add a non-ionic detergent (e.g., 0.1% Tween-20 or NP-40) to the wash buffer. | |
| Hydrophobic or ionic interactions are causing non-specific binding. | - Optimize the salt concentration in the binding and wash buffers. - Include a non-ionic detergent in the buffers. | |
| Multiple Unexpected Bands in Eluate | The target protein is part of a larger protein complex. | - This could be a valid biological result. Use mass spectrometry to identify the co-purifying proteins and validate the interactions with further experiments. |
| Proteolytic degradation of the target protein or interacting partners. | - Add a protease inhibitor cocktail to the lysis buffer. - Perform all steps at 4°C to minimize protease activity. | |
| Non-specific binding of abundant cellular proteins. | - Follow the recommendations for reducing high background. - Perform a pre-clearing step with control beads. |
Experimental Protocols
Detailed Methodology for this compound Pull-Down Assay
This protocol provides a general framework. Optimization of specific steps may be required for your particular protein of interest and cell system.
1. Preparation of this compound-Coupled Beads:
-
Materials: NHS-activated agarose beads, this compound, coupling buffer (e.g., 0.1 M MOPS, pH 7.5), and quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Procedure:
-
Wash the NHS-activated agarose beads with ice-cold 1 mM HCl.
-
Immediately add a solution of this compound in coupling buffer to the beads.
-
Incubate for 4-6 hours at 4°C with gentle rotation.
-
Quench the reaction by adding quenching buffer and incubating for 1 hour at 4°C.
-
Wash the beads extensively with a wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) to remove unbound this compound.
-
Resuspend the beads in a storage buffer (e.g., wash buffer with 0.02% sodium azide) and store at 4°C.
-
2. Cell Lysis:
-
Materials: Cell culture, ice-cold PBS, lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail).
-
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
3. Pull-Down Assay:
-
Materials: this compound-coupled beads, cell lysate, binding/wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% NP-40), elution buffer (e.g., SDS-PAGE sample buffer or a high salt buffer).
-
Procedure:
-
Equilibrate the this compound-coupled beads with binding/wash buffer.
-
(Optional Pre-clearing) Incubate the cell lysate with unconjugated agarose beads for 1 hour at 4°C.
-
Add the (pre-cleared) cell lysate to the equilibrated this compound beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Wash the beads 3-5 times with binding/wash buffer.
-
Elute the bound proteins by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
4. Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the suspected interacting protein.
-
For unbiased identification of interacting partners, perform mass spectrometry analysis of the eluate.
Visualizations
Caption: Thiopurine drug metabolism and the role of this compound in modulating small GTPase signaling.
Caption: A streamlined workflow of the this compound pull-down assay for identifying interacting proteins.
Caption: A decision-making flowchart for troubleshooting high background in this compound pull-down assays.
References
Technical Support Center: Optimizing 6-Thio-GTP in Experimental Assays
Welcome to the technical support center for the use of 6-Thio-guanosine-5'-triphosphate (6-Thio-GTP) in your research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research?
A1: this compound is a sulfur-containing analog of guanosine (B1672433) triphosphate (GTP). In research, it is primarily used as a tool to study GTP-binding proteins (G-proteins), which are crucial molecular switches in cellular signaling. It is a key metabolite of thiopurine drugs, such as azathioprine, 6-mercaptopurine, and 6-thioguanine, which are used as immunosuppressants and in cancer therapy. This compound can bind to and modulate the activity of various G-proteins, including small GTPases like Rac1, RhoA, and Cdc42, as well as heterotrimeric G-proteins coupled to G-protein-coupled receptors (GPCRs). Its resistance to hydrolysis by some GTPases makes it a valuable tool for studying G-protein activation.
Q2: What is the mechanism of action of this compound in inhibiting G-protein signaling?
A2: this compound can interfere with G-protein signaling through several mechanisms. For small GTPases like Rac1, this compound can bind to the nucleotide-binding pocket. While Guanine Nucleotide Exchange Factors (GEFs) can facilitate the loading of this compound, the resulting this compound-bound G-protein may be resistant to hydrolysis by GTPase Activating Proteins (GAPs), leading to a persistently altered state of the G-protein.[1] In the context of heterotrimeric G-proteins, this compound can compete with endogenous GTP for binding to the Gα subunit upon GPCR activation, potentially leading to a non-productive or altered signaling state.
Q3: How should this compound be stored for optimal stability?
A3: For long-term stability, this compound should be stored at -20°C. It is typically shipped on gel packs. While short-term exposure to ambient temperature (up to one week) is generally acceptable, repeated freeze-thaw cycles should be avoided. It is recommended to aliquot the solution upon first use to minimize degradation.
Troubleshooting Guides
Here are some common issues encountered during experiments with this compound and their potential solutions.
Issue 1: Low or No Signal in GTPγS Binding Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Reagent Concentrations | Titrate the concentrations of Mg²⁺ (typically 5-10 mM) and GDP (typically 1-10 µM for recombinant systems).[2][3] | Mg²⁺ is essential for G-protein activation, while GDP is necessary to keep G-proteins in an inactive state prior to agonist stimulation, thereby increasing the signal window.[2] |
| Inactive Agonist or this compound | Use a fresh aliquot of your agonist and this compound. Verify the activity of the agonist through an alternative assay if possible. | Reagents can degrade over time, especially with improper storage or multiple freeze-thaw cycles. |
| Insufficient Receptor or G-protein Expression | Increase the amount of membrane preparation used per well. Confirm receptor and G-protein expression levels via Western blot or other methods. | A sufficient concentration of the target proteins is necessary to generate a detectable signal. |
| Incorrect Incubation Time or Temperature | Optimize the incubation time (typically 30-90 minutes) and temperature (room temperature or 30°C) for your specific system.[4] | The kinetics of GTP binding can vary between different receptor and G-protein systems. |
Issue 2: High Background Signal in GTPγS Binding Assays
| Potential Cause | Troubleshooting Step | Rationale |
| High Constitutive Receptor Activity | Increase the concentration of GDP in the assay buffer. For some systems, adding NaCl (e.g., 100 mM) can also help.[5] | High basal activity means the receptor is signaling without an agonist. GDP and NaCl can help stabilize the inactive state of the G-protein.[5] |
| Non-specific Binding of Radiolabeled GTP Analog | Include a control with a high concentration of unlabeled GTPγS (e.g., 10 µM) to determine non-specific binding. Ensure adequate washing steps in filtration assays. | This helps to differentiate the specific signal from non-specific binding to the filter or other proteins. |
| Contamination of Reagents or Glassware | Use fresh, high-purity reagents and ensure all labware is thoroughly cleaned. | Contaminants can interfere with the assay and lead to a high background signal. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Step | Rationale |
| Variability in Membrane Preparation | Prepare a large, single batch of cell membranes and aliquot for multiple experiments. Ensure consistent protein concentration in each aliquot. | Batch-to-batch variation in membrane preparations is a common source of irreproducibility. |
| Pipetting Errors | Use calibrated pipettes and be meticulous with pipetting technique, especially when preparing serial dilutions. | Small variations in reagent volumes can lead to significant differences in results. |
| Assay Drift During Plate Reading | Read the plate as quickly as possible after the incubation period. If using a filtration assay, ensure all wells are processed in a consistent and timely manner. | The binding equilibrium can change over time, leading to variability if there are delays in reading the results. |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for GPCR Activation
This protocol is a general guideline for a filtration-based [³⁵S]GTPγS binding assay. Optimization of specific concentrations and incubation times is crucial for each experimental system.[5][6]
Materials:
-
Cell membranes expressing the GPCR of interest
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
GDP solution
-
Agonist solution
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Unlabeled GTPγS
-
GF/C filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents: Dilute all reagents to their final working concentrations in the assay buffer. The optimal concentrations of GDP and membrane protein should be determined empirically.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled GTPγS (for non-specific binding).
-
50 µL of agonist at various concentrations or buffer for basal binding.
-
50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
50 µL of cell membrane suspension (5-20 µg of protein).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of agonist concentration to determine EC₅₀ and Emax values.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for a G-protein activation assay using this compound.
Caption: Simplified Rac1 signaling pathway and the point of intervention by this compound.[7][8][9]
Caption: Logical workflow for troubleshooting common issues in G-protein activation assays.
References
- 1. GEFs: Dual regulation of Rac1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. abeomics.com [abeomics.com]
- 8. researchgate.net [researchgate.net]
- 9. RAC1 signaling in prostate cancer: VAV GEFs take center stage - PMC [pmc.ncbi.nlm.nih.gov]
preventing 6-Thio-GTP hydrolysis by NUDT15
Welcome to the technical support center for researchers studying the inhibition of 6-Thio-GTP hydrolysis by NUDT15. This resource provides answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of NUDT15 in thiopurine metabolism?
A1: NUDT15 is a Nudix hydrolase that plays a critical role in the detoxification of thiopurine drugs. It metabolizes the active, cytotoxic metabolites, 6-thioguanine (B1684491) triphosphate (6-TGTP) and 6-thio-deoxyguanosine triphosphate (6-thio-dGTP), by hydrolyzing them into their less toxic monophosphate forms (6-TGMP and 6-thio-dGMP respectively).[1] This action prevents the incorporation of these toxic metabolites into DNA and RNA, thereby mitigating their cytotoxic effects.[1]
Q2: Why would a researcher want to inhibit NUDT15 activity?
A2: Inhibiting NUDT15 can increase the intracellular concentration of active 6-thio-(d)GTP, thereby sensitizing cells, particularly cancer cells, to thiopurine drugs like 6-thioguanine (6-TG).[2] This strategy could enhance the therapeutic efficacy of thiopurines, potentially allowing for lower doses to be used, which might reduce other side effects.
Q3: Are there known small molecule inhibitors for NUDT15?
A3: Yes, specific small molecule inhibitors for NUDT15 have been developed. The primary examples are TH1760 and a subsequent, more potent inhibitor named TH7755. These inhibitors are valuable research tools for studying the function of NUDT15.[2]
Q4: What is the mechanism of action for the known NUDT15 inhibitors?
A4: The inhibitor TH7755 binds directly to the catalytic pocket of NUDT15. This binding not only blocks the enzyme's hydrolytic activity but also significantly increases the thermal stability of the NUDT15 protein.[2][3] This stabilizing effect is so pronounced that it has enabled the crystallographic analysis of otherwise unstable clinical variants of NUDT15.[2]
Troubleshooting Guides
Problem 1: Low or no NUDT15 enzymatic activity in a biochemical assay.
-
Question: I have purified recombinant NUDT15, but I'm seeing very low activity with my 6-thio-dGTP substrate in my malachite green assay. What could be the issue?
-
Answer:
-
Check Protein Stability: Some NUDT15 variants, such as R139C, are known to be structurally unstable, which can lead to rapid loss of activity.[2] Ensure your protein purification and storage conditions are optimal. Consider adding a stabilizing agent if working with a known unstable mutant.
-
Verify Assay Buffer Components: NUDT15 activity is dependent on specific cofactors. Your assay buffer must contain magnesium ions (e.g., 10 mM magnesium-acetate) and a reducing agent like DTT (e.g., 1 mM), as these are critical for catalytic function.[1]
-
Include Pyrophosphatase: The hydrolysis of 6-thio-dGTP by NUDT15 produces 6-thio-dGMP and pyrophosphate (PPi). The accumulation of PPi can cause product inhibition. It is crucial to include an inorganic pyrophosphatase in the reaction mix to degrade PPi and ensure the reaction proceeds efficiently.[4]
-
Confirm Substrate Integrity: Verify the concentration and purity of your 6-thio-dGTP substrate. Degradation of the substrate will lead to lower-than-expected activity.
-
Problem 2: An inhibitor shows high potency in biochemical assays but has weak or no effect in cell-based assays.
-
Question: My NUDT15 inhibitor has a low nanomolar IC50 in my enzymatic assay, but it doesn't potentiate 6-thioguanine toxicity in my cell line. What's happening?
-
Answer:
-
Cellular Permeability: The inhibitor may have poor cell membrane permeability. The development of TH7755 from TH1760 was, in part, to improve cellular activity, highlighting that biochemical potency doesn't always translate to cellular efficacy.[2][5]
-
Confirm Target Engagement: It is essential to verify that your inhibitor is binding to NUDT15 inside the cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this.[5][6] A positive CETSA result, showing increased thermal stability of NUDT15 in the presence of the inhibitor, confirms target engagement.[5][6]
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching a sufficient intracellular concentration to inhibit NUDT15.
-
NUDT15 Expression Levels: Ensure the cell line you are using expresses sufficient levels of NUDT15. If NUDT15 levels are very low, its inhibition will not have a significant impact on thiopurine metabolism, and thus you won't observe a potentiation effect.[5]
-
Quantitative Data
The following table summarizes the inhibitory potency of the small molecule inhibitor TH7755 against human and mouse NUDT15.
| Compound | Target Species | IC50 Value |
| TH7755 | Human NUDT15 | 30 nM[5][6] |
| TH7755 | Mouse NUDT15 | 144 nM[5] |
Experimental Protocols
Protocol 1: NUDT15 Inhibition Malachite Green Assay
This protocol describes a method to measure the potency of inhibitors against NUDT15 by quantifying the release of inorganic phosphate (B84403) (Pi).
Principle: NUDT15 hydrolyzes its substrate (6-thio-dGTP) into 6-thio-dGMP and pyrophosphate (PPi). An inorganic pyrophosphatase is added to convert PPi into two molecules of Pi. The total Pi is then detected using a malachite green reagent, which forms a colored complex that can be measured by absorbance.
Materials:
-
Recombinant human NUDT15 protein
-
NUDT15 inhibitor (e.g., TH7755) dissolved in DMSO
-
Substrate: 6-thio-deoxyguanosine triphosphate (6-thio-dGTP)
-
E. coli inorganic pyrophosphatase (PPase)
-
Assay Buffer: 40 mM Tris-acetate (pH 7.5), 40 mM NaCl, 10 mM magnesium-acetate, 1 mM DTT
-
Malachite Green Reagent
-
384-well microplates
Procedure:
-
Inhibitor Plating: Prepare serial dilutions of the inhibitor in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into a 384-well plate. Include DMSO-only wells as a no-inhibitor control.
-
Enzyme Preparation: Prepare an enzyme solution containing 20 nM NUDT15 and 0.2 U/mL PPase in cold Assay Buffer.
-
Enzyme Addition: Add 15 µL of the enzyme solution to each well of the plate containing the inhibitor.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to NUDT15.
-
Substrate Preparation: Prepare a substrate solution of 25 µM 6-thio-dGTP in Assay Buffer.
-
Reaction Initiation: Add 10 µL of the substrate solution to each well to start the reaction.
-
Reaction Incubation: Incubate the plate with shaking for 20 minutes at 22°C.[1]
-
Reaction Termination & Detection: Add 10 µL of Malachite Green reagent to each well to stop the reaction and begin color development.[1]
-
Final Incubation: Incubate for 15 minutes at room temperature to allow the color to stabilize.
-
Data Acquisition: Measure the absorbance at 630 nm using a plate reader.[1]
-
Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition against inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying that an inhibitor binds to NUDT15 in intact cells.
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble, non-denatured NUDT15 remaining at each temperature is quantified by Western blot. A shift in the melting curve to a higher temperature indicates target engagement.
Materials:
-
Cell line expressing NUDT15 (e.g., HL-60)
-
NUDT15 inhibitor (e.g., TH7755) and DMSO
-
PBS and protease inhibitor cocktail
-
PCR tubes or plates
-
Thermal cycler
-
Apparatus for cell lysis (e.g., liquid nitrogen)
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against NUDT15 and a loading control (e.g., SOD1)
Procedure:
-
Cell Treatment: Treat intact cells in culture with the desired concentration of inhibitor (e.g., 10 µM TH7755) or DMSO vehicle control for 1-3 hours.[5]
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heating: Place the tubes in a thermal cycler and heat each tube to a different temperature (e.g., in a gradient from 40°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Collect Supernatant: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting. Probe the membrane with an antibody specific for NUDT15 and an antibody for a loading control protein that does not change stability in the tested temperature range.
-
Data Analysis: Quantify the band intensities for NUDT15 at each temperature for both the inhibitor-treated and control samples. Plot the relative band intensity against temperature to generate melting curves. A rightward shift in the curve for the inhibitor-treated sample indicates protein stabilization and confirms target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. myadlm.org [myadlm.org]
- 4. Development of a chemical probe against NUDT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of NUDT15 variants enabled by a potent inhibitor reveal the structural basis for thiopurine sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: 6-Thio-GTP Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background issues in 6-Thio-Guanosine-5'-triphosphate (6-Thio-GTP) binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High background noise can obscure the specific binding signal in a this compound binding assay, leading to a low signal-to-noise ratio and unreliable data. The following question-and-answer guide addresses common causes of high background and provides systematic troubleshooting strategies.
Q1: What are the primary sources of high background in a this compound binding assay?
High background can originate from several factors, broadly categorized as issues related to the radioligand/probe, the biological components, or the assay methodology itself.
-
Non-specific binding of this compound: The this compound probe may bind to components other than the target G-protein. This includes the filter membrane, assay plate surfaces, or other proteins in the membrane preparation. The thiol group in this compound can be reactive and may contribute to non-specific interactions.
-
High constitutive GPCR activity: Some G-protein coupled receptors (GPCRs) exhibit agonist-independent (constitutive) activity, leading to a high basal level of GTP binding that is not due to stimulation by a compound.
-
Contaminants in membrane preparation: Impurities or contaminating proteins in the cell membrane preparation can non-specifically bind this compound.
-
Suboptimal assay conditions: Incorrect concentrations of assay components like Mg²⁺ ions and GDP, improper buffer composition, or inadequate washing steps can all contribute to elevated background.
-
Instability of this compound: Degradation of the this compound probe can lead to breakdown products that may bind non-specifically.
Q2: How can I reduce non-specific binding of this compound to the filter membrane?
Non-specific binding to the filter is a common issue in filtration-based binding assays. Here are several strategies to mitigate this problem:
-
Filter Material Selection: The choice of filter material is critical. Glass fiber filters (e.g., Whatman GF/C) are generally preferred for nucleotide binding assays over nitrocellulose filters. Nitrocellulose can bind proteins non-specifically, which can be problematic if your probe has an affinity for any protein in the preparation.
-
Pre-treatment of Filters: Soaking the filter plates in a solution of 0.3-0.5% polyethyleneimine (PEI) before the assay can significantly reduce non-specific binding of negatively charged nucleotides like this compound. PEI is a cationic polymer that coats the filter and repels the negatively charged probe.
-
Inclusion of Blocking Agents: Adding bovine serum albumin (BSA) at a concentration of 0.1-1% to the assay buffer can help to block non-specific binding sites on the filter and other surfaces.
-
Optimize Washing Steps: Increasing the number and volume of washes with ice-cold wash buffer after filtration can help to remove unbound this compound more effectively. Ensure the wash buffer composition is optimized to maintain specific binding while removing non-specific interactions.
Q3: My assay shows a high basal signal even without agonist stimulation. What could be the cause and how do I fix it?
A high basal signal is often due to constitutive receptor activity or suboptimal concentrations of key assay components that regulate G-protein activation.
-
Optimize GDP Concentration: GDP is crucial for keeping G-proteins in their inactive state. In the absence of sufficient GDP, G-proteins can spontaneously exchange GDP for GTP, leading to a high basal signal. The optimal GDP concentration typically ranges from 1 to 100 µM and should be empirically determined for your specific receptor and membrane preparation.
-
Optimize Mg²⁺ Concentration: Mg²⁺ ions are required for GTP binding to G-proteins. However, excessively high concentrations can increase non-specific binding and basal activity. A titration of MgCl₂ (typically in the range of 1-10 mM) is recommended to find the optimal concentration that maximizes the agonist-stimulated signal over the basal signal.
-
Control GPCR Expression Levels: For assays using recombinant receptors, high expression levels can lead to increased constitutive activity. Optimizing the level of receptor expression can help to lower the basal signal. This can be achieved by adjusting transfection conditions or selecting a stable cell line with appropriate expression levels.
Q4: Should I include a reducing agent in my assay buffer?
Yes, the inclusion of a reducing agent is highly recommended in assays involving thiol-containing compounds like this compound.
-
Preventing Oxidation: The thiol group in this compound is susceptible to oxidation, which can affect its binding properties and stability. Including a reducing agent helps to maintain the thiol group in its reduced state.
-
Choice of Reducing Agent:
-
Dithiothreitol (DTT): Commonly used at a concentration of 1-5 mM.
-
Tris(2-carboxyethyl)phosphine (TCEP): An alternative to DTT, TCEP is more stable and does not have the characteristic odor of DTT. It can be used at similar concentrations. However, be aware that TCEP can interfere with certain fluorescence-based detection methods.
-
Q5: What are the key parameters to optimize in the assay protocol?
To achieve a robust assay with a good signal-to-noise ratio, several parameters should be optimized.
| Parameter | Typical Range | Rationale for Optimization |
| Membrane Protein | 5-50 µ g/well | To ensure a sufficient number of receptors and G-proteins without excessive non-specific binding sites. |
| [⁶-Thio-GTP] | 0.1-10 nM | Should be close to the Kd for the G-protein to maximize specific binding while minimizing non-specific binding. |
| [GDP] | 1-100 µM | To maintain G-proteins in an inactive state and reduce basal signal. |
| [MgCl₂] | 1-10 mM | Essential for G-protein activation, but high concentrations can increase non-specific binding. |
| Incubation Time | 30-90 minutes | To ensure the binding reaction has reached equilibrium. |
| Incubation Temperature | 25-37 °C | To optimize enzyme kinetics and binding affinity. |
| Reducing Agent | 1-5 mM DTT or TCEP | To prevent oxidation of the thiol group on this compound. |
Experimental Protocols
Protocol 1: Radiolabeled [³⁵S]this compound Binding Assay (Filtration-based)
This protocol is adapted from standard GTPγS binding assays and is suitable for measuring the activation of G-proteins in response to GPCR stimulation.
Materials:
-
Cell membranes expressing the GPCR of interest
-
[³⁵S]this compound (specific activity >1000 Ci/mmol)
-
Agonist and antagonist compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂ (ice-cold)
-
GDP stock solution (10 mM)
-
Unlabeled GTPγS or this compound (for non-specific binding determination)
-
96-well filter plates (e.g., Whatman UniFilter-96 GF/C)
-
0.5% Polyethyleneimine (PEI) solution
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Filter Plate Pre-treatment: Pre-soak the filter plate wells with 100 µL of 0.5% PEI for at least 30 minutes at room temperature. Aspirate the PEI solution before use.
-
Assay Setup: In a 96-well assay plate, add the following components in order:
-
25 µL of Assay Buffer or antagonist solution.
-
25 µL of agonist solution (for stimulated wells) or Assay Buffer (for basal wells).
-
50 µL of cell membrane suspension (optimized protein concentration) diluted in Assay Buffer containing the optimal concentration of GDP.
-
For non-specific binding (NSB) wells, add unlabeled GTPγS or this compound to a final concentration of 10 µM.
-
-
Initiate Reaction: Add 50 µL of [³⁵S]this compound diluted in Assay Buffer to all wells to a final concentration of 0.1-1 nM. The final assay volume is 150 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapidly filtering the contents of the assay plate through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters 3-5 times with 200 µL of ice-cold Wash Buffer per well.
-
Drying and Counting: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Specific Binding = Total Binding (agonist or basal) - Non-specific Binding (NSB)
-
% Stimulation = [(Specific Bindingagonist - Specific Bindingbasal) / Specific Bindingbasal] x 100
Visualizations
GPCR Signaling Pathway
The following diagram illustrates a typical Gαi-coupled GPCR signaling pathway that can be investigated using a this compound binding assay. Agonist binding to the GPCR facilitates the exchange of GDP for GTP (or this compound in the assay) on the Gαi subunit, leading to its dissociation from the Gβγ dimer and subsequent inhibition of adenylyl cyclase.
Caption: Gαi-coupled GPCR signaling pathway measured by this compound binding.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve high background issues in your this compound binding assay.
Caption: Logical workflow for troubleshooting high background in this compound assays.
Technical Support Center: Improving Signal-to-Noise Ratio with 6-Thio-GTP
Welcome to the technical support center for the use of 6-Thio-GTP in G-protein coupled receptor (GPCR) functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a better signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in GPCR functional assays?
A1: this compound is a non-hydrolyzable analog of guanosine (B1672433) triphosphate (GTP). In GPCR functional assays, it is used to measure the activation of G-proteins. When a GPCR is activated by an agonist, it catalyzes the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G-protein. Using a non-hydrolyzable analog like this compound, which is resistant to the intrinsic GTPase activity of the Gα subunit, allows for the accumulation of the activated G-protein state, which can then be quantified. This measurement serves as a direct readout of receptor activation.[1][2][3]
Q2: How can this compound potentially improve the signal-to-noise ratio in my assay compared to other analogs like GTPγS?
A2: While both this compound and GTPγS are non-hydrolyzable GTP analogs used to measure G-protein activation, subtle differences in their biochemical properties may lead to an improved signal-to-noise ratio with this compound in certain contexts. A key factor in achieving a good signal window is minimizing basal (agonist-independent) G-protein activation while maximizing the agonist-stimulated response. It is hypothesized that this compound may have a lower affinity for the inactive, GDP-bound state of the G-protein compared to GTPγS. This could result in lower basal signal, thereby increasing the signal-to-noise ratio upon agonist stimulation. However, direct comparative studies with quantitative data are limited, and optimization is crucial for each specific receptor system.
Q3: I am observing high background signal in my GTP binding assay with this compound. What are the possible causes and how can I troubleshoot this?
A3: High background, or basal, G-protein activation can obscure the agonist-specific signal. Here are common causes and troubleshooting steps:
-
Constitutive Receptor Activity: Some GPCRs exhibit agonist-independent (constitutive) activity, leading to a high basal signal.[4][5]
-
Solution: Consider using an inverse agonist to reduce basal activity or carefully optimize the concentration of GDP in your assay buffer. Higher concentrations of GDP can help to suppress basal nucleotide exchange.[1]
-
-
Suboptimal Reagent Concentrations: Incorrect concentrations of assay components can increase non-specific binding and basal activation.
-
Solution: Systematically titrate the concentrations of Mg²⁺ ions, GDP, and the membrane protein preparation to find the optimal balance that minimizes basal signal and maximizes the agonist-stimulated window.[1]
-
-
Contaminants or Degraded Reagents: Impurities or degradation of reagents can lead to non-specific effects.
-
Solution: Ensure the purity of your this compound and other reagents. Use fresh preparations and store them according to the manufacturer's recommendations.
-
Q4: My agonist-stimulated signal is low when using this compound. What should I do?
A4: A low signal can be due to several factors related to your experimental setup and reagents:
-
Inactive Receptor or G-protein: The receptor or G-proteins in your membrane preparation may be inactive or expressed at low levels.
-
Solution: Verify the expression and functionality of your receptor and G-proteins using alternative methods if possible. Prepare fresh cell membranes and ensure proper storage.
-
-
Suboptimal Agonist Concentration: The agonist concentration may not be optimal for stimulating a robust response.
-
Solution: Perform a dose-response curve with your agonist to determine the optimal concentration range.
-
-
Incorrect Assay Buffer Composition: The buffer conditions may not be conducive to G-protein activation.
-
Solution: Optimize the pH, ionic strength, and concentrations of Mg²⁺ and GDP in your assay buffer. The optimal conditions can be receptor- and G-protein-specific.[1]
-
-
Insufficient Incubation Time: The reaction may not have reached equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for agonist stimulation.
-
Troubleshooting Guide
This table provides a structured approach to common issues encountered when using this compound in GPCR functional assays.
| Problem | Potential Cause | Recommended Solution |
| High Basal Signal | Constitutive receptor activity | Include an inverse agonist in control wells. Optimize GDP concentration (increase to suppress basal exchange). |
| High concentration of membrane protein | Titrate the amount of membrane protein per well to find the optimal concentration that gives a good signal window. | |
| Suboptimal Mg²⁺ concentration | Perform a Mg²⁺ titration to determine the optimal concentration for your system. | |
| Low Agonist-Stimulated Signal | Inactive agonist | Use a fresh stock of the agonist and verify its activity. |
| Low receptor or G-protein expression/activity | Prepare fresh cell membranes and confirm receptor expression. | |
| Suboptimal GDP concentration | Titrate GDP concentration; while high levels reduce basal signal, they can also compete with this compound binding upon agonist stimulation.[2] | |
| Incorrect incubation time or temperature | Optimize incubation time and temperature for your specific assay. | |
| Poor Signal-to-Noise Ratio | Combination of high basal and low stimulated signal | Systematically re-optimize all assay parameters: membrane concentration, GDP, Mg²⁺, agonist concentration, and incubation time. |
| Assay format not optimal | Consider alternative assay formats, such as scintillation proximity assay (SPA) which can sometimes improve the signal-to-noise ratio.[6] | |
| High Well-to-Well Variability | Inconsistent pipetting or reagent mixing | Ensure accurate and consistent pipetting. Thoroughly mix all reagent solutions before adding to the assay plate. |
| Membrane aggregation | Ensure membranes are properly homogenized and evenly suspended before dispensing. |
Experimental Protocols & Methodologies
General Protocol for [³⁵S]this compound Binding Assay
This protocol outlines the key steps for performing a filtration-based GTP binding assay.
-
Membrane Preparation:
-
Prepare cell membranes expressing the GPCR of interest using standard cell lysis and centrifugation techniques.
-
Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 100 mM NaCl) and determine the protein concentration.
-
Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
On the day of the experiment, thaw the membrane preparation on ice.
-
Prepare the assay buffer containing MgCl₂ and GDP at optimized concentrations.
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Agonist or vehicle control
-
Membrane preparation
-
-
For non-specific binding control wells, add a high concentration of unlabeled this compound or GTPγS (e.g., 10 µM).
-
Pre-incubate the plate at the optimized temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
-
Initiation of Reaction:
-
Add [³⁵S]this compound to all wells to initiate the binding reaction. The final concentration of the radioligand should be optimized and is typically in the low nanomolar range.
-
-
Incubation:
-
Incubate the plate at the optimized temperature for a time sufficient to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and measure the radioactivity bound to each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding.
-
Plot the specific binding as a function of agonist concentration to generate a dose-response curve and determine parameters like EC₅₀ and Eₘₐₓ.
-
Optimization of Key Assay Parameters
| Parameter | Typical Range | Rationale |
| Membrane Protein | 5-50 µ g/well | Titrate to find a concentration that provides a robust signal without excessive basal activity. |
| [³⁵S]this compound | 0.1-1 nM | Use a concentration near the Kd for binding to the activated G-protein. Higher concentrations can increase non-specific binding. |
| GDP | 1-100 µM | Crucial for reducing basal activity. Higher concentrations are often needed for Gi/o-coupled receptors. Optimize for the best signal window.[1] |
| MgCl₂ | 1-10 mM | Essential for G-protein activation. Titrate to find the optimal concentration for your system. |
| Incubation Time | 30-120 minutes | Determine the time required to reach binding equilibrium. |
| Incubation Temperature | 25-37 °C | Higher temperatures can increase the rate of nucleotide exchange but may also lead to receptor degradation. |
Signaling Pathways & Experimental Workflows
GPCR-G Protein Signaling Cascade
The following diagram illustrates the central role of GTP exchange in G-protein activation, the step measured by the this compound binding assay.
Experimental Workflow for Assay Optimization
This logical workflow guides the process of optimizing a this compound binding assay to improve the signal-to-noise ratio.
Troubleshooting Logic Diagram
This diagram provides a step-by-step guide to troubleshooting common issues in your this compound assay.
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive activity of G-protein-coupled receptors: cause of disease and common property of wild-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of constitutive G protein-coupled receptor activity with BRET-based G protein biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 6-Thio-GTP Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Thio-GTP in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research?
6-Thioguanosine-5'-triphosphate (this compound) is an analog of guanosine (B1672433) triphosphate (GTP). It is an active metabolite of thiopurine drugs like azathioprine (B366305) and 6-thioguanine, which are used as immunosuppressants and in cancer therapy.[1][2] In a research context, this compound is used to study GTP-binding proteins (G-proteins), which are crucial cellular signaling molecules.[1] By competing with native GTP for binding, this compound can be used to investigate the activation and function of these proteins. It has been shown to bind to a variety of GTPases, including Rac, Ras, Cdc42, and RhoA.
Q2: What is the principle of a this compound binding assay?
A this compound binding assay is a functional method to study the activation of G-proteins, particularly in the context of G-protein coupled receptor (GPCR) activation. The core principle is to measure the binding of a labeled GTP analog, or the competition of unlabeled this compound against a labeled GTP analog, to the Gα subunit of a G-protein.
When a GPCR is activated by an agonist, it promotes the exchange of guanosine diphosphate (B83284) (GDP) for GTP on the associated Gα subunit, leading to its activation.[3] Using a labeled, non-hydrolyzable GTP analog like [³⁵S]GTPγS allows for the accumulation of a measurable signal. In a competition assay, increasing concentrations of unlabeled this compound are used to displace the binding of the labeled analog, allowing for the determination of this compound's binding affinity (Ki).
Q3: What are the different formats for a GTP binding assay?
The two most common formats are the filtration assay and the scintillation proximity assay (SPA).[4]
-
Filtration Assay: This method involves incubating cell membranes with the labeled GTP analog and then rapidly filtering the mixture. The filter traps the membranes with the bound analog, while unbound analog is washed away. The radioactivity on the filter is then quantified. This method can offer a good signal window but is more labor-intensive and generates more radioactive waste.[5]
-
Scintillation Proximity Assay (SPA): This is a homogeneous assay format that does not require a separation step. Cell membranes are captured by SPA beads that contain a scintillant. When a radiolabeled GTP analog binds to the G-protein on the membrane, it comes close enough to the bead to generate a light signal. SPA is more suited for high-throughput screening.[4]
Non-radioactive formats using fluorescently labeled GTP analogs (e.g., BODIPY-GTP or Europium-GTP) are also available and are detected using fluorescence or time-resolved fluorescence resonance energy transfer (TR-FRET).[6]
Q4: How should this compound be stored?
Proper storage is critical to maintain the integrity of this compound. It is typically supplied as a solution in water and should be stored at -20°C or -80°C for long-term stability. Repeated freeze-thaw cycles should be avoided. Always refer to the manufacturer's data sheet for specific storage recommendations.
Signaling and Experimental Workflow Diagrams
Here are diagrams illustrating the G-protein signaling cascade and a typical experimental workflow for a this compound competition binding assay.
References
- 1. Comprehensive Characterization of SGTP-Binding Proteins by Orthogonal Quantitative SGTP-Affinity Profiling and SGTP/GTP Competition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
Technical Support Center: Quantification of Intracellular 6-Thio-GTP
Welcome to the technical support center for the quantification of intracellular 6-Thio-GTP. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of measuring this critical thiopurine metabolite. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying intracellular this compound?
A1: The most common and reliable methods for quantifying intracellular 6-thioguanine (B1684491) nucleotides (6-TGNs), which include this compound, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] These methods offer high sensitivity and specificity, which are crucial for detecting the typically low intracellular concentrations of these metabolites. For accurate quantification, these methods often involve the hydrolysis of 6-thioguanine nucleotides to 6-thioguanine (6-TG) prior to analysis.[5][6]
Q2: Why are red blood cells (RBCs) commonly used for measuring intracellular this compound?
A2: Red blood cells are frequently used as a surrogate for determining the intracellular levels of 6-TGNs in target tissues.[2][7] This is due to the ease of obtaining blood samples and the fact that RBCs can accumulate 6-TGNs. However, it's important to recognize that RBCs lack some of the enzymes necessary for the complete metabolic activation of thiopurines, meaning the 6-TGNs measured in erythrocytes are likely absorbed from other tissues.[7] Therefore, while convenient, RBC 6-TGN levels are an indirect measure of the metabolite's concentration in nucleated target cells.
Q3: What is the significance of the NUDT15 enzyme in this compound quantification?
A3: The NUDT15 enzyme plays a critical role in the metabolism of thiopurines by hydrolyzing the active metabolites 6-thio-deoxyguanosine triphosphate (6-thio-dGTP) and this compound to their monophosphate forms.[8][9][10][11] This enzymatic activity effectively reduces the intracellular concentration of the active triphosphates. Genetic variants in NUDT15 that lead to decreased enzyme activity can result in higher intracellular levels of this compound, which is associated with increased drug efficacy and a higher risk of toxicity.[9][12] Therefore, considering the NUDT15 genotype of cell lines or patients can be crucial for interpreting quantification results.
Troubleshooting Guides
Issue 1: Low or No Detectable this compound Signal
Possible Cause 1: Sample Degradation
-
Explanation: 6-thioguanine nucleotides are known to be unstable, particularly during storage.
-
Solution:
-
Storage Temperature: For long-term storage of pre-processed red blood cell samples, it is recommended to use temperatures of -70°C or lower.[2] Storage at -20°C has been shown to result in a significant decrease in 6-TGN concentration over time, with a reduction of up to 30% after 180 days.[2][5] In contrast, storage at -70°C for up to 6 months results in minimal degradation.[2][5]
-
Whole Blood Stability: If using whole blood samples, it is crucial to process them as quickly as possible. Storage of whole blood at 4°C can lead to a 20% decrease in 6-TGN levels within four days.[2][5]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as this can contribute to analyte degradation.
-
Possible Cause 2: Inefficient Cell Lysis and Extraction
-
Explanation: Incomplete cell lysis or inefficient extraction of nucleotides will lead to lower yields.
-
Solution:
-
Lysis Buffer: Ensure your lysis buffer is effective for your cell type. Common methods include using perchloric acid for protein precipitation and release of nucleotides.[5][6]
-
Mechanical Disruption: For difficult-to-lyse cells, consider incorporating mechanical disruption methods such as sonication or bead beating in conjunction with chemical lysis.
-
Possible Cause 3: Suboptimal Analytical Method
-
Explanation: The sensitivity of your HPLC or LC-MS/MS method may not be sufficient to detect low intracellular concentrations.
-
Solution:
-
Method Validation: Ensure your method is properly validated with a known concentration of a this compound standard. The linear range of a validated LC-MS/MS method for 6-TGN can be as low as 0.1 µmol/L.[2][5]
-
Internal Standards: Use an appropriate internal standard, such as an isotope-labeled version of the analyte, to account for sample loss during preparation and analysis.[13]
-
Issue 2: High Variability in Replicate Samples
Possible Cause 1: Inconsistent Sample Preparation
-
Explanation: Minor variations in sample handling, especially with small sample volumes, can lead to significant differences in results.
-
Solution:
-
Standardized Protocols: Adhere strictly to a standardized protocol for all sample preparation steps.
-
Automated Systems: For high-throughput analysis, consider using automated systems for steps like RBC separation and washing to improve consistency.[1]
-
Use of Reducing Agents: The inclusion of reducing agents like dithiothreitol (B142953) (DTT) in your sample preparation buffers can help to stabilize thiopurine metabolites.[1]
-
Possible Cause 2: Matrix Effects in LC-MS/MS
-
Explanation: Components of the cell lysate can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.
-
Solution:
-
Chromatographic Separation: Optimize your HPLC separation to ensure that this compound elutes in a region free from interfering matrix components.
-
Sample Cleanup: Incorporate additional sample cleanup steps, such as solid-phase extraction (SPE), to remove interfering substances. Online SPE can be an efficient method for this.[4]
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the quantification of thiopurine metabolites.
Table 1: Method Performance for 6-Thioguanine Nucleotide (6-TGN) Quantification
| Parameter | Value | Reference |
| Linear Range | 0.1–10 µmol/L | [2][5] |
| Lower Limit of Quantification | ~0.2 µmol/L (~50 pmol/8 × 10⁸ RBCs) | [1] |
| Mean Extraction Recovery | 71.0% - 75.0% | [2][5] |
| Assay Imprecision | < 3.0% | [1] |
Table 2: Stability of 6-Thioguanine Nucleotides (6-TGN) Under Various Storage Conditions
| Storage Condition | Duration | Percent Decrease in Concentration | Reference |
| Pre-processed RBCs at -20°C | 180 days | ~30% | [2][5] |
| Pre-processed RBCs at -70°C | 180 days | < 10% | [2] |
| Whole Blood at 4°C | 4 days | ~20% | [2][5] |
| Blood at -80°C | 24 weeks | ~12% | [14] |
Experimental Protocols
Protocol 1: Sample Preparation from Red Blood Cells for LC-MS/MS Analysis of 6-TGN
This protocol is a generalized procedure based on common practices.[1][2][5]
-
Blood Collection: Collect whole blood in EDTA-containing tubes.
-
RBC Separation and Washing:
-
Centrifuge the whole blood sample to separate plasma and buffy coat from the RBCs.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the remaining RBCs multiple times with a saline solution, centrifuging and removing the supernatant after each wash. An automated cell washer can be used for this step.[1]
-
-
Cell Lysis and Protein Precipitation:
-
Lyse the washed RBCs with a known volume of ice-cold perchloric acid.
-
Vortex thoroughly to ensure complete lysis and protein precipitation.
-
Incubate on ice to facilitate precipitation.
-
-
Hydrolysis of 6-TGNs:
-
Final Preparation for LC-MS/MS:
-
Cool the sample and centrifuge to remove any additional precipitate.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Visualizations
Signaling Pathway: Role of NUDT15 in this compound Metabolism
Caption: NUDT15 hydrolyzes active this compound to its inactive monophosphate form.
Experimental Workflow: Troubleshooting Low this compound Signal
Caption: A logical workflow for troubleshooting low signal in this compound quantification.
References
- 1. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 2. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NUDT15 Hydrolyzes 6-Thio-DeoxyGTP to Mediate the Anticancer Efficacy of 6-Thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Measurements of 6-thioguanine nucleotide levels with TPMT and NUDT15 genotyping in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 6-Thio-GTP Experiments
Welcome to the technical support center for 6-Thio-GTP. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound, with a focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (6-Thioguanosine-5'-triphosphate) is a structural analog of guanosine (B1672433) triphosphate (GTP).[1] It is a key metabolite of thiopurine drugs like azathioprine, which are used as immunosuppressants.[1][2] In research, this compound is widely used to study GTP-binding proteins (GTPases), such as Ras, Rac, Rho, and Cdc42, and their role in cellular signaling pathways.[3] It binds to these proteins and can modulate their activity, making it a valuable tool in cancer research and immunology.[2][3][4][5][6]
Q2: Why is minimizing non-specific binding of this compound important?
Minimizing non-specific binding is crucial for obtaining accurate and reproducible experimental results. High non-specific binding can lead to a low signal-to-noise ratio, making it difficult to distinguish between the specific interaction of this compound with its target protein and its binding to other cellular components or experimental hardware. This can result in false positives or negatives, leading to incorrect interpretations of the data.
Q3: What are the common causes of high non-specific binding in this compound assays?
Several factors can contribute to high non-specific binding in experiments with this compound:
-
Suboptimal Reagent Concentrations: Incorrect concentrations of this compound, the target protein, or other buffer components can increase non-specific interactions.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on membranes, beads, or plates can lead to high background signals.
-
Improper Washing Steps: Ineffective or insufficient washing after incubation steps can fail to remove unbound this compound.
-
Hydrophobic Interactions: The thio-group in this compound can sometimes lead to increased hydrophobic interactions with various surfaces.
-
Quality of Reagents: Degradation of this compound or other reagents can contribute to non-specific binding.
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides a systematic approach to troubleshooting and minimizing non-specific binding in your this compound experiments.
Problem: High Background Signal
High background can obscure the specific signal from your experiment. The following steps can help identify and mitigate the causes.
Troubleshooting Workflow for High Background
Caption: A troubleshooting workflow for addressing high background signals.
Detailed Steps:
-
Optimize Blocking:
-
Blocking Agents: Commonly used blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. If you are using one, try switching to the other. The optimal concentration typically ranges from 1% to 5% (w/v).
-
Incubation Time and Temperature: Increase the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).
-
-
Enhance Washing Steps:
-
Number of Washes: Increase the number of wash steps (e.g., from 3 to 5 washes) after the binding incubation.
-
Detergent Concentration: Include a non-ionic detergent like Tween-20 or Triton X-100 in your wash buffer. A typical concentration is 0.05% to 0.1% (v/v). Be cautious, as very high detergent concentrations can disrupt specific binding.[7]
-
-
Titrate Reagent Concentrations:
-
This compound Concentration: While ensuring the concentration is sufficient for binding, excessively high concentrations can lead to increased non-specific binding. Perform a titration to find the lowest effective concentration.
-
Protein Concentration: Similar to this compound, a very high concentration of your target protein or cell lysate can increase background.[8] Titrate to find the optimal amount that gives a good specific signal without excessive background.
-
-
Include Proper Controls:
-
No-Protein Control: A control reaction without your protein of interest will help determine how much this compound binds non-specifically to your beads, plates, or other surfaces.
-
Unlabeled GTP Competition: To confirm the specificity of the binding, include a control with a high concentration (e.g., 100-fold excess) of unlabeled GTP or GTPγS to compete with the labeled this compound.[9]
-
Problem: Low or No Specific Signal
A weak or absent signal can be due to several factors, from inactive reagents to suboptimal assay conditions.
Troubleshooting Workflow for Low Signal
Caption: A troubleshooting workflow for addressing low or no specific signal.
Detailed Steps:
-
Verify Reagent Integrity:
-
This compound: Ensure that the this compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[10] Use a fresh aliquot if degradation is suspected.
-
Protein Activity: Confirm that your target protein is active and correctly folded. If possible, perform an activity assay.
-
-
Optimize Assay Buffer Conditions:
-
pH and Salt Concentration: The optimal pH and salt concentration can vary for different GTPases. A common starting point is a buffer at pH 7.5 with 50-150 mM NaCl.
-
Magnesium Ions (Mg2+): Mg2+ is a critical cofactor for GTP binding to many GTPases.[11] Ensure its presence in the buffer, typically at a concentration of 1-5 mM.
-
Reducing Agents: The thio-group can be sensitive to oxidation. Including a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM can be beneficial.
-
-
Adjust Incubation Time and Temperature:
-
Binding is a time-dependent process. You may need to increase the incubation time to reach equilibrium.
-
While many binding assays are performed at 4°C to minimize protein degradation, some interactions may be more efficient at room temperature or 30°C.
-
Data Presentation: Optimizing Assay Components
The following tables provide starting concentrations and ranges for key components in a typical this compound binding assay. These should be optimized for your specific experimental system.
Table 1: Recommended Reagent Concentrations
| Reagent | Starting Concentration | Optimization Range | Purpose |
| This compound | 10 µM | 1 - 50 µM | Binds to the target GTPase. |
| Target Protein | 1 - 5 µg | 0.5 - 10 µg | The protein of interest. |
| MgCl₂ | 5 mM | 1 - 10 mM | Essential cofactor for GTP binding.[11] |
| NaCl | 100 mM | 25 - 200 mM | Modulates ionic strength. |
| DTT | 1 mM | 0.5 - 5 mM | Reducing agent to protect the thio-group. |
| BSA | 0.1% (w/v) | 0.05 - 1% (w/v) | Blocking agent to reduce non-specific binding. |
Table 2: Typical Incubation Parameters
| Step | Temperature | Duration |
| Blocking | 4°C or Room Temp | 1 hour - Overnight |
| Binding | 4°C, Room Temp, or 30°C | 30 minutes - 2 hours |
| Washing | 4°C or Room Temp | 3 x 5 minutes |
Experimental Protocols
Protocol 1: Pull-Down Assay to Detect this compound Binding
This protocol describes a common method to assess the binding of this compound to a GST-tagged GTPase.
Experimental Workflow for Pull-Down Assay
Caption: A general workflow for a this compound pull-down assay.
Methodology:
-
Cell Lysis: Lyse cells expressing the GST-tagged GTPase of interest in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM DTT, protease inhibitors).
-
Nucleotide Loading: Incubate the cell lysate with 10-50 µM this compound for 30 minutes at 30°C to allow for nucleotide exchange.
-
Protein Capture: Add glutathione-sepharose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the GST-tagged protein.
-
Washing: Wash the beads three to five times with ice-cold wash buffer (lysis buffer without protease inhibitors, containing 0.1% NP-40) to remove non-specifically bound proteins.[12]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[12]
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for a known interaction partner of the activated GTPase.
Signaling Pathway Visualization
The interaction of this compound with small GTPases is a key event in many signaling pathways. The diagram below illustrates a simplified generic signaling cascade involving a small GTPase.
Generic GTPase Signaling Pathway
Caption: A simplified diagram of a GTPase signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 3. caymanchem.com [caymanchem.com]
- 4. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NUDT15 Hydrolyzes 6-Thio-DeoxyGTP to Mediate the Anticancer Efficacy of 6-Thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound, 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparing the Affinity of GTPase-binding Proteins using Competition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for 6-Thio-GTP Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their 6-Thio-GTP kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound in kinase assays?
A1: this compound, a thiopurine metabolite, can serve as a substrate for certain kinases, allowing for the study of their activity and inhibition. Its key advantage lies in its structural similarity to GTP, enabling it to interact with GTP-binding sites on kinases. The thio-group can also be exploited for specific detection methods.
Q2: How stable is this compound in solution?
A2: Thiopurine metabolites can be unstable, and their stability is influenced by storage conditions. For instance, 6-thioguanine (B1684491) nucleotides (6-TGNs) have been shown to decrease by 30% when stored at -20°C for 180 days[1]. It is crucial to handle and store this compound according to the manufacturer's instructions, typically involving storage at -80°C and minimizing freeze-thaw cycles to ensure reliable assay results[2].
Q3: Can this compound be hydrolyzed by enzymes other than the kinase of interest in a cell lysate?
A3: Yes, enzymes like the nucleoside diphosphate (B83284) hydrolase NUDT15 can hydrolyze 6-thio-dGTP and this compound to their monophosphate forms[3][4]. This can reduce the effective concentration of this compound available for your kinase of interest and should be considered when working with cell lysates.
Troubleshooting Guides
Issue 1: High Background Signal
High background can obscure the specific signal from your kinase of interest, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Non-specific binding of detection reagents | Increase the number and duration of wash steps after incubation with detection antibodies or other reagents. Consider adding a mild detergent like Tween-20 to the wash buffer. |
| High concentration of detection antibody | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal without increasing background. |
| Insufficient blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the incubation time. Ensure the blocking buffer is compatible with your detection method, especially when detecting phosphorylation. |
| Contaminated reagents | Use fresh, high-quality reagents and buffers. Filter-sterilize buffers to remove any particulate matter. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Potential Cause | Recommended Solution |
| Inactive kinase | Ensure the kinase is properly stored and handled to maintain its activity. Perform a positive control experiment with a known substrate and optimal conditions to verify kinase activity. |
| Suboptimal reagent concentrations | Titrate the concentrations of this compound, substrate, and kinase to find the optimal conditions for your specific assay. The optimal concentrations can vary significantly between different kinases and substrates. |
| Incorrect buffer conditions | Verify that the pH, ionic strength, and co-factor (e.g., Mg2+) concentrations in your assay buffer are optimal for your kinase. |
| Degradation of this compound | Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Kinase Assay with this compound
This protocol is adapted for a competitive fluorescence polarization assay format.
Materials:
-
Kinase of interest
-
Fluorescently labeled tracer peptide (a known substrate of the kinase with a fluorophore)
-
This compound
-
Phospho-specific antibody that recognizes the phosphorylated tracer
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well black microplate
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of the kinase in assay buffer.
-
Prepare a 4X solution of the test compounds (inhibitors) in assay buffer.
-
Prepare a 4X solution of this compound and the fluorescently labeled tracer peptide in assay buffer.
-
Prepare a 2X solution of the phospho-specific antibody in a suitable buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase solution to each well of the 384-well plate.
-
Add 2.5 µL of the 4X test compound solution to the appropriate wells.
-
Add 2.5 µL of the 4X this compound and tracer peptide solution to initiate the reaction.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Add 10 µL of the 2X phospho-specific antibody solution to each well to stop the reaction.
-
Incubate for at least 30 minutes at room temperature to allow for antibody binding.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Protocol 2: LanthaScreen™ TR-FRET Kinase Assay with this compound
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate
-
This compound
-
Terbium-labeled anti-phospho-substrate antibody
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)
-
TR-FRET Dilution Buffer
-
EDTA (to stop the reaction)
-
384-well white microplate
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase solution in Kinase Buffer.
-
Prepare a 4X solution of test compounds in Kinase Buffer.
-
Prepare a 4X solution of this compound and fluorescein-labeled substrate in Kinase Buffer.
-
Prepare a 2X solution of Terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the 4X test compound solution.
-
Add 5 µL of the 2X kinase solution.
-
Add 2.5 µL of the 4X this compound and substrate solution to start the reaction.
-
Incubate at room temperature for 1 hour.
-
-
Detection:
-
Add 10 µL of the 2X Terbium-labeled antibody and EDTA solution to each well.
-
Incubate for at least 30 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein (B123965) and 495 nm for terbium) after a pulsed excitation (e.g., at 340 nm). The TR-FRET ratio is calculated from these readings.
-
Quantitative Data Summary
Table 1: Kinetic Parameters for NUDT15 Hydrolysis of Thiopurine Analogs
This table summarizes the kinetic parameters for the hydrolysis of 6-thio-dGTP and this compound by the NUDT15 enzyme. This data is important for understanding a potential source of this compound depletion in cell-based assays.
| Substrate | Enzyme | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| 6-thio-dGTP | NUDT15 WT | 2.6 ± 0.4 | 1.8 ± 0.1 | 6.9 x 105 |
| This compound | NUDT15 WT | 4.8 ± 0.8 | 1.6 ± 0.1 | 3.3 x 105 |
Data adapted from Carter, M. et al. (2015).
Table 2: IC₅₀ Values of Inhibitors for Rac1 Kinase
This table provides example IC₅₀ values for known inhibitors of Rac1, a kinase that can be studied using this compound analogs.
| Inhibitor | Target Kinase | Assay Type | IC₅₀ (nM) |
| Compound #1 | Rac1 | In vitro pull-down | 95 ± 21 |
| Compound #6 | Rac1 | In vitro pull-down | 88 ± 48 |
Data adapted from Gaponenko, V. et al. (2019).
Mandatory Visualizations
GTP-Dependent Rac1 Signaling Pathway
Caption: GTP-dependent activation of Rac1 and its downstream signaling cascade.
General Experimental Workflow for a this compound Kinase Assay
Caption: A generalized workflow for performing a this compound kinase assay.
Troubleshooting Logic for High Background Signal
Caption: A logical workflow for troubleshooting high background signals.
References
- 1. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potent and novel inhibitors against RAC1: a Rho family GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activated Rac1 GTPase translocates protein phosphatase 5 to the cell membrane and stimulates phosphatase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
dealing with 6-Thio-GTP instability during long incubations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Thio-GTP, focusing on its instability during long incubations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a thiol-containing analog of guanosine (B1672433) triphosphate (GTP). It is widely used in biochemical assays to study GTP-binding proteins (G-proteins) and their regulators. The sulfur substitution allows for unique experimental applications, such as the specific labeling of G-proteins or the study of enzyme kinetics through spectrophotometric detection of the thiolate anion.
Q2: My assay results are inconsistent when using this compound over long incubation periods. What could be the cause?
The primary cause of inconsistency in assays involving long incubations with this compound is its inherent instability. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers (6,6'-dithiobis(guanosine triphosphate)) or other oxidized species. This degradation reduces the effective concentration of active this compound, leading to variability in experimental results.
Q3: How can I prevent the degradation of this compound during my experiments?
To minimize the degradation of this compound, it is crucial to maintain a reducing environment. This is typically achieved by including reducing agents in your buffers. Dithiothreitol (DTT) and β-mercaptoethanol are commonly used for this purpose. Additionally, it is important to use deoxygenated buffers and minimize the exposure of your samples to air.
Troubleshooting Guide
Issue: Decreased Signal or Activity Over Time
Possible Cause: Oxidation of this compound.
Solution:
-
Incorporate Reducing Agents: Add a sufficient concentration of a reducing agent like DTT or β-mercaptoethanol to all buffers containing this compound.
-
Optimize Reducing Agent Concentration: The optimal concentration can vary depending on the experimental conditions. A typical starting range is 1-10 mM for DTT.
-
Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
-
Deoxygenate Buffers: Purge buffers with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can accelerate oxidation.
Issue: High Background Signal in Spectrophotometric Assays
Possible Cause: Spontaneous hydrolysis of the triphosphate chain or non-enzymatic reactions.
Solution:
-
Run Appropriate Controls: Include a "no enzyme" control to measure the rate of non-enzymatic this compound degradation or hydrolysis.
-
Optimize pH: The stability of this compound can be pH-dependent. Ensure your assay buffer pH is optimal for both enzyme activity and nucleotide stability.
-
Chelate Divalent Cations: If not essential for your enzyme's activity, consider including a chelating agent like EDTA to sequester divalent metal ions that can catalyze hydrolysis.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Reconstitution: Dissolve lyophilized this compound in a buffer containing a reducing agent (e.g., 10 mM DTT) to a desired stock concentration (e.g., 10 mM).
-
pH Adjustment: Adjust the pH of the stock solution to ~7.0-7.5 using a suitable buffer (e.g., Tris-HCl).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use, store at -20°C.
Protocol 2: Monitoring this compound Stability via UV-Vis Spectroscopy
This protocol allows for the assessment of this compound oxidation by monitoring changes in its UV-Vis spectrum. The oxidized form has a different absorption profile compared to the reduced form.
-
Prepare Samples: Prepare solutions of this compound in your assay buffer with and without the addition of a reducing agent.
-
Initial Spectrum: Immediately after preparation, measure the UV-Vis spectrum of each sample from 250 nm to 400 nm. The peak absorbance for this compound is typically around 340 nm.
-
Incubation: Incubate the samples under your experimental conditions (e.g., specific temperature and duration).
-
Time-Point Measurements: At various time points, re-measure the UV-Vis spectrum of each sample.
-
Data Analysis: A decrease in the absorbance at 340 nm over time indicates degradation of the reduced this compound.
Data Presentation
Table 1: Effect of DTT on this compound Stability
| Incubation Time (hours) | % Remaining this compound (No DTT) | % Remaining this compound (1 mM DTT) | % Remaining this compound (5 mM DTT) |
| 0 | 100% | 100% | 100% |
| 1 | 85% | 98% | 99% |
| 4 | 60% | 95% | 98% |
| 8 | 40% | 92% | 97% |
| 24 | 15% | 85% | 95% |
Note: The data presented in this table are illustrative and may not represent actual experimental results.
Visualizations
Caption: G-Protein signaling pathway with this compound.
Caption: Workflow for mitigating this compound instability.
troubleshooting inconsistent results with 6-Thio-GTP
Welcome to the technical support center for 6-Thio-Guanosine-5'-triphosphate (6-Thio-GTP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this crucial GTP analog. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems that may arise when working with this compound.
Q1: My this compound solution has a slight yellow tint. Is it still usable?
A1: A colorless to slightly yellow appearance in aqueous solution is normal for this compound and does not typically indicate degradation.[1][2] However, a significant change in color or the appearance of precipitate may suggest that the compound has degraded. If you observe this, it is recommended to use a fresh stock solution.
Q2: I am observing high background noise in my GTPase activity assay. What are the potential causes and solutions?
A2: High background noise can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
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Non-specific Binding: this compound can bind to proteins other than the target GTPase.
-
Contaminants in Reagents: Impurities in your buffer, enzyme preparation, or other reagents can contribute to background signal.
-
Solution: Use high-purity reagents and freshly prepared buffers. Ensure your GTPase of interest is highly purified.
-
-
Assay Conditions: Sub-optimal assay conditions can lead to increased background.
Q3: I am seeing inconsistent results and poor reproducibility between experiments. What should I check?
A3: Inconsistent results are often related to the handling and stability of this compound and the experimental setup.
-
Improper Storage and Handling: this compound is sensitive to degradation if not stored correctly.
-
Solution: Aliquot the this compound solution upon receipt and store it at -20°C or -80°C for long-term stability.[1][5] Avoid repeated freeze-thaw cycles. While short-term exposure to ambient temperatures (up to one week) may be possible, it is best to keep the compound on ice during experimental use.[1][2] For long-term storage of samples containing thiopurine metabolites, temperatures of -70℃ or lower are recommended to prevent degradation.[6]
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability.
-
Solution: Use calibrated pipettes and appropriate tips. For very small volumes, consider preparing a master mix.
-
-
Enzyme Activity: The activity of your GTPase or other enzymes in the assay can vary between preparations.
-
Solution: Use a consistent source and lot of your enzyme. If preparing in-house, ensure a standardized purification protocol. Always include positive and negative controls in your experiments.
-
Q4: My enzyme (e.g., a specific GTPase) shows lower than expected activation with this compound. Why might this be?
A4: Lower than expected activation can be due to several reasons related to both the this compound and the enzyme itself.
-
Sub-optimal this compound Concentration: The concentration of this compound may not be optimal for your specific enzyme.
-
Solution: Perform a detailed concentration-response experiment to determine the EC50 for your enzyme.
-
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling.
-
Solution: Verify the activity of your enzyme with a known activator or substrate.
-
-
Presence of Inhibitors: Your experimental system might contain inhibitors of the enzyme. For example, the enzyme NUDT15 is known to hydrolyze this compound, which would reduce its effective concentration.[7][8][9]
-
Solution: Ensure all reagents are free of contaminating inhibitors. If studying a complex biological sample, consider potential endogenous factors that might interfere with the assay.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Source |
| Purity | ≥ 95% (HPLC) | [1][2] |
| Storage Temperature | -20°C or -80°C | [1][5] |
| Long-term Stability | ≥ 4 years at -80°C | [5] |
| pH of Solution | 7.5 ± 0.5 | [1][2] |
| Concentration (as sold) | 10 mM - 11 mM | [1][2] |
| λmax | 257 nm and 342 nm (in Tris-HCl, pH 7.5) | [1][2] |
| Molar Extinction Coefficient (ε) | 8.8 L mmol⁻¹ cm⁻¹ at 257 nm; 24.8 L mmol⁻¹ cm⁻¹ at 342 nm | [1][2] |
Experimental Protocols
1. General GTPase Activity Assay using this compound
This protocol provides a general framework for measuring the activation of a GTPase by this compound. Specific parameters should be optimized for each experimental system.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a stock solution of this compound (e.g., 10 mM) in water and store in aliquots at -20°C or -80°C.
-
Prepare a purified stock of the GTPase of interest at a known concentration.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add the purified GTPase to a final concentration that is empirically determined.
-
Add varying concentrations of this compound to the wells. Include a no-GTP control and a positive control (e.g., GTP or a known activator).
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 15-60 minutes).
-
-
Detection:
-
Measure the GTPase activity. The method of detection will depend on the specific assay. Common methods include:
-
Phosphate (B84403) Release Assays: Measure the release of inorganic phosphate resulting from GTP hydrolysis.
-
Fluorescent GTP Analogs: Use fluorescently labeled GTP analogs to monitor binding to the GTPase.[10]
-
Antibody-based Assays: Use antibodies specific to the active (GTP-bound) conformation of the GTPase.[4]
-
-
-
Data Analysis:
-
Subtract the background signal (no-GTP control) from all measurements.
-
Plot the GTPase activity as a function of this compound concentration and fit the data to a suitable model to determine parameters like EC50.
-
2. HPLC Analysis of this compound Hydrolysis by NUDT15
This protocol is adapted from a study on NUDT15-mediated hydrolysis of this compound.[7]
-
Reaction Mixture Preparation:
-
Enzymatic Reaction:
-
Incubate the NUDT15 enzyme with the this compound substrate at 37°C.[7]
-
At various time points (e.g., 0, 10, 20, 30 minutes), collect 40 µL of the reaction mixture.[7]
-
Stop the reaction by adding the 40 µL aliquot to 60 µL of methanol (B129727) pre-chilled to -20°C.[7]
-
-
Sample Preparation for HPLC:
-
HPLC Analysis:
-
Inject the resuspended sample into an HPLC system equipped with a suitable column (e.g., a C18 column) and detector to separate and quantify this compound and its hydrolysis products (6-Thio-GDP and 6-Thio-GMP).
-
Visualizations
Caption: Simplified G-Protein Signaling with this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
Caption: A typical workflow for experiments using this compound.
References
- 1. This compound, 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 2. 6-Thio-dGTP, 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. G Proteins and GTP Analogs for Binding Studies—Note 17.1 | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Addressing Artifacts in 6-Thio-GTP-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and issues encountered during 6-Thio-GTP-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound-based assay and what is it used for?
A this compound-based assay is a functional assay used to study the activation of GTP-binding proteins (G-proteins), which are crucial components of signal transduction pathways.[1] 6-thioguanosine (B559654) triphosphate (this compound) is an analog of the endogenous ligand guanosine (B1672433) triphosphate (GTP). These assays are instrumental in drug discovery for screening compounds that modulate the activity of G-protein coupled receptors (GPCRs).[1][2]
Q2: What are the common artifacts in this compound-based assays?
Common artifacts include:
-
Enzymatic degradation of this compound: The enzyme NUDT15 can hydrolyze this compound to its monophosphate form, reducing the available substrate for the binding assay.
-
High background signal: This can be caused by non-specific binding of this compound to components other than the G-protein of interest or issues with the assay format.[3]
-
Low signal-to-noise ratio: This may result from suboptimal concentrations of assay components, inactive reagents, or low expression levels of the target receptor.[3][4]
-
Assay variability: Inconsistent results can arise from improper washing steps in filtration assays or variability in membrane preparations.[3]
Q3: How can I detect the degradation of this compound in my assay?
High-Performance Liquid Chromatography (HPLC) is a reliable method to detect the hydrolysis of this compound.[5] By analyzing samples from your assay at different time points, you can quantify the remaining this compound and the appearance of its metabolites, such as 6-thio-GMP.[5]
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the specific signal, leading to a poor assay window. Below are common causes and solutions.
| Potential Cause | Recommended Solution |
| Non-specific binding of this compound | Include a control with a high concentration (e.g., 10 µM) of unlabeled GTPγS to determine non-specific binding.[3][6] |
| Optimize washing steps in filtration assays to thoroughly remove unbound radiolabeled this compound.[6] | |
| For Scintillation Proximity Assays (SPA), avoid using polyethyleneimine (PEI)-coated beads, which can increase non-specific binding.[4] | |
| Constitutive GPCR activity | Optimize the concentration of GDP in the assay buffer. GDP can decrease constitutive activity and improve the agonist-induced signal.[7][8] |
| Contaminated reagents | Use fresh, high-quality reagents and filter buffers before use. |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to discern true positive signals from background.
| Potential Cause | Recommended Solution |
| Suboptimal reagent concentrations | Systematically titrate the concentrations of MgCl₂, NaCl, and GDP to find the optimal conditions for your specific receptor system.[3][9] |
| Titrate the amount of membrane protein per well to ensure an adequate concentration of the target receptor.[3] | |
| Degraded this compound or other reagents | Use fresh aliquots of this compound and other critical reagents. Store reagents at the recommended temperatures to prevent degradation.[3] |
| Enzymatic hydrolysis of this compound by NUDT15 | Consider using a cell line with low or no NUDT15 expression. If not possible, minimize incubation times and consider the inclusion of a NUDT15 inhibitor if a specific one becomes available. Monitor this compound stability using HPLC.[5] |
| Low receptor or G-protein expression | Use a cell line with higher expression levels of the GPCR and G-protein of interest. The GTPγS assay generally works best with Gi/o-coupled GPCRs due to their typically higher expression levels.[4] |
Experimental Protocols
Protocol 1: [³⁵S]this compoundγS Filtration Binding Assay
This protocol is adapted from standard GTPγS binding assays and is suitable for measuring G-protein activation.[3][6]
Materials:
-
Cell membranes expressing the GPCR of interest
-
[³⁵S]this compoundγS
-
Unlabeled GTPγS
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.1% BSA
-
GDP
-
Agonist/test compound
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
GDP (optimize concentration, typically 1-100 µM)
-
Cell membranes (optimize concentration, typically 5-20 µg protein/well)
-
Agonist or vehicle control
-
For non-specific binding wells, add 10 µM unlabeled GTPγS.[6]
-
-
Pre-incubation: Incubate the plate for 20-30 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]this compoundγS (at a concentration near its Kd) to all wells to start the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.[6]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
Protocol 2: HPLC Analysis of this compound Hydrolysis
This protocol allows for the monitoring of this compound stability in the presence of cellular extracts or purified enzymes like NUDT15.[5]
Materials:
-
This compound standard
-
Reaction buffer: 100 mM Tris-HCl (pH 7.5), 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Enzyme solution (e.g., cell lysate or purified NUDT15)
-
Methanol (B129727), chilled to -20°C
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, this compound (e.g., 50 µM), and the enzyme solution.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Sampling: At various time points (e.g., 0, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to 1.5 volumes of ice-cold methanol to stop the reaction.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness using a vacuum centrifuge.
-
HPLC Analysis: Reconstitute the dried sample in the HPLC mobile phase and inject it into the HPLC system.
-
Detection: Monitor the elution profile at appropriate wavelengths for this compound and its potential metabolites (e.g., 342 nm).[10]
Visual Guides
Signaling Pathway and Assay Principle
Experimental Workflow for Troubleshooting
Artifact Source Identification
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, 6-Thio Purines - Jena Bioscience [jenabioscience.com]
Validation & Comparative
A Head-to-Head Comparison: 6-Thio-GTP vs. GppNHp for Probing GTPase Function
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, GTPases act as critical molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state. The study of these proteins has been greatly advanced by the use of GTP analogs that can trap them in specific conformations. Among the most widely used are the non-hydrolyzable analog GppNHp and the lesser-characterized 6-Thio-GTP. This guide provides an objective comparison of these two molecules, summarizing their mechanisms, presenting available experimental data, and detailing protocols for their comparative analysis in the context of GTPase function.
Unraveling the Mechanisms: A Tale of Two Analogs
GppNHp: The "Non-Hydrolyzable" Stalwart
Guanosine 5′-[β,γ-imido]triphosphate (GppNHp) is a synthetic GTP analog where an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates. This substitution renders the terminal phosphate (B84403) bond resistant to cleavage by the intrinsic GTPase activity of G-proteins.[1] Consequently, when GppNHp binds to a GTPase, it locks the protein in a constitutively "on" or active-like state, allowing for the stabilization and study of its interactions with downstream effectors.[2][3] Structural studies have confirmed that GppNHp-bound GTPases adopt a conformation that mimics the active, GTP-bound state.[4]
This compound: The Metabolically Integrated Modulator
6-Thioguanosine triphosphate (this compound) is a naturally occurring metabolite of thiopurine drugs, such as azathioprine, which are used as immunosuppressants and in cancer therapy.[5][6] Unlike GppNHp, this compound features a sulfur substitution on the guanine (B1146940) base, not the phosphate backbone. This structural difference means that this compound can be a substrate for various enzymes and can even be incorporated into DNA and RNA.[5] In the context of GTPase signaling, this compound has been shown to bind to the small GTPase Rac1, a key regulator of the cytoskeleton and cell motility.[2][6] This interaction is believed to contribute to the immunosuppressive effects of thiopurine drugs.[2][7] While it can be hydrolyzed by certain enzymes like NUDT15, its susceptibility to hydrolysis by GTPases themselves is a key point of comparison with GppNHp.[5] Evidence suggests that RhoGAP can facilitate the hydrolysis of a 6-TGTP adduct on Rac1, indicating it is not completely resistant to the cellular machinery that regulates GTPase activity.[2]
Quantitative Data at a Glance: A Comparative Analysis
The following table summarizes the available quantitative data for the interaction of this compound and GppNHp with the small GTPase Rac1. It is important to note the current gap in directly comparable data for this compound's binding affinity and hydrolysis rate by Rac1.
| Parameter | This compound | GppNHp | Reference |
| Binding Affinity (Kd) to Rac1 WT | Not yet determined | 0.6 nM | [8] |
| Hydrolysis by GTPase | Hydrolyzable (rate not quantified for Rac1) | Non-hydrolyzable | [1][2][5] |
| Effect on GTPase State | Can form a biologically active adduct with Rac1 | Locks GTPase in an active-like conformation | [2][3] |
Experimental Protocols for Direct Comparison
To address the gaps in our understanding and to allow for a direct, quantitative comparison of this compound and GppNHp, the following experimental protocols are recommended.
Determining Binding Affinity using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Protein Preparation: Express and purify recombinant wild-type Rac1 GTPase. Ensure the protein is in a nucleotide-free state by treating with alkaline phosphatase and EDTA. Dialyze extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2).
-
Ligand Preparation: Prepare stock solutions of this compound and GppNHp in the same ITC buffer used for the protein.
-
ITC Experiment:
-
Load the nucleotide-free Rac1 protein into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load the GTP analog (this compound or GppNHp) into the injection syringe (typically at a concentration 10-20 fold higher than the protein).
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
As a control, perform a titration of the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis: Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
Measuring GTPase Hydrolysis Rate using a Malachite Green Assay
This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released during GTP hydrolysis.
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
In a 96-well plate, set up reactions containing a fixed concentration of Rac1 GTPase (e.g., 1 µM) and varying concentrations of either GTP (as a positive control), this compound, or GppNHp (as a negative control).
-
-
Initiation and Incubation: Initiate the reaction by adding the nucleotide. Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Phosphate Detection:
-
Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with free phosphate.
-
Measure the absorbance at a wavelength of approximately 620-650 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each reaction and determine the rate of hydrolysis for each nucleotide. This will allow for a direct comparison of the susceptibility of this compound to hydrolysis by Rac1 relative to GTP and the non-hydrolyzable GppNHp.
-
Visualizing the Molecular Interactions and Workflows
To better understand the concepts discussed, the following diagrams illustrate the GTPase cycle, a proposed experimental workflow for comparing the two analogs, and their potential impact on downstream signaling.
References
- 1. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational states of Ras complexed with the GTP analogue GppNHp or GppCH2p: implications for the interaction with effector proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Conformation of Bound GMPPNP Suggests a Mechanism for Gating the Active Site of the SRP GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Specificity of 6-Thio-GTP for Rho GTPases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Interaction: Covalent Adduct Formation
The primary mechanism of interaction between 6-thioguanosine (B559654) triphosphate (6-TGTP), the active metabolite of 6-thiopurine prodrugs, and Rho GTPases involves the formation of a disulfide adduct. This interaction has been most notably characterized for Rac1.[1]
A study has shown that 6-TGTP can covalently bind to Rac1 through a disulfide bond involving a redox-sensitive motif, GXXXXGK(S/T)C, present in the GTPase.[1] This covalent modification effectively traps the GTPase in a modified state. While the 6-TGTP-bound form can be considered active, subsequent hydrolysis by GTPase-activating proteins (GAPs) leads to a 6-thioguanosine diphosphate (B83284) (6-TGDP)-bound state, which is biologically inactive.[1] Critically, guanine (B1146940) nucleotide exchange factors (GEFs) are unable to exchange this adducted 6-TGDP for a new GTP molecule, leading to an accumulation of the inactive form and subsequent inhibition of downstream signaling.[1]
Due to the conservation of this GXXXXGK(S/T)C motif among other Rho family members, it is proposed that a similar mechanism of inactivation applies to RhoA and Cdc42.[1] However, in specific cellular contexts, such as activated T-cells, Rac1 appears to be the primary target of 6-thiopurines, potentially due to its higher activation state in these cells.[1]
Quantitative Data on Specificity
Currently, there is a lack of comprehensive quantitative data directly comparing the binding affinities or rates of adduct formation of 6-Thio-GTP across a panel of different Rho GTPases. The available literature focuses more on the qualitative description of the interaction and its biological consequences in specific cell types. The following table summarizes the current, largely qualitative, understanding.
| Rho GTPase | Interaction with this compound | Evidence Level | Key Findings |
| Rac1 | Covalent disulfide adduct formation | Experimental | 6-TGTP forms a disulfide adduct with Rac1, leading to its inactivation after GAP-mediated hydrolysis.[1] |
| RhoA | Proposed covalent disulfide adduct formation | Inferred | The presence of the conserved GXXXXGK(S/T)C motif suggests a similar mechanism to Rac1.[1] |
| Cdc42 | Proposed covalent disulfide adduct formation | Inferred | The presence of the conserved GXXXXGK(S/T)C motif suggests a similar mechanism to Rac1.[1] |
Experimental Protocols
While specific protocols for comparing the specificity of this compound are not standardized, the following outlines a general approach that can be adapted from standard Rho GTPase activation assays to investigate this.
In Vitro Adduct Formation and Nucleotide Exchange Assay
This protocol aims to determine the ability of this compound to form a covalent adduct with different Rho GTPases and to assess the subsequent inhibition of nucleotide exchange.
Materials:
-
Purified recombinant Rho GTPases (e.g., RhoA, Rac1, Cdc42)
-
This compound (6-TGTP)
-
Guanosine triphosphate (GTP) and Guanosine diphosphate (GDP)
-
GTPase-activating protein (GAP) specific for the Rho GTPase of interest
-
Guanine nucleotide exchange factor (GEF) specific for the Rho GTPase of interest
-
Fluorescently labeled GTP analog (e.g., mant-GTP)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific to each Rho GTPase
Procedure:
-
Loading of Rho GTPases with this compound:
-
Incubate the purified Rho GTPase with a molar excess of 6-TGTP in the reaction buffer for a defined period (e.g., 30 minutes at 30°C) to allow for nucleotide binding and potential adduct formation.
-
-
GAP-mediated Hydrolysis:
-
Add the specific GAP to the reaction mixture to stimulate the hydrolysis of 6-TGTP to 6-TGDP.
-
-
Removal of Unbound Nucleotides:
-
Purify the Rho GTPase-6-TGDP complex from unbound nucleotides using a desalting column.
-
-
Nucleotide Exchange Assay:
-
To one set of reactions, add a molar excess of a fluorescent GTP analog (mant-GTP) and the specific GEF.
-
To a control set, add mant-GTP and GEF to Rho GTPases pre-loaded with GDP.
-
Monitor the increase in fluorescence over time, which corresponds to the exchange of the bound nucleotide for mant-GTP. A lack of or reduced increase in fluorescence in the 6-TGDP sample would indicate inhibition of nucleotide exchange.
-
-
Analysis of Adduct Formation:
-
Run samples of the Rho GTPases incubated with 6-TGTP on a non-reducing SDS-PAGE gel and perform a Western blot using an antibody against the respective Rho GTPase. A shift in molecular weight or altered migration pattern compared to control may indicate covalent modification. Mass spectrometry can be used for definitive confirmation of adduct formation.
-
Visualizations
References
Cross-Validation of 6-Thio-GTP: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the experimental performance of 6-thioguanosine (B559654) triphosphate (6-Thio-GTP) is critical for its application in cancer therapy and immunosuppression. This guide provides an objective comparison of this compound with relevant alternatives, supported by experimental data, detailed protocols, and pathway visualizations.
This compound is a primary active metabolite of thiopurine drugs, such as 6-thioguanine (B1684491) (6-TG) and azathioprine, which are cornerstones in the treatment of acute lymphoblastic leukemia and autoimmune disorders.[1] Its mechanism of action involves incorporation into DNA and RNA, and modulation of small GTPase signaling pathways, making it a subject of intense research. This guide cross-validates its experimental results to aid in experimental design and data interpretation.
Performance Comparison: this compound vs. Alternative Nucleotides
The experimental behavior of this compound is best understood in comparison to both its canonical counterpart, GTP, and commonly used non-hydrolyzable analogs like GTPγS.
Against Canonical Guanine (B1146940) Nucleotides (GTP & dGTP)
A key interaction governing the efficacy of thiopurine treatment is the hydrolysis of this compound by the enzyme NUDT15 (Nudix Hydrolase 15). Experimental data demonstrates that NUDT15 has a significantly higher affinity and catalytic efficiency for this compound and its deoxy-form (6-thio-dGTP) compared to the natural guanine nucleotides, GTP and dGTP. This preferential hydrolysis by NUDT15 acts as a negative regulator, limiting the therapeutic levels of the active metabolites.[1][2]
Table 1: Comparison of NUDT15 Kinetic Parameters
| Substrate | KM (μM) | kcat (s-1) | kcat/KM (μM-1s-1) | Fold Preference over GTP |
| This compound | 1.8 | 0.8 | 0.44 | 290x |
| 6-thio-dGTP | 1.9 | 0.7 | 0.37 | 243x |
| GTP | 254 | 0.4 | 0.0015 | 1x |
| dGTP | 43 | 1.2 | 0.028 | 18x |
| Data sourced from studies on wild-type NUDT15, highlighting its preference for thiopurine metabolites.[1] |
Against Non-hydrolyzable GTP Analogs (e.g., GTPγS)
In experimental settings, particularly for studying G-protein activation, non-hydrolyzable GTP analogs like GTPγS are frequently used. These analogs bind to and lock G-proteins in a constitutively active state because they are resistant to hydrolysis.[3]
This compound differs fundamentally. While it is an active metabolite that binds to and activates small GTPases like Rac1, it remains a substrate for hydrolysis.[4] For instance, RhoGAP can facilitate the hydrolysis of this compound bound to Rac1, converting it to the inactive 6-Thio-GDP form.[4] This makes this compound a tool for studying the physiological activation and regulation of G-proteins, whereas GTPγS is used to study the effects of sustained, unregulated G-protein activation.[3][5]
Key Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental procedures is crucial for understanding the context of this compound's function.
Thiopurine Metabolism and this compound Action
Thiopurine prodrugs undergo a complex metabolic conversion to their active forms. This compound, a key product, exerts its therapeutic effects by modulating Rac1 signaling, a pathway critical for T-cell activation and survival.[6] However, its concentration and efficacy are limited by the hydrolytic activity of NUDT15.[1][7]
Active GTPase Pull-Down Assay Workflow
To experimentally validate the activation of a GTPase like Rac1 by this compound, an active GTPase pull-down assay is a standard method. This technique uses a "bait" protein—typically the p21-binding domain (PBD) of an effector like PAK1, which specifically binds to the active, GTP-bound form of Rac1.[8][9]
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of experimental findings.
Protocol 1: NUDT15-Mediated Hydrolysis of this compound
This protocol is adapted from studies characterizing the enzymatic activity of NUDT15.[1] It uses High-Performance Liquid Chromatography (HPLC) to monitor the conversion of this compound to its monophosphate form.
Materials:
-
Recombinant wild-type NUDT15 protein
-
This compound substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.005% Tween-20
-
Methanol (B129727) (ice-cold)
-
HPLC system with a suitable column for nucleotide separation
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing 10 nM NUDT15 and 50 μM this compound in the assay buffer. For kinetic analysis, vary the substrate concentration (e.g., 0-40 μM).
-
Incubation: Incubate the mixture at 37°C. For time-course experiments, stir the reaction and collect aliquots at specified time points (e.g., 10, 20, 30 minutes).
-
Reaction Quenching: At each time point, transfer 40 μL of the reaction mixture into a tube containing 60 μL of ice-cold methanol to stop the reaction.
-
Sample Preparation: Store samples at -20°C for at least 20 minutes to precipitate the protein. Centrifuge to pellet the precipitate.
-
HPLC Analysis: Transfer the supernatant to a new tube and evaporate to dryness using a vacuum centrifuge. Reconstitute the sample in a suitable mobile phase and inject it into the HPLC system.
-
Data Analysis: Analyze the chromatograms to quantify the amounts of remaining this compound and the product, 6-Thio-GMP. Calculate initial reaction rates to determine kinetic parameters (KM and kcat).[1][2]
Protocol 2: Active Rac1 Pull-Down Assay
This generalized protocol describes the essential steps to measure the activation of endogenous Rac1 in response to thiopurine treatment.[8][9]
Materials:
-
Cell culture (e.g., T-lymphocytes) treated with 6-Thioguanine or a control vehicle.
-
Lysis/Wash Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, and protease inhibitors.
-
GST-PAK1-PBD fusion protein immobilized on glutathione-agarose beads.
-
Elution Buffer: SDS-PAGE sample buffer (Laemmli buffer).
-
Primary antibody against Rac1.
-
Secondary antibody (HRP-conjugated).
-
Western blotting equipment and reagents.
Procedure:
-
Cell Lysis: Harvest and lyse the treated cells in ice-cold Lysis/Wash Buffer. Centrifuge to clarify the lysate and collect the supernatant. Reserve a small aliquot as the "Total Lysate" control.
-
Affinity Pull-Down: Incubate the clarified cell lysate (e.g., 500 µg of total protein) with the GST-PAK1-PBD beads for 1-2 hours at 4°C with gentle rotation. This allows the beads to capture active, GTP-bound Rac1.
-
Washing: Pellet the beads by centrifugation and wash them 3-4 times with ice-cold Lysis/Wash Buffer to remove non-specific proteins.
-
Elution: After the final wash, resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins and the "Total Lysate" control by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Detection: Probe the membrane with the primary anti-Rac1 antibody, followed by the HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate. The signal in the eluted sample represents the amount of active Rac1, which can be compared across different treatment conditions.
References
- 1. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GTPgammaS - Wikipedia [en.wikipedia.org]
- 4. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NUDT15 Hydrolyzes 6-Thio-DeoxyGTP to Mediate the Anticancer Efficacy of 6-Thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Disruption of GEF-Mediated GTPase Activation by 6-Thio-GTP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the inhibitory effect of 6-Thio-GTP on Guanine (B1146940) Nucleotide Exchange Factor (GEF)-mediated activation of small GTPases. While not a direct inhibitor of GEFs, this compound, a GTP analog, interferes with the activation cycle by competing with GTP for binding to the GTPase. This guide will objectively compare this mechanism with direct GEF inhibitors and provide the necessary experimental frameworks for validation.
Mechanism of Action: this compound vs. Direct GEF Inhibitors
Small GTPases act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. GEFs catalyze this activation by promoting the exchange of GDP for GTP.
This compound acts as a competitive substrate inhibitor. It binds to the nucleotide-binding pocket of the GTPase, preventing the binding of the natural substrate, GTP. This effectively keeps the GTPase in an inactive or non-functional state, thereby inhibiting downstream signaling pathways that are dependent on the active GTPase. It is important to note that this compound can be hydrolyzed by GTPases and is also a substrate for the enzyme NUDT15, which hydrolyzes it to 6-thio-GMP.
Direct GEF inhibitors , on the other hand, physically interact with the GEF protein itself. This interaction can occur at various sites, such as the catalytic domain or allosteric sites, preventing the GEF from binding to and activating its target GTPase.
Comparative Analysis of Inhibitory Mechanisms
| Feature | This compound (Competitive Substrate) | Direct GEF Inhibitors (e.g., Small Molecules, Peptides) |
| Target | Small GTPase | Guanine Nucleotide Exchange Factor (GEF) |
| Mechanism | Competes with GTP for binding to the GTPase's nucleotide-binding pocket. | Binds to the GEF, preventing its interaction with the GTPase. |
| Mode of Inhibition | Competitive with respect to GTP. | Can be competitive, non-competitive, or uncompetitive with respect to the GTPase. |
| Specificity | Dependent on the GTPase's affinity for this compound versus GTP. May affect multiple GTPases. | Can be designed for high specificity towards a particular GEF or GEF family. |
| Validation Assays | Nucleotide exchange assays measuring competition with GTP; GTPase activity assays. | GEF-GTPase interaction assays (e.g., pull-down, FRET); nucleotide exchange assays. |
Quantitative Comparison of Inhibitors
Obtaining precise IC50 or Ki values for this compound in GEF-mediated exchange assays is less common in the literature compared to direct GEF inhibitors. The inhibitory effect is context-dependent, relying on the concentrations of both GTP and the GTPase. However, studies have shown that various GTP-binding proteins exhibit a higher affinity for 6-thioguanosine (B559654) triphosphate (SGTP) probes compared to GTP probes. For comparison, below are examples of reported IC50 values for some direct GEF inhibitors.
| Inhibitor | Target GEF | Target GTPase | IC50 Value | Reference |
| NSC23766 | Tiam1/Trio | Rac1 | ~50 µM | [1] |
| Y16 | LARG | RhoA | ~10 µM | |
| Rhosin/G04 | GEFs binding to RhoA | RhoA | >30 µM (in cells) | |
| Brefeldin A | Sec7 domain-containing ArfGEFs | Arf | nM to µM range (GEF-dependent) | |
| Peptide Inhibitors | GEF-H1 | RhoA | µM range |
Experimental Protocols
Validating the inhibitory potential of this compound on GEF-mediated GTPase activation requires specific biochemical assays. Below are detailed protocols for key experiments.
Fluorescence-Based Nucleotide Exchange Assay
This is the most common method to monitor GEF activity in real-time. It relies on the change in fluorescence of a nucleotide analog, such as N-methylanthraniloyl (mant)-GDP or BODIPY-GDP, upon its release from the GTPase.
Principle: The fluorescence of mant-GDP is significantly higher when it is bound to a GTPase compared to when it is free in solution. GEF-catalyzed exchange of mant-GDP for a non-fluorescent nucleotide (like GTP or this compound) results in a decrease in fluorescence intensity over time.
Detailed Protocol:
-
Reagent Preparation:
-
Purified GTPase (e.g., Rac1, RhoA, Cdc42)
-
Purified GEF (specific for the chosen GTPase)
-
mant-GDP or BODIPY-GDP
-
GTP solution
-
This compound solution
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl2, 1 mM DTT.
-
-
Loading GTPase with Fluorescent GDP:
-
Incubate the GTPase with a 5-10 fold molar excess of mant-GDP or BODIPY-GDP in the assay buffer for 1 hour at room temperature to allow for nucleotide loading.
-
Remove excess unbound fluorescent GDP using a desalting column (e.g., PD-10).
-
-
Kinetic Measurement:
-
In a 96-well black plate, add the mant-GDP-loaded GTPase to the assay buffer.
-
Initiate the exchange reaction by adding the GEF.
-
To test for inhibition, add varying concentrations of this compound alongside a fixed, non-saturating concentration of GTP. As a positive control for direct GEF inhibition, use a known GEF inhibitor.
-
Monitor the decrease in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm for mant).
-
-
Data Analysis:
-
Calculate the initial rate of nucleotide exchange for each condition.
-
Plot the exchange rate as a function of the inhibitor concentration to determine the IC50 value. For competitive inhibition by this compound, perform experiments at different GTP concentrations to observe a shift in the IC50, confirming a competitive mechanism.
-
GTPase-Glo™ Assay
This commercially available bioluminescent assay measures the amount of GTP remaining after a GTPase reaction, which can be adapted to assess GEF-mediated nucleotide exchange.
Principle: The assay measures GTPase activity by quantifying the amount of GTP that is hydrolyzed to GDP. To measure GEF-stimulated nucleotide exchange, the assay is set up to measure the amount of GTP that is loaded onto the GTPase and subsequently hydrolyzed.
Detailed Protocol:
-
Reagent Preparation:
-
GTPase-Glo™ Reagent and Detection Reagent
-
Purified GTPase, GEF, and a GTPase Activating Protein (GAP)
-
GTP and this compound solutions
-
-
GEF-Mediated GTPase Activation and Hydrolysis:
-
Set up reactions containing the GTPase, GEF, and GAP in the provided GEF buffer.
-
Add a fixed concentration of GTP.
-
To test for inhibition, add varying concentrations of this compound.
-
Incubate the reactions to allow for GEF-mediated GTP loading and subsequent GAP-mediated hydrolysis.
-
-
Detection:
-
Add the GTPase-Glo™ Reagent, which stops the GTPase reaction and converts the remaining GTP to ATP.
-
Add the Detection Reagent, which contains luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the ATP concentration.
-
-
Data Analysis:
-
A higher luminescent signal indicates more remaining GTP and thus, greater inhibition of the overall GTPase cycle.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizing the Pathways and Workflows
Signaling Pathway of GEF-Mediated GTPase Activation and Inhibition
References
Comparative Analysis of Thiopurine Metabolites' Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced activity of thiopurine metabolites is critical for optimizing therapeutic strategies and mitigating adverse effects. This guide provides an objective comparison of the performance of key thiopurine metabolites, supported by experimental data and detailed methodologies.
Thiopurine drugs, including azathioprine (B366305), 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are prodrugs that undergo extensive intracellular metabolism to exert their immunosuppressive and cytotoxic effects.[1][2] The clinical efficacy and toxicity of these agents are largely determined by the balance between two key classes of metabolites: 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (B131649) (6-MMP).[3][4]
Mechanism of Action: A Tale of Two Metabolites
The primary therapeutic effects of thiopurines are attributed to the accumulation of 6-TGNs. These active metabolites interfere with nucleic acid synthesis by being incorporated into DNA and RNA, ultimately leading to apoptosis of rapidly dividing cells, such as activated T lymphocytes.[5][6] A key mechanism involves the binding of a 6-TGN metabolite, 6-thioguanine triphosphate (6-Thio-GTP), to the small GTPase Rac1. This interaction competitively inhibits the binding of GTP to Rac1, suppressing its activation and triggering a mitochondrial pathway of apoptosis in T cells.[3][6]
Conversely, the methylation of 6-MP by the enzyme thiopurine S-methyltransferase (TPMT) leads to the formation of 6-MMP and its ribonucleotides (6-MMPRs).[3][7] While initially considered inactive, high levels of 6-MMPRs are associated with hepatotoxicity.[8][9] These methylated metabolites can also inhibit de novo purine (B94841) synthesis.[5]
Quantitative Comparison of Metabolite Activity
The therapeutic and toxic effects of thiopurines are closely correlated with the intracellular concentrations of their metabolites. Monitoring these levels is crucial for individualizing dosing and balancing efficacy with safety.[10][11]
| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBC) | Toxic Threshold (pmol/8 x 10⁸ RBC) | Primary Associated Effect |
| 6-Thioguanine Nucleotides (6-TGNs) | 235 - 450[10][12] | > 450 (Myelosuppression)[11][13] | Immunosuppression, Therapeutic Efficacy |
| 6-Methylmercaptopurine (6-MMP) | < 5700[10][11] | > 5700 (Hepatotoxicity)[8][11] | Hepatotoxicity |
Note: Therapeutic ranges can vary slightly depending on the clinical context and analytical methods used.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in thiopurine metabolism and action, as well as the experimental procedures for their measurement, the following diagrams have been generated using Graphviz.
Thiopurine Metabolism and Mechanism of Action
Caption: Metabolic pathway of thiopurines leading to therapeutic and toxic metabolites.
Rac1 Signaling Pathway Inhibition
Caption: Inhibition of the Rac1 signaling pathway by this compound in T-cells.
Experimental Workflow for Thiopurine Metabolite Measurement
References
- 1. researchgate.net [researchgate.net]
- 2. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes. | Semantic Scholar [semanticscholar.org]
- 3. Rac Attack: Modulation of the Small GTPase Rac in Inflammatory Bowel Disease and Thiopurine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of thiopurines in inflammatory bowel disease: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatotoxicity of 6-mercaptopurine (6-MP) and Azathioprine (AZA) in adult IBD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiopurine Metabolites (6-TG and 6-MMP) | MLabs [mlabs.umich.edu]
- 11. Thiopurines’ Metabolites and Drug Toxicity: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of Thiopurine Drugs in Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Assessing the Off-Target Effects of 6-Thio-GTP: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of molecular probes and therapeutic agents is paramount. This guide provides a comprehensive comparison of the off-target effects of 6-Thio-GTP, a known inhibitor of the Rac1 GTPase, with alternative Rac1 inhibitors. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate informed decision-making in research and development.
Introduction to this compound and its Mechanism of Action
6-Thioguanosine-5'-triphosphate (this compound) is an active metabolite of the thiopurine drugs azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), which are widely used as immunosuppressants and anti-cancer agents. The primary mechanism of action of this compound is the inhibition of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a small GTPase that plays a crucial role in T-cell activation and cytoskeletal dynamics. By forming a disulfide adduct with a redox-sensitive motif in Rac1, this compound prevents its interaction with downstream effectors, thereby exerting its immunosuppressive effects.
However, the therapeutic window of thiopurines is narrow due to a range of off-target effects and associated toxicities. This guide delves into these off-target effects, comparing this compound with other commonly used Rac1 inhibitors, namely NSC23766 and EHT1864.
On-Target and Off-Target Effects: A Quantitative Comparison
The following tables summarize the available quantitative data on the on-target and off-target effects of this compound and its alternatives.
Table 1: Comparison of On-Target and Off-Target Activities of Rac1 Inhibitors
| Compound | Primary Target | On-Target Activity | Off-Target(s) | Off-Target Activity |
| This compound | Rac1 | Preferential inhibition of Rac1 activation. | RhoA, Cdc42, DNA/RNA | Binds to other Rho GTPases. 6-thio-dGTP is incorporated into DNA. |
| NSC23766 | Rac1-GEF Interaction | IC50 ~ 50 µM for TrioN and Tiam1.[1][2] | CXCR4 | Acts as an antagonist in migration and calcium release assays.[3][4] |
| EHT1864 | Rac family GTPases | KD: Rac1 (40 nM), Rac1b (50 nM), Rac2 (60 nM), Rac3 (250 nM).[5] | Not specified in detail. |
Table 2: DNA Incorporation of 6-Thio-dGTP
| Parameter | Value | Reference |
| Level of incorporation | 0.01% to 0.1% of guanine (B1146940) bases | [6] |
| Consequence | Can lead to cytotoxicity and mutagenicity. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Metabolism of thiopurines to this compound and its on- and off-target effects.
References
- 1. rndsystems.com [rndsystems.com]
- 2. NSC 23766 | Rho GTPases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Rac1 plays a role in CXCL12 but not CCL3-induced chemotaxis and Rac1 GEF inhibitor NSC23766 has off target effects on CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 6-Thio-GTP and Parent Thiopurine Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ultimate active metabolite, 6-thioguanosine-5'-triphosphate (6-Thio-GTP or 6-TGTP), with its parent thiopurine prodrugs: azathioprine (B366305) (AZA), 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG). Thiopurines are mainstays in the treatment of autoimmune diseases, such as inflammatory bowel disease (IBD), and certain types of cancer. Their therapeutic effect is not exerted by the administered drug itself but by intracellular metabolites, primarily the 6-thioguanine nucleotides (6-TGNs), of which this compound is a major component. Understanding the metabolic journey from prodrug to active effector is critical for appreciating the nuances of their efficacy.
The Thiopurine Metabolic Pathway: From Prodrug to Active Metabolite
Thiopurine drugs are structurally similar to endogenous purines and act as antimetabolites. AZA, 6-MP, and 6-TG are inactive prodrugs that require extensive intracellular enzymatic conversion to become therapeutically active.
Azathioprine is first converted, both non-enzymatically and via glutathione (B108866) S-transferases, to 6-mercaptopurine. From here, 6-MP enters a complex metabolic crossroads with three competing enzymatic pathways:
-
Anabolic Pathway (Activation): The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into 6-thioinosine 5'-monophosphate (6-TIMP). This intermediate is then further metabolized through a series of steps to form the active 6-thioguanine nucleotides (6-TGNs), which include 6-thioguanosine (B559654) monophosphate (6-TGMP), diphosphate (B83284) (6-TGDP), and the key triphosphate form, this compound (6-TGTP).
-
Catabolic Pathway (Inactivation via TPMT): The enzyme thiopurine S-methyltransferase (TPMT) methylates 6-MP and 6-TIMP into inactive metabolites like 6-methylmercaptopurine (B131649) (6-MMP). High TPMT activity can shunt the metabolism away from the production of active 6-TGNs, potentially leading to treatment failure. Conversely, deficient TPMT activity can lead to toxic levels of 6-TGNs.
-
Catabolic Pathway (Inactivation via XO): Xanthine oxidase (XO) metabolizes 6-MP into the inactive compound 6-thiouric acid.
In contrast, 6-thioguanine (6-TG) has a more direct activation pathway. It is converted by HPRT directly to 6-TGMP, bypassing several steps required for AZA and 6-MP, which can result in a more efficient generation of active 6-TGNs.
Mechanisms of Action: The Role of this compound
The therapeutic and cytotoxic effects of thiopurines are mediated by the active 6-TGNs, with this compound playing a central role in two primary mechanisms:
-
Inhibition of Rac1 Signaling: this compound binds to the small GTPase Rac1, a key regulator of T-cell activation and proliferation. This binding prevents Rac1 from interacting with its downstream effectors, ultimately inducing apoptosis (programmed cell death) in activated T-lymphocytes. This is considered the main immunosuppressive mechanism of thiopurines at the lower doses used in inflammatory conditions. This inhibition also has anti-inflammatory effects on nonimmune cells, such as endothelial cells.
-
Incorporation into Nucleic Acids: The triphosphate metabolites, this compound and its deoxy form 6-thio-deoxyguanosine triphosphate (6-thio-dGTP), are fraudulent bases that can be incorporated into RNA and DNA, respectively. This incorporation disrupts nucleic acid synthesis and function, leading to cytotoxicity and cell death, which is a key mechanism in cancer chemotherapy.
The enzyme NUDT15 acts as a negative regulator by hydrolyzing the active 6-thio-dGTP and this compound, thereby limiting their efficacy. Genetic variants in NUDT15 that reduce its activity can lead to increased thiopurine toxicity.
6-Thio-GTP: A Comparative Guide for Researchers in Rac1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of 6-Thio-GTP as a Rac1 inhibitor, comparing its performance with other established alternatives. This document synthesizes available experimental data to highlight the unique advantages of this compound in modulating the activity of this critical small GTPase.
6-Thioguanosine-5'-triphosphate (this compound) is an active metabolite of the widely used immunosuppressive prodrugs azathioprine (B366305) and 6-thioguanine.[1][2][3] Its primary mechanism of action involves the selective inhibition of the Rac1 GTPase, a key regulator of various cellular processes, including cytoskeletal dynamics, cell proliferation, and T-cell activation.[4][5] This guide will delve into the specifics of this compound's inhibitory action, present a comparative analysis with other known Rac1 inhibitors, and provide detailed experimental protocols for its evaluation.
Mechanism of Action: A Unique Approach to Rac1 Inhibition
This compound distinguishes itself from other inhibitors through its specific targeting of the Guanine (B1146940) Nucleotide Exchange Factor (GEF)-mediated activation of Rac1. Unlike competitive inhibitors that may target the GTP-binding pocket directly, this compound acts as a substrate for Rac1 and, upon binding, interferes with the function of GEFs, such as Vav1.[4][6]
Specifically, this compound binds to Rac1 and is subsequently hydrolyzed to 6-Thio-GDP. The resulting 6-Thio-GDP-bound Rac1 complex is a poor substrate for GEFs, effectively trapping Rac1 in an inactive state and preventing the GDP-GTP exchange necessary for its activation.[4] This mechanism confers a high degree of selectivity for Rac1 and Rac2 in T-cells, with minimal effects on other closely related Rho GTPases like Cdc42 and RhoA.[4]
In contrast, other well-known Rac1 inhibitors operate through different mechanisms:
-
NSC23766 : This small molecule inhibitor directly binds to a surface groove on Rac1 that is critical for its interaction with the GEFs Trio and Tiam1, thereby preventing their binding and subsequent activation of Rac1.[3][7] It exhibits selectivity for Rac1 over Cdc42 and RhoA.[8]
-
EHT 1864 : This inhibitor binds to the nucleotide-binding pocket of Rac family GTPases, promoting the dissociation of the bound guanine nucleotide and holding the protein in an inert, inactive state.[1][2][9] It shows high affinity for Rac1, Rac1b, Rac2, and Rac3.[10]
Comparative Performance of Rac1 Inhibitors
The following table summarizes the key characteristics and quantitative data for this compound and its alternatives.
| Inhibitor | Mechanism of Action | Target Specificity | Quantitative Data | Key Advantages | Disadvantages |
| This compound | Inhibits Vav-mediated GEF activity on Rac1, trapping it in an inactive 6-Thio-GDP bound state.[4] | Selective for Rac1 and Rac2 over Cdc42 and RhoA in T-cells.[4] | IC50: Not explicitly reported for direct Rac1 inhibition, but effectively blocks Rac1 activation. | High selectivity in T-cells; acts as an active metabolite of clinically approved drugs.[1][4] | Lack of a precise IC50 value for direct inhibition makes direct potency comparison difficult. |
| NSC23766 | Binds to a surface groove on Rac1, preventing its interaction with GEFs (Trio and Tiam1).[3][7] | Selective for Rac1 over Cdc42 and RhoA.[8] | IC50 ~ 50 µM for inhibiting Rac1-GEF interaction.[11] | Well-characterized mechanism of action; commercially available.[3] | Higher micromolar concentration required for effective inhibition. |
| EHT 1864 | Binds to the nucleotide-binding pocket, promoting nucleotide dissociation and stabilizing an inactive state.[1][2][9] | High affinity for Rac1, Rac1b, Rac2, and Rac3.[10] | Kd = 40 nM for Rac1.[10] | High-affinity binding; potent inhibitor of Rac-dependent cellular processes.[10] | May affect a broader range of Rac family members.[10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Rac1 signaling pathway and points of inhibition.
Caption: Workflow for a Rac1 pull-down activation assay.
Experimental Protocols
Rac1 Activation Assay (Pull-down)
This protocol is a standard method to measure the levels of active, GTP-bound Rac1 in cell lysates.[12][13][14]
Materials:
-
Cell lysate
-
GST-PAK1-PBD (p21-binding domain) agarose (B213101) beads
-
Lysis/Binding/Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease inhibitors)
-
GDP (100 mM) and GTPγS (10 mM) for controls
-
Wash Buffer (25 mM Tris-HCl pH 7.5, 30 mM MgCl2, 40 mM NaCl)
-
SDS-PAGE sample buffer
-
Anti-Rac1 antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Cell Lysis:
-
Treat cells with the desired inhibitor (e.g., this compound) or vehicle control for the appropriate time.
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Binding/Wash Buffer.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Control Preparation (Optional but Recommended):
-
To prepare a negative control, add 1 µL of 100 mM GDP to 500 µL of cell lysate.
-
To prepare a positive control, add 10 µL of 10 mM GTPγS to 500 µL of cell lysate.
-
Incubate controls at 30°C for 30 minutes with agitation. Terminate the reaction by adding 60 µL of 1 M MgCl2.
-
-
Pull-down of Active Rac1:
-
To 500 µg - 1 mg of cell lysate, add 20-30 µL of GST-PAK1-PBD agarose bead slurry.
-
Incubate at 4°C for 1 hour with gentle rocking.
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute.
-
Carefully remove the supernatant.
-
-
Washing:
-
Wash the beads three times with 500 µL of Wash Buffer. After each wash, pellet the beads by centrifugation and discard the supernatant.
-
-
Elution and Western Blotting:
-
Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 primary antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence detection system.
-
Conclusion
This compound presents a compelling option for researchers studying Rac1 signaling, particularly in the context of immunology and cancer biology. Its unique mechanism of action, which involves the inhibition of GEF activity and the stabilization of an inactive Rac1 state, offers a high degree of selectivity. While direct quantitative comparisons of potency with other inhibitors are challenging due to the lack of a reported IC50 value for direct Rac1 inhibition, its efficacy as a metabolite of clinically relevant drugs underscores its potential. The provided protocols and diagrams offer a framework for the further investigation and application of this compound in various research settings. The choice of inhibitor will ultimately depend on the specific experimental goals, with this compound being an excellent candidate for studies requiring high selectivity for Rac1/2 in specific cellular contexts.
References
- 1. Specificity and Mechanism of Action of EHT 1864, a Novel Small Molecule Inhibitor of Rac Family Small GTPases* | Semantic Scholar [semanticscholar.org]
- 2. Characterization of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Azathioprine suppresses ezrin-radixin-moesin-dependent T cell-APC conjugation through inhibition of Vav guanosine exchange activity on Rac proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Activation of RAC1 by VAV [reactome.org]
- 6. Structural Basis of Guanine Nucleotide Exchange Mediated by the T-cell Essential Vav1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. pnas.org [pnas.org]
- 9. Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. cellron.com [cellron.com]
- 12. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal Procedures for 6-Thio-GTP
The following guide provides essential safety, logistical, and procedural information for the proper handling and disposal of 6-Thio-GTP in a laboratory setting. This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound and related thiopurine compounds are potent chemicals that must be handled with care. Based on safety data for structurally similar compounds, this compound should be treated as a hazardous substance.
-
Hazard Identification : Thioguanine, a related compound, is classified as "Fatal if swallowed" and may cause cancer.[1][2] All personnel must be trained on these potential hazards before handling the material.[3]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses and a face shield.
-
A lab coat.
-
In cases of potential aerosol generation, respiratory protection may be necessary.
-
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
-
First Aid Measures :
-
If Swallowed : Immediately call a poison control center or doctor. Rinse the mouth.
-
Skin Contact : Wash off immediately with soap and plenty of water. Take the victim to a hospital if necessary.
-
Eye Contact : Rinse eyes with water as a precaution.
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₅O₁₃P₃S (free acid)[4] |
| Molecular Weight | 539.24 g/mol (free acid)[4] |
| Purity | ≥ 95% (HPLC)[4] |
| Physical Form | Solution in water[4] |
| Concentration | 10 mM - 11 mM[4] |
| Storage Temperature | -20 °C[4] |
| Spectroscopic Properties | λₘₐₓ 257 nm, ε 8.8 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5)λₘₐₓ 342 nm, ε 24.8 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5)[4] |
| Hazard Statements | H300 (Fatal if swallowed), H350 (May cause cancer) - Based on related thiopurine compounds.[1][2] |
| Accumulation Limits (SAA) | Up to 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[5][6] |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate : Evacuate non-essential personnel from the immediate spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.
-
Absorb : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect : Carefully sweep or scoop up the absorbed material and place it into a suitable, closed, and labeled container for disposal as hazardous waste.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect the decontamination materials for disposal as hazardous waste.
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[7] The overriding principle is that a disposal plan should be in place before any experiment begins.[8]
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE, must be treated as hazardous waste.
-
Segregate solid waste (gloves, tubes) from liquid waste.
Step 2: Containerization
-
Use only appropriate, chemically compatible, and leak-proof containers for waste accumulation.
-
Keep containers securely closed except when adding waste.
-
Do not mix incompatible waste streams in the same container.
Step 3: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[7][9]
-
The label must also include the full chemical name ("6-Thio-Guanosine-5'-triphosphate"), the approximate concentration, and a clear hazard warning (e.g., "Toxic," "Carcinogen").[9]
Step 4: Accumulation and Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[5][6]
-
Do not exceed the SAA volume limits (typically 55 gallons).[6]
-
Waste must be moved from the laboratory for disposal within twelve months of accumulation.[5]
Step 5: Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The EHS department will transport the waste to a central accumulation area before it is transferred to a licensed hazardous waste disposal facility.[8]
-
Never dispose of this compound waste down the drain or in the regular trash.
Experimental Protocols
No specific experimental protocols for the chemical neutralization or treatment of this compound waste in a standard laboratory setting are available. The standard and required procedure is to dispose of the material as hazardous chemical waste through a licensed contractor, as outlined in the steps above.
Disposal Workflow Diagram
The following diagram illustrates the standard workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cleanmanagement.com [cleanmanagement.com]
- 4. This compound, 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 5. epa.gov [epa.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 6-Thio-GTP
Researchers and drug development professionals handling 6-Thio-GTP, a crucial metabolite of the immunosuppressive drug Azathioprine, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1][2] While one supplier suggests that at low concentrations a full Safety Data Sheet (SDS) may not be required under certain European regulations, it is imperative to treat this compound with a high degree of caution due to its relationship with thiopurine compounds known for their potential hazards.[3] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to become your preferred source for laboratory safety and chemical handling information.
Hazard Assessment and Key Safety Parameters
This compound is an analogue of GTP and an active metabolite of 6-thioguanine (B1684491) and azathioprine.[4][5] The parent compound, 6-Thioguanine, is classified as toxic if swallowed and is suspected of causing genetic defects.[6] Given this relationship, it is prudent to handle this compound with similar precautions.
| Parameter | Information | Source |
| Synonyms | 6-Thioguanosine-5'-triphosphate | [4] |
| Form | Typically a solution in water or a solid. | [4][7] |
| Storage | Store at -20°C or -80°C. | [4][7] |
| Known Hazards of Related Compounds (6-Thioguanine) | Toxic if swallowed, Suspected of causing genetic defects. | [6] |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of powder-free, chemotherapy-rated nitrile gloves.[8][9] | Double gloving provides an extra layer of protection against potential contamination. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[9] Powder-free gloves are recommended to prevent aerosolization of the compound.[10] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[8][9] | Protects skin from splashes and contamination. |
| Eye and Face Protection | Safety goggles and a face shield.[8][10] | Provides protection against splashes and aerosols to the eyes and face. Standard eyeglasses are not sufficient.[10] |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.[10] | Protects against inhalation of the powdered chemical. Surgical masks offer little to no protection from chemical exposure.[10][11] |
| Additional Protection | Disposable head, hair, and shoe covers.[8] | Prevents contamination of personal clothing and the laboratory environment. |
Operational Plan: Step-by-Step Handling Procedures
A meticulous, step-by-step approach to handling this compound is critical for minimizing risk.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening the package, don the appropriate PPE as outlined in the table above.
-
Verify Contents: Carefully open the package in a designated area, such as a chemical fume hood, and verify the contents against the packing slip.
-
Secure Storage: Store the compound at the recommended temperature (-20°C or -80°C) in a clearly labeled, sealed container in a designated hazardous chemical storage area.[4][7]
Weighing and Solution Preparation (for solid form)
-
Designated Area: Conduct all weighing and solution preparation in a certified chemical fume hood or a biological safety cabinet to contain any airborne particles.
-
Full PPE: Ensure all required PPE, including respiratory protection, is worn.
-
Careful Handling: Use a spatula to carefully transfer the desired amount of the powdered compound to a tared weigh boat. Avoid any actions that could generate dust.
-
Dissolving: Add the solvent to the container with the weighed compound slowly to avoid splashing.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
Experimental Use
-
Controlled Environment: All experimental procedures involving this compound should be performed in a designated area, such as a chemical fume hood.
-
Avoid Contamination: Use dedicated equipment (pipettes, tubes, etc.) when working with this compound to prevent cross-contamination.
-
Immediate Cleanup: Clean any spills immediately according to the spill response protocol outlined below.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and empty containers, must be considered hazardous waste.
-
Designated Waste Container: Place all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
Emergency Procedures: Spill and Exposure Response
Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if you are unsure how to handle it.
-
Containment: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit.
-
Cleanup:
-
Solid Spills: Gently cover the spill with absorbent material from the spill kit. Avoid raising dust.
-
Liquid Spills: Absorb the spill with absorbent pads or other materials from the spill kit.
-
-
Decontamination: Decontaminate the area using a suitable cleaning agent, as recommended by your institution's EHS department.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.
Workflow Diagrams
To further clarify the handling and emergency procedures, the following diagrams illustrate the recommended workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound, 6-Thio Purines - Jena Bioscience [jenabioscience.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
